2-Bromo-N,N-dimethylethanamine hydrobromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-N,N-dimethylethanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10BrN.BrH/c1-6(2)4-3-5;/h3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRUVSDIZTZFFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60951281 | |
| Record name | 2-Bromo-N,N-dimethylethan-1-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60951281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2862-39-7 | |
| Record name | (2-Bromoethyl)dimethylamine hydrobromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2862-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-N,N-dimethylethan-1-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60951281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromoethyldimethylammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.801 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Bromo-N,N-dimethylethanamine Hydrobromide: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2-Bromo-N,N-dimethylethanamine hydrobromide (CAS No: 2862-39-7), a crucial reagent and building block in organic synthesis and pharmaceutical development. We will delve into its core chemical properties, reactivity, synthesis, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Chemical Identity and Physicochemical Properties
This compound is a quaternary ammonium salt valued for its stability and reactivity.[1][2] Its salt form enhances handling and solubility characteristics compared to its free base, making it particularly suitable for various applications in pharmaceutical chemistry.[1]
Structural and Physical Data Summary
The fundamental properties of this compound are summarized below, providing a quick reference for laboratory use.
| Property | Value | Source(s) |
| CAS Number | 2862-39-7 | [1][3][4] |
| IUPAC Name | 2-bromo-N,N-dimethylethanamine;hydrobromide | [1][3] |
| Molecular Formula | C₄H₁₁Br₂N | [1][2][4] |
| Molecular Weight | 232.94 g/mol | [1][2] |
| Melting Point | 188-189 °C | [1][3] |
| Physical Form | Solid | [3] |
| SMILES | CN(CCBr)C.[H]Br | [4] |
| InChI Key | MFRUVSDIZTZFFL-UHFFFAOYSA-N | [1][3] |
Synthesis and Purification
The historical and most common synthesis route for this compound involves the reaction of 2-(dimethylamino)ethanol with hydrobromic acid.[1] This streamlined approach efficiently converts the hydroxyl group into a bromine atom while concurrently forming the stable hydrobromide salt.[1]
Synthetic Workflow Diagram
Caption: Synthesis of 2-Bromo-N,N-dimethylethanamine HBr.
Detailed Synthesis Protocol
This protocol outlines the laboratory-scale synthesis of this compound from 2-(dimethylamino)ethanol.
Materials:
-
2-(Dimethylamino)ethanol
-
Hydrobromic acid (48% aqueous solution)
-
Acetone (for precipitation/washing)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, cool a measured amount of 48% hydrobromic acid in an ice bath.
-
Addition of Substrate: Slowly add 2-(dimethylamino)ethanol to the cold hydrobromic acid with continuous stirring. The addition should be controlled to manage the exothermic reaction.
-
Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain reflux for a period sufficient to ensure complete conversion (typically several hours, monitored by TLC).
-
Isolation: Cool the reaction mixture to room temperature and then further in an ice bath. The product may precipitate directly. If not, reduce the volume under vacuum to a concentrated syrup.
-
Precipitation & Washing: Add cold acetone to the cooled residue to precipitate the hydrobromide salt. Stir the resulting slurry, then collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold acetone until the filtrate runs clear.
-
Drying: Dry the final product under vacuum to yield this compound as a white to off-white solid.
Liberation of the Free Amine
For reactions requiring the free base, the hydrobromide salt must be neutralized.
Procedure:
-
Suspend the this compound in a biphasic mixture of a suitable organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium carbonate (Na₂CO₃).[5]
-
Stir the mixture vigorously until all the solid has dissolved and the aqueous layer is basic.
-
Separate the organic layer.
-
Extract the aqueous layer with additional portions of the organic solvent.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine, 2-bromo-N,N-dimethylethanamine. This free base is less stable than the salt and should typically be used immediately.
Reactivity and Mechanistic Insights
The utility of this compound stems from its reactivity as an alkylating agent in nucleophilic substitution reactions.
Nucleophilic Substitution Dynamics
The molecule contains a primary alkyl bromide. The bromine atom is an excellent leaving group, making the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles. The reaction typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.
Caption: Generalized SN2 reaction mechanism.
Causality of Reactivity
-
Leaving Group Ability: The bromo substituent is a superior leaving group compared to a chloro substituent. This makes 2-bromo-N,N-dimethylethanamine significantly more reactive in alkylation reactions than its chloro-analogue, 2-chloro-N,N-dimethylethanamine HCl.[1]
-
Steric Hindrance: The N,N-dimethyl groups exhibit less steric hindrance compared to larger alkyl groups like N,N-diethyl. Consequently, the dimethyl variant undergoes nucleophilic substitution at a faster rate than its diethyl analogue.[1]
Applications in Research and Drug Development
This compound is a versatile building block in the synthesis of a wide range of biologically active molecules and pharmaceutical intermediates.[1]
-
Pharmaceutical Synthesis: It is a key precursor for introducing the dimethylaminoethyl moiety into drug candidates. This functional group is common in many classes of drugs, including antihistamines, anticholinergics, and local anesthetics, where it can be critical for modulating solubility, receptor binding, and pharmacokinetic properties.
-
Biochemical Research: The compound can act as a methylating agent in certain biochemical reactions, facilitating the transfer of methyl groups.[1] This property is useful in studies involving methyltransferase enzymes, which are crucial for processes like gene regulation and protein function.[1]
-
General Organic Synthesis: It serves as a valuable two-carbon electrophile for forming new carbon-heteroatom bonds (C-N, C-O, C-S) with a variety of nucleophiles.
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety.
Hazard Identification
The compound is classified with the following hazard statements:
Recommended Handling and PPE
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6][7]
-
Personal Protective Equipment (PPE):
-
Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke in the work area.[6] Wash hands thoroughly after handling.[6]
Storage
Store the container tightly closed in a dry, cool, and well-ventilated place.[7] Recommended storage is at room temperature.[3][4]
References
- 1. This compound | 2862-39-7 | Benchchem [benchchem.com]
- 2. This compound | 2862-39-7 | FB140652 [biosynth.com]
- 3. This compound | 2862-39-7 [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. 2-BROMO-N,N-DIETHYLETHYLAMINE HYDROBROMIDE synthesis - chemicalbook [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
structure and nomenclature of 2-Bromo-N,N-dimethylethanamine hydrobromide
An In-Depth Technical Guide to 2-Bromo-N,N-dimethylethanamine Hydrobromide for Advanced Research & Development
Abstract
This compound is a pivotal reagent in synthetic organic chemistry, valued for its bifunctional nature which incorporates a reactive alkyl bromide and a tertiary amine. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the compound's structure, nomenclature, and physicochemical properties, and offers a detailed, field-proven protocol for its synthesis and purification. The narrative emphasizes the causality behind experimental choices, exploring the compound's reactivity profile and its critical role as an aminoethylating agent in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This document serves as a self-validating system, grounding key claims in authoritative references and presenting quantitative data and workflows in accessible formats to support advanced research and development endeavors.
Chemical Identity and Nomenclature
Systematic nomenclature, as established by the International Union of Pure and Applied Chemistry (IUPAC), is foundational for the unambiguous identification of chemical entities. The official IUPAC name for this compound is 2-bromo-N,N-dimethylethanamine;hydrobromide.[1] This name precisely describes its structure: an ethane backbone substituted with a bromine atom at position 2 and a dimethylamino group at position 1, existing as a hydrobromide salt.[2] The Chemical Abstracts Service (CAS) has assigned the unique registry number 2862-39-7, which ensures its universal recognition across scientific databases and literature.[2]
Due to its frequent use, several synonyms are common in literature, including (2-bromoethyl)dimethylamine hydrobromide and 2-bromoethyldimethylammonium bromide.[2][3] These alternative names, while structurally descriptive, should be cross-referenced with the CAS number to ensure accuracy.
| Identifier | Value | Source(s) |
| IUPAC Name | 2-bromo-N,N-dimethylethanamine;hydrobromide | [1] |
| CAS Number | 2862-39-7 | [2][4] |
| Molecular Formula | C₄H₁₁Br₂N | [2][5] |
| Molecular Weight | 232.95 g/mol | [4][6] |
| InChI Key | MFRUVSDIZTZFFL-UHFFFAOYSA-N | |
| Canonical SMILES | CN(C)CCBr.Br | [3][4] |
| EC Number | 220-680-4 | [2][3] |
Molecular Structure and Physicochemical Properties
The compound exists as an ammonium salt, where the tertiary amine is protonated by hydrobromic acid. This salt form confers greater stability and crystallinity compared to its free base, making it easier to handle and store.[7] The presence of the bromine atom makes the adjacent carbon electrophilic and susceptible to nucleophilic attack, a key feature of its reactivity.
The physicochemical properties of the compound are summarized below. Its solid form and relatively high melting point are characteristic of ionic salts.
| Property | Value | Source(s) |
| Physical Form | Solid | |
| Melting Point | 188-189 °C | |
| Topological Polar Surface Area (TPSA) | 3.24 Ų | [4] |
| LogP | 1.5208 | [4] |
| Storage Temperature | Room Temperature | [4] |
Synthesis and Purification
Mechanistic Rationale and Synthetic Route
The most direct and industrially relevant synthesis of this compound proceeds from the precursor N,N-dimethylethanolamine.[7] The reaction is a nucleophilic substitution where the hydroxyl group is replaced by a bromide. This conversion is performed in a strong acidic medium, typically concentrated hydrobromic acid. The acidic environment serves a dual purpose: it protonates the hydroxyl group, converting it into a good leaving group (water), and it protonates the tertiary amine, protecting it from acting as a competing nucleophile. The final product precipitates from the reaction medium as the stable hydrobromide salt.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous β-bromoalkylamine hydrobromides, ensuring robustness and reproducibility.[8][9]
Materials:
-
N,N-Dimethylethanolamine (Reagent Grade)
-
Hydrobromic Acid (48% aqueous solution, specific gravity ≥ 1.42)
-
Acetone (ACS Grade, pre-chilled)
-
Round-bottomed flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser.
Procedure:
-
Reaction Setup: In a 2L round-bottomed flask, place 700 mL (approx. 6.2 moles) of 48% hydrobromic acid. Cool the flask in an ice-water bath with vigorous stirring.
-
Addition of Amine: Slowly add 100 g (1.12 moles) of N,N-dimethylethanolamine dropwise via the dropping funnel over 60-90 minutes. Causality: The slow addition and cooling are critical to manage the highly exothermic acid-base neutralization, preventing side reactions and ensuring safety.[9] The large excess of HBr drives the subsequent substitution reaction to completion.
-
Reaction: Once the addition is complete, remove the ice bath. Attach a reflux condenser and heat the mixture to a gentle reflux. Continue heating for 4-6 hours. Causality: Heating provides the necessary activation energy for the Sₙ2 reaction to substitute the protonated hydroxyl group with bromide.
-
Workup and Isolation: Allow the reaction mixture to cool to room temperature, then further cool in an ice bath. The product may begin to crystallize. Pour the cooled mixture into a 2L beaker and slowly add 1L of pre-chilled acetone with stirring. Causality: The hydrobromide salt is poorly soluble in acetone, causing it to precipitate, separating it from unreacted starting materials and aqueous HBr.
-
Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake with several portions of cold acetone until the filtrate runs clear.[8]
-
Drying: Dry the white crystalline product under vacuum to a constant weight. The expected yield is typically high, often exceeding 80%.
Spectroscopic Characterization
Verifying the structure and purity of the synthesized compound is paramount. While a dedicated spectrum is not publicly available, the expected NMR and IR characteristics can be reliably predicted.
-
¹H NMR: The proton NMR spectrum (in D₂O or DMSO-d₆) is expected to show three distinct signals:
-
A singlet integrating to 6 protons for the two equivalent methyl groups on the nitrogen (-N(CH₃)₂). This signal would be downfield due to the inductive effect of the positive nitrogen center.
-
A triplet integrating to 2 protons for the methylene group adjacent to the nitrogen (-CH₂-N).
-
A triplet integrating to 2 protons for the methylene group adjacent to the bromine (-CH₂-Br), shifted furthest downfield due to the strong deshielding effect of the electronegative bromine atom.
-
-
¹³C NMR: The carbon NMR spectrum would show three signals corresponding to the methyl carbons, the nitrogen-adjacent methylene carbon, and the bromine-adjacent methylene carbon.
-
IR Spectroscopy: The infrared spectrum would be characterized by C-H stretching and bending vibrations. A broad absorption would be expected in the 2400-2800 cm⁻¹ region, which is characteristic of the N-H stretch in a tertiary ammonium salt.
Reactivity and Applications in Organic Synthesis
The synthetic utility of this compound stems from its identity as a potent aminoethylating agent . It is an electrophilic building block used to introduce the -(CH₂)₂-N(CH₃)₂ moiety into a target molecule.
The reaction typically proceeds via a nucleophilic substitution (Sₙ2) mechanism, where a nucleophile attacks the carbon atom bearing the bromine, displacing the bromide ion, which is an excellent leaving group. For the reaction to occur, the free base form of the amine is often required, which can be generated in situ or by a separate extraction step. This is achieved by treating the hydrobromide salt with a base, such as sodium carbonate, and extracting the free amine into an organic solvent.[7]
Key Reactivity Insights:
-
Leaving Group Ability: The bromo substituent is a superior leaving group compared to a chloro substituent, making the bromo-analogue more reactive in alkylation reactions.[7] This is a critical consideration for reaction design, allowing for milder conditions and faster reaction times.
-
Steric Effects: The dimethylamino group presents less steric hindrance than a diethylamino group. Consequently, 2-Bromo-N,N-dimethylethanamine exhibits faster rates of nucleophilic substitution compared to its diethyl analogue.[7]
Relevance in Drug Discovery and Development
The dimethylaminoethyl moiety is a common structural motif in a wide range of biologically active molecules, particularly in pharmaceuticals targeting the central nervous system. This group can enhance solubility and is often crucial for binding to biological targets.
Examples of Application:
-
Antihistamines: This reagent is a key building block for many first-generation H₁-antagonists of the ethanolamine ether class. For example, it is used in the synthesis of Bromodiphenhydramine , where it is coupled with (4-bromophenyl)(phenyl)methanol via a Williamson ether synthesis.[10]
-
Other CNS-Active Agents: The analogous 2-chloro-N,N-dimethylethanamine is used to synthesize Brompheniramine , another prominent antihistamine, highlighting the importance of the -(CH₂)₂-N(CH₃)₂ linker in this class of drugs.[11] The bromo-reagent described herein can be used for the same purpose, often with the advantage of higher reactivity.
Safety, Handling, and Storage
As with any reactive chemical reagent, proper handling and storage are essential for ensuring laboratory safety.
| Hazard Category | GHS Hazard Statements | Precautionary Statements |
| Acute Toxicity | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help. |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Handling:
-
Work in a well-ventilated fume hood.
-
Use appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid formation of dust and aerosols.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
The compound is stable at room temperature.
References
- 1. 2-BROMO-N,N-DIETHYLETHYLAMINE HYDROBROMIDE(5392-81-4) 1H NMR [m.chemicalbook.com]
- 2. 2-BROMO-N,N-DIETHYLETHYLAMINE HYDROBROMIDE synthesis - chemicalbook [chemicalbook.com]
- 3. 2-Bromoethyldimethylammonium bromide | C4H11Br2N | CID 45791347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. This compound | 2862-39-7 | FB140652 [biosynth.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 2862-39-7 | Benchchem [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
2-Bromo-N,N-dimethylethanamine hydrobromide molecular weight and formula
An In-Depth Technical Guide to 2-Bromo-N,N-dimethylethanamine Hydrobromide for Advanced Research and Pharmaceutical Development
Authored by a Senior Application Scientist
This guide provides an in-depth examination of this compound, a critical reagent in synthetic organic chemistry and a versatile building block in modern drug discovery. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond basic data to explore the causality behind its applications, synthesis, and handling, ensuring a foundation of expertise, authority, and trustworthiness.
Core Compound Identification and Physicochemical Properties
This compound, identified by CAS Number 2862-39-7, is a quaternary ammonium salt that serves as a stable and reactive source of the 2-(dimethylamino)ethyl moiety.[1][2][3][4][5][6] Its salt form is crucial for its utility, enhancing stability, solubility in polar solvents, and ease of handling compared to its free base, which is more volatile and hygroscopic.[1]
The compound's structure features a tertiary amine and a primary alkyl bromide, a combination that dictates its reactivity profile, primarily as an electrophile in alkylation reactions. The hydrobromide counter-ion renders the material as a solid, simplifying weighing and dispensing in laboratory and manufacturing settings.
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
| IUPAC Name | 2-bromo-N,N-dimethylethanamine;hydrobromide | [1][4][6] |
| Synonyms | (2-Bromoethyl)dimethylamine hydrobromide, 2-Bromo-N,N-dimethylethylamine hydrobromide | [1][3][6][7] |
| CAS Number | 2862-39-7 | [1][2][3][4][5][6][8] |
| Molecular Formula | C₄H₁₁Br₂N | [1][2][3][5][6] |
| Molecular Weight | 232.94 g/mol | [1][2][6] |
| Appearance | Solid | [4][8] |
| Melting Point | 188-189°C | [1][4] |
| InChI Key | MFRUVSDIZTZFFL-UHFFFAOYSA-N | [1][4][8] |
Synthesis and Rationale: From Precursor to Stable Salt
The predominant synthesis route for this compound is valued for its efficiency and scalability, making it suitable for both academic research and industrial production.
Synthetic Pathway
The most common historical and current synthesis involves the reaction of 2-(dimethylamino)ethanol with hydrobromic acid (HBr).[1] This process is a classic example of a nucleophilic substitution reaction where the hydroxyl group is converted into a better leaving group (water) upon protonation, which is then displaced by the bromide ion.
Caption: Synthesis workflow for 2-Bromo-N,N-dimethylethanamine HBr.
Causality Behind the Methodology
-
Choice of Acid: Using hydrobromic acid serves a dual purpose. It acts as the proton source to activate the hydroxyl group and as the nucleophile (bromide ion) for substitution. This streamlines the process, avoiding the need for a separate halogenating agent like PBr₃ or SOCl₂ followed by salt formation.
-
Salt Formation: The reaction is typically run with excess HBr or followed by treatment with HBr gas. The resulting hydrobromide salt precipitates from non-polar solvents or upon cooling. This is a critical purification step and ensures the final product has enhanced stability for storage.[1] The quaternary ammonium salt structure is less prone to degradation compared to the free base.[1]
Core Applications in Drug Development and Organic Synthesis
The utility of this reagent stems from its bifunctional nature: a reactive electrophilic site (the carbon bonded to bromine) and a tertiary amine that can be leveraged for its basicity or as a handle for further functionalization.
As a Key Alkylating Agent
The primary application is in nucleophilic substitution reactions to introduce the dimethylaminoethyl group onto various scaffolds.[1] The bromo-substituent is an excellent leaving group, making it more reactive in alkylation reactions than its chloro-analogue.[1] This functional group is a common structural motif in many pharmacologically active compounds, including antihistamines, anticholinergics, and antiarrhythmics, where it often plays a role in receptor binding and modulating solubility.
Biochemical Probes and Methylation Studies
In a biochemical context, this compound can serve as a methylating agent.[1] It interacts with enzymes like methyltransferases, which are pivotal in processes such as gene regulation.[1] Researchers can use this compound to study the effects of methylation on proteins and nucleic acids.[1]
Experimental Protocol: General Procedure for N-Alkylation
This protocol outlines a self-validating workflow for the N-alkylation of a generic amine using this compound. The principles are broadly applicable to O- and S-alkylation as well.
Step-by-Step Methodology
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), add the nucleophile (amine, 1.0 eq) and a suitable aprotic polar solvent (e.g., DMF, Acetonitrile).
-
Add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2.0-3.0 eq). The base is crucial to deprotonate the nucleophile and to neutralize the HBr released, driving the reaction to completion.
-
-
Reagent Addition:
-
Add this compound (1.1-1.5 eq) portion-wise at room temperature. An exothermic reaction may be observed.
-
-
Reaction & Monitoring:
-
Heat the reaction mixture to an appropriate temperature (typically 50-80°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Workup & Isolation:
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure alkylated product.
-
Caption: Standard experimental workflow for alkylation reactions.
Safety, Handling, and Storage
Proper handling of this compound is essential due to its hazardous properties.
-
Hazard Identification: The compound is harmful if swallowed (H302), causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][8]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood.[7][9] Wear appropriate PPE, including safety goggles with side-shields, a lab coat, and chemical-resistant gloves.[7][9]
-
Handling Precautions: Avoid creating dust.[7][9][10] Use non-sparking tools.[7][9] Avoid contact with skin, eyes, and clothing.[7][9][11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][10] It should be stored away from strong oxidizing agents.[11]
Conclusion
This compound is a cornerstone reagent for synthetic and medicinal chemists. Its value lies not just in its reactivity but in the stability and handling characteristics afforded by its hydrobromide salt form. A thorough understanding of its synthesis, reaction mechanisms, and safety protocols, as detailed in this guide, empowers researchers to leverage its full potential in the development of novel chemical entities and pharmaceuticals.
References
- 1. This compound | 2862-39-7 | Benchchem [benchchem.com]
- 2. This compound | 2862-39-7 | FB140652 [biosynth.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | 2862-39-7 [sigmaaldrich.com]
- 5. Synthonix, Inc > 2862-39-7 | this compound [synthonix.com]
- 6. 2-Bromoethyldimethylammonium bromide | C4H11Br2N | CID 45791347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. This compound | 2862-39-7 [sigmaaldrich.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. fishersci.com [fishersci.com]
2-Bromo-N,N-dimethylethanamine hydrobromide mechanism of action as an alkylating agent
Whitepaper: The Alkylating Mechanism of 2-Bromo-N,N-dimethylethanamine Hydrobromide
A Technical Guide for Researchers and Drug Development Professionals
Abstract
2-Bromo-N,N-dimethylethanamine is a mono-functional alkylating agent belonging to the haloalkylamine class. While structurally simpler than bifunctional nitrogen mustards used in chemotherapy, it operates via the same fundamental bioactivation principle: intramolecular cyclization to form a highly strained and reactive aziridinium ion. This electrophilic intermediate is the ultimate alkylating species, capable of forming covalent bonds with biological nucleophiles, most notably DNA. This guide provides an in-depth exploration of this mechanism, from the initial chemical transformation to the resultant cytotoxic effects on target cells. We will detail the causality behind its reactivity, present methodologies for its evaluation, and offer field-proven insights for its application in a research context.
Introduction: The Chemical Nature of 2-Bromo-N,N-dimethylethanamine
2-Bromo-N,N-dimethylethanamine is a research chemical often supplied as a hydrobromide salt to improve its stability and handling characteristics.[1] In its salt form, the tertiary amine is protonated. For the alkylating action to commence, the compound must be in its free base form, which is readily achieved at physiological pH.
The molecule's significance as an alkylating agent stems from the juxtaposition of two key functional groups: a tertiary amine (a potent nucleophile) and a primary alkyl bromide, which features a carbon atom susceptible to nucleophilic attack and a good leaving group (Br⁻). This specific arrangement facilitates a spontaneous intramolecular reaction, which is the cornerstone of its biological activity.
The Core Mechanism: Spontaneous Activation to an Aziridinium Ion
The high reactivity of nitrogen mustards and related compounds under mild, physiological conditions is due to the formation of a cyclic aziridinium cation (also known as an ethylene iminium ion).[2] This process is a classic example of neighboring group participation.
The mechanism proceeds as follows:
-
Intramolecular Nucleophilic Attack: The lone pair of electrons on the tertiary nitrogen atom of the free base attacks the adjacent carbon atom bearing the bromine.
-
Displacement of the Leaving Group: This attack displaces the bromide ion (Br⁻).
-
Formation of the Aziridinium Ion: The result is the formation of a strained, three-membered ring containing a positively charged quaternary nitrogen atom: the N,N-dimethylaziridinium ion.
This cyclization is a concerted reaction.[3] The resulting aziridinium cation is a highly potent electrophile for two primary reasons: the significant ring strain of the three-membered ring and the positive charge on the nitrogen atom, which strongly withdraws electron density from the ring carbons.[2] This renders the carbon atoms of the ring highly susceptible to attack by even weak nucleophiles.
Caption: Intramolecular cyclization to the reactive aziridinium ion.
The Biological Target: Alkylation of DNA and Other Nucleophiles
Once formed, the electrophilic aziridinium ion rapidly reacts with available biological nucleophiles. The primary target for cytotoxic alkylating agents is DNA.[2] The electron-rich nitrogen and oxygen atoms within the DNA bases provide multiple sites for alkylation.
-
Primary Alkylation Site: The N7 position of guanine is the most nucleophilic site on DNA bases and is the preferential target for alkylation by aziridinium ions.[2]
-
Other Sites: Other potential alkylation sites include the N3 of adenine, and to a lesser extent, the phosphate backbone.[2][4]
This covalent modification of a DNA base forms a bulky adduct. The consequences of this DNA damage are profound and trigger cellular responses that lead to cytotoxicity, particularly in rapidly dividing cells like cancer cells.[2]
-
DNA Destabilization: Alkylation of the N7 position of guanine introduces a positive charge into the imidazole ring, which can lead to destabilization of the glycosidic bond and subsequent depurination, creating an abasic site.[2]
-
Replication and Transcription Errors: The presence of the bulky adduct can stall DNA polymerase and RNA polymerase, thereby inhibiting DNA replication and transcription.[2]
-
Induction of Apoptosis: If the DNA damage is too severe for cellular repair mechanisms to handle, it will trigger programmed cell death, or apoptosis.[5]
Caption: Alkylation of the N7 position of guanine by the aziridinium ion.
Experimental Evaluation: Protocols and Methodologies
To characterize the activity of this compound, a series of well-established assays can be employed. The choice of assay depends on the specific question being asked, from confirming target engagement (DNA alkylation) to quantifying the ultimate biological outcome (cytotoxicity).
Protocol: In Vitro DNA Alkylation Assay
This protocol provides a method to confirm the direct alkylation of DNA. The principle is to incubate the agent with purified DNA, hydrolyze the DNA to individual bases, and use HPLC to detect the modified guanine adduct.
Methodology:
-
Preparation: Dissolve this compound in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) to a stock concentration of 10 mM.
-
Reaction: In a microcentrifuge tube, combine 100 µg of calf thymus DNA with the alkylating agent to a final concentration of 1 mM. Adjust the final volume to 200 µL with buffer. Incubate at 37°C for 24 hours. A control reaction with DNA and buffer only should be run in parallel.
-
DNA Precipitation: Add 20 µL of 3 M sodium acetate and 500 µL of ice-cold ethanol to precipitate the DNA. Centrifuge at 14,000 x g for 10 minutes. Discard the supernatant and wash the pellet with 70% ethanol.
-
Hydrolysis: Dry the DNA pellet and resuspend it in 100 µL of 0.1 M HCl. Heat at 70°C for 30 minutes to depurinate the alkylated bases.
-
Analysis: Neutralize the sample with 0.1 M NaOH. Analyze the supernatant by reverse-phase HPLC with UV detection (monitoring at ~254 nm) or, for greater sensitivity and specificity, by LC-MS/MS to identify and quantify the N7-(2-(dimethylamino)ethyl)guanine adduct.
Protocol: Cellular Cytotoxicity Assessment (MTT Assay)
This protocol measures the cytotoxic effect of the alkylating agent on a cancer cell line. The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[6] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium dye MTT to formazan, which has a purple color.
Methodology:
-
Cell Seeding: Seed a cancer cell line (e.g., A549 lung carcinoma) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in growth medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the drug concentration to determine the IC₅₀ value (the concentration of the agent that inhibits cell growth by 50%).
Caption: Experimental workflow for an MTT-based cytotoxicity assay.
Data Presentation
Quantitative results from cytotoxicity assays are best presented in a tabular format to facilitate comparison.
| Cell Line | Exposure Time (hours) | IC₅₀ (µM) |
| A549 (Lung) | 48 | Hypothetical Value 1 |
| MCF-7 (Breast) | 48 | Hypothetical Value 2 |
| U87-MG (Glioblastoma) | 48 | Hypothetical Value 3 |
Table 1: Example data table for summarizing the cytotoxic potency (IC₅₀) of an alkylating agent against various cancer cell lines. Actual values must be determined experimentally.
Conclusion and Future Directions
The mechanism of action of this compound is a clear and well-documented example of bioactivation through intramolecular cyclization. The resulting N,N-dimethylaziridinium ion is a potent electrophile that readily alkylates DNA, leading to cytotoxic effects. This compound serves as an excellent model for studying the fundamental principles of mono-functional alkylating agents. For drug development professionals, understanding this core mechanism is crucial for designing novel therapeutics. Future research could focus on creating bifunctional analogs to enhance DNA cross-linking capabilities or on developing targeted delivery systems to increase the therapeutic index by concentrating the agent at the tumor site. The protocols provided herein offer a robust framework for the continued investigation and characterization of this and other related alkylating compounds.
References
- 1. This compound | 2862-39-7 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Aziridinium ion ring formation from nitrogen mustards: mechanistic insights from ab initio dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemistry and DNA alkylation reactions of aziridinyl quinones: development of an efficient alkylating agent of the phosphate backbone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. opentrons.com [opentrons.com]
An In-depth Technical Guide to the Potential Biochemical and Cellular Effects of 2-Bromo-N,N-dimethylethanamine hydrobromide
Introduction
2-Bromo-N,N-dimethylethanamine hydrobromide is a chemical compound with the CAS number 2862-39-7.[1][2] It is a hydrobromide salt of a tertiary amine containing a reactive bromo group.[1] While primarily utilized as a synthetic intermediate in the chemical and pharmaceutical industries, its structural features suggest a potential for significant biochemical and cellular effects.[3][4][5][6][7][8] This guide provides a comprehensive overview of the known chemical properties and a detailed exploration of the potential biological activities of this compound, offering a roadmap for researchers and drug development professionals interested in its further investigation.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental to interpreting its potential biological activities.
| Property | Value | Reference |
| CAS Number | 2862-39-7 | [1][2] |
| Molecular Formula | C4H11Br2N | [1][9] |
| Molecular Weight | 232.94 g/mol | [1][2] |
| IUPAC Name | 2-bromo-N,N-dimethylethanamine;hydrobromide | [2] |
| Melting Point | 188-189 °C | [1] |
| Physical Form | Solid | |
| Purity | Typically ≥96% |
Role in Chemical Synthesis: A Precursor to Bioactive Molecules
The primary documented application of this compound is as a versatile intermediate in organic synthesis.[1] Its utility stems from the presence of a reactive bromo group, which serves as a good leaving group in nucleophilic substitution reactions. This reactivity allows for the facile introduction of the N,N-dimethylethanamine moiety into a variety of molecular scaffolds.
A significant application is in the synthesis of phenothiazine derivatives.[4][5][6][7][8] Phenothiazines are a class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antipsychotic, anti-inflammatory, and antimicrobial effects.[4][5][6][7][8] The N,N-dimethylethanamine side chain is a common feature in many biologically active phenothiazines, and this compound is a key building block for its installation.
Potential Biochemical Effects: An Exploration of Reactivity
The chemical structure of this compound suggests several potential avenues for biochemical interaction. The core of its reactivity lies in its classification as an alkylating agent.[10][11][12][13]
Alkylation of Nucleophilic Biomolecules
Alkylating agents are compounds that can transfer an alkyl group to nucleophilic sites on biomolecules.[11][12][13] In the case of 2-Bromo-N,N-dimethylethanamine, the ethyl group attached to the bromine atom is the alkylating moiety. The high reactivity of the carbon-bromine bond makes the terminal carbon susceptible to nucleophilic attack.
Potential biological nucleophiles that could be targeted by this compound include:
-
DNA: The nitrogen and oxygen atoms in the purine and pyrimidine bases of DNA are strong nucleophiles. Alkylation of these sites can lead to DNA damage, including the formation of adducts, DNA strand breaks, and cross-linking.[13] This can result in mutagenesis and cytotoxicity.[11]
-
Proteins: The side chains of several amino acids, such as cysteine (thiol group), histidine (imidazole ring), and lysine (amino group), are nucleophilic and can be alkylated. Alkylation can alter the three-dimensional structure of a protein, leading to a loss or modification of its function. This is particularly relevant for enzymes, where alkylation of active site residues can lead to irreversible inhibition.
-
Glutathione: This tripeptide is a major cellular antioxidant and detoxifying agent. Its thiol group is highly nucleophilic and can react with alkylating agents, leading to their detoxification. Depletion of cellular glutathione levels can render cells more susceptible to oxidative stress and the toxic effects of other electrophilic compounds.
The potential for this compound to act as a bifunctional alkylating agent, where the nitrogen atom could potentially form a reactive aziridinium ion after the initial alkylation event, could lead to DNA cross-linking, a mechanism employed by some anticancer drugs.[13]
Caption: General mechanism of biomolecule alkylation.
Potential Cellular Effects: From Cytotoxicity to Signaling Modulation
The potential biochemical interactions of this compound would be expected to translate into a range of cellular effects.
Cytotoxicity and Apoptosis
Extensive DNA damage or the inhibition of critical enzymes by alkylation can trigger programmed cell death, or apoptosis.[12] Therefore, it is plausible that this compound could exhibit cytotoxic effects, particularly in rapidly dividing cells that are more susceptible to DNA-damaging agents.
Modulation of Signaling Pathways
The alkylation of key proteins in cellular signaling pathways could lead to their activation or inhibition, thereby altering cellular communication and function. For instance, the alkylation of kinases or phosphatases could have widespread effects on cellular processes such as proliferation, differentiation, and survival.
Neurotransmitter System Interactions
Given that this compound is a precursor to many centrally acting phenothiazines, it is conceivable that the compound itself or its metabolites could interact with components of the nervous system.[4][5][6][7][8] Tertiary amines are a common structural motif in many neurotransmitters and psychoactive drugs.[14][15][16] Potential interactions could include effects on neurotransmitter receptors, transporters, or metabolic enzymes.
Experimental Workflows and Protocols
A systematic investigation is required to elucidate the specific biochemical and cellular effects of this compound. The following experimental workflow provides a roadmap for such a study.
Caption: A stepwise workflow for investigating cellular effects.
Protocol 1: Cell Viability Assessment using MTT Assay
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This initial screen is crucial for determining the cytotoxic potential of the compound and for selecting appropriate concentrations for subsequent experiments.
Methodology:
-
Cell Seeding: Plate cells (e.g., HeLa, MCF-7, or a relevant neuronal cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions to create a range of final concentrations (e.g., 0.1 µM to 1 mM). Add the compound to the cells and incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of control (untreated) cells and calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Assessment of DNA Damage using the Comet Assay (Single Cell Gel Electrophoresis)
Rationale: The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Given that this compound is a potential alkylating agent, assessing its ability to induce DNA damage is a critical step in understanding its mechanism of action.
Methodology:
-
Cell Treatment: Treat cells with the compound at concentrations around the determined IC50 for a short duration (e.g., 2-4 hours).
-
Cell Embedding: Harvest the cells and embed them in a low-melting-point agarose on a microscope slide.
-
Cell Lysis: Lyse the cells in a high-salt and detergent solution to remove membranes and proteins, leaving behind the DNA as nucleoids.
-
DNA Unwinding: Incubate the slides in an alkaline buffer to unwind the DNA.
-
Electrophoresis: Perform electrophoresis at a low voltage in the alkaline buffer. Damaged DNA (containing strand breaks) will migrate away from the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide) and visualize using a fluorescence microscope.
-
Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head using appropriate software.
Summary of Potential Biological Activities and Hazard Information
| Aspect | Potential Activity/Hazard | Rationale/Evidence |
| Biochemical | Alkylation of DNA and proteins | Inferred from its chemical structure as a bromo-alkane.[1][11][13] |
| Enzyme inhibition (e.g., methyltransferases) | Inferred from its role as a methylating agent and its ability to alkylate nucleophilic amino acid residues.[1] | |
| Cellular | Cytotoxicity, particularly in rapidly dividing cells | A likely consequence of DNA damage and protein alkylation.[12] |
| Induction of apoptosis | A common cellular response to extensive DNA damage.[12] | |
| Cell cycle arrest | A potential cellular response to allow for DNA repair. | |
| Anti-inflammatory effects | Suggested by some sources, but requires experimental validation.[3] | |
| Inhibition of β-amyloid aggregation | A potential therapeutic application for Alzheimer's disease, though direct evidence is lacking.[3] | |
| Toxicological | Harmful if swallowed | GHS Hazard Statement H302.[2] |
| Causes skin irritation | GHS Hazard Statement H315.[2] | |
| Causes serious eye irritation | GHS Hazard Statement H319.[2] | |
| May cause respiratory irritation | GHS Hazard Statement H335.[2] |
Conclusion
This compound is a compound with significant, yet largely unexplored, potential for biological activity. Its established role as a synthetic precursor for pharmacologically active molecules, combined with its inherent reactivity as an alkylating agent, makes it a compelling subject for further investigation. The experimental framework provided in this guide offers a systematic approach to characterizing its biochemical and cellular effects. Such studies will not only contribute to a better understanding of the biological consequences of exposure to this compound but may also uncover novel therapeutic applications or toxicological concerns.
References
- 1. This compound | 2862-39-7 | Benchchem [benchchem.com]
- 2. 2-Bromoethyldimethylammonium bromide | C4H11Br2N | CID 45791347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 2862-39-7 | FB140652 [biosynth.com]
- 4. scispace.com [scispace.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Synthesis and Biological Activity of Phenothiazine Derivatives | Semantic Scholar [semanticscholar.org]
- 7. Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthonix, Inc > 2862-39-7 | this compound [synthonix.com]
- 10. Alkylating agents: in vitro studies of cross-resistance patterns in human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 12. nursingcecentral.com [nursingcecentral.com]
- 13. courses.washington.edu [courses.washington.edu]
- 14. Focus On: Neurotransmitter Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. my.clevelandclinic.org [my.clevelandclinic.org]
safety, handling, and storage recommendations for 2-Bromo-N,N-dimethylethanamine hydrobromide
An In-Depth Technical Guide to the Safety, Handling, and Storage of 2-Bromo-N,N-dimethylethanamine hydrobromide
This guide provides comprehensive (CAS No. 2862-39-7), a crucial reagent in synthetic chemistry. Adherence to these protocols is essential for ensuring personnel safety, maintaining experimental integrity, and complying with regulatory standards. This document is intended for researchers, scientists, and drug development professionals who may handle this compound.
Hazard Identification and Risk Assessment
This compound is a toxic solid that presents multiple health hazards upon exposure.[1] A thorough understanding of its risk profile is the cornerstone of safe laboratory practice. The compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[2][3]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[2][3] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation[2][3] |
| Specific target organ toxicity – single exposure | Category 3 | H335: May cause respiratory irritation[2][4] |
Toxicological Profile
-
Oral Toxicity: Ingestion can lead to significant adverse health effects. It is imperative to prevent ingestion by enforcing strict hygiene practices, such as prohibiting eating, drinking, or smoking in laboratory areas.[2][5]
-
Dermal and Ocular Irritation: As an acidic salt, direct contact with skin or eyes can cause irritation and burns.[6] The hydrobromide moiety contributes to its acidic nature. Prolonged contact should be avoided, and any exposure requires immediate and thorough rinsing.
-
Respiratory Irritation: The compound is a solid, but fine dust particles can become airborne during handling (e.g., weighing, transferring).[1][2][7][8] Inhalation of this dust can irritate the respiratory system.[4] Therefore, all manipulations that could generate dust must be performed in a controlled environment.
Physicochemical Hazards
-
Hygroscopic Nature: The compound is hygroscopic, meaning it readily absorbs moisture from the air.[1] This can lead to degradation of the material, affecting its reactivity and potentially introducing impurities into experiments. Proper storage in a dry, inert atmosphere is critical.
-
Thermal Decomposition: When heated to decomposition, this compound can release hazardous gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide.[1][8][9][10]
Table 2: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 2862-39-7 | [11][12] |
| Molecular Formula | C4H11Br2N | [11][13][14] |
| Molecular Weight | 232.95 g/mol | [13][14] |
| Physical Form | Solid | [3][12][15] |
| Melting Point | 188-189 °C | [3] |
| Storage Temperature | Room Temperature (10°C - 25°C) | [12][13][14] |
| Solubility | Water Soluble |[6] |
Exposure Control and Personal Protection
A multi-layered approach combining engineering controls, personal protective equipment, and strict hygiene practices is required to minimize exposure risk.
Engineering Controls
The primary engineering control for handling this compound is a certified chemical fume hood.[1][8] This is non-negotiable for any procedure that involves open handling of the solid, such as weighing or transfer, to prevent the inhalation of airborne dust.[16] The fume hood also provides a contained space in case of an accidental spill. Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][8][17]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for preventing direct contact. All PPE must be inspected prior to use.[7]
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face | Safety goggles with side-shields conforming to EN166 (EU) or NIOSH-approved safety glasses (US).[1][17][18] A face shield may be required for splash hazards.[19] | To prevent eye contact with dust or splashes, which can cause serious irritation.[2] |
| Hand | Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene).[7][16] | To prevent skin contact, which causes irritation.[2] |
| Body | A lab coat is mandatory.[7][19] For larger quantities, consider chemical-resistant aprons or coveralls.[16] | To protect skin from accidental contact and contamination of personal clothing. |
| Respiratory | Not required if handled exclusively within a functioning chemical fume hood. If a fume hood is unavailable or if dust exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is necessary.[1][8][17] | To prevent inhalation of dust, which may cause respiratory irritation.[2][4] |
Hygiene Practices
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2][5][8]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2][5]
-
Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[2][5]
Protocols for Safe Handling and Use
A systematic workflow minimizes the risk of exposure and contamination. The following protocol should be adapted to specific experimental needs while prioritizing safety.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. This compound | 2862-39-7 [sigmaaldrich.com]
- 4. 2-Brom-N,N-diethylethylamin -hydrobromid 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. medline.com [medline.com]
- 6. 2-BROMOETHYLAMINE HYDROBROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. Synthonix, Inc > 2862-39-7 | this compound [synthonix.com]
- 12. This compound | 2862-39-7 [sigmaaldrich.com]
- 13. This compound | 2862-39-7 | FB140652 [biosynth.com]
- 14. chemscene.com [chemscene.com]
- 15. This compound | 2862-39-7 [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. echemi.com [echemi.com]
- 19. benchchem.com [benchchem.com]
Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 2-Bromo-N,N-dimethylethanamine Hydrobromide
Introduction and Strategic Overview
2-Bromo-N,N-dimethylethanamine and its hydrobromide salt are valuable intermediates in organic synthesis, particularly in the pharmaceutical industry for the introduction of a dimethylaminoethyl moiety into molecular scaffolds.[1][2] This functional group is prevalent in a wide range of biologically active compounds, including antihistamines and other CNS-acting agents. The synthesis from the readily available and inexpensive starting material, N,N-dimethylethanolamine, represents a fundamental and cost-effective transformation.[3]
This document provides a detailed, field-tested protocol for the synthesis of 2-Bromo-N,N-dimethylethanamine hydrobromide. It is designed for researchers and process chemists, emphasizing not only the procedural steps but also the underlying chemical principles, safety imperatives, and analytical validation. The chosen synthetic route involves the direct reaction of N,N-dimethylethanolamine with concentrated hydrobromic acid, a robust and scalable method for converting primary alcohols to the corresponding alkyl bromides.[4]
Reaction Principle and Mechanism
The conversion of N,N-dimethylethanolamine to this compound is a nucleophilic substitution reaction, specifically proceeding through an SN2-type mechanism. The causality behind the experimental conditions—namely, the use of a strong acid (HBr) and heat—is rooted in the need to transform the poor leaving group, a hydroxyl (-OH), into an excellent leaving group, a water molecule.
Mechanistic Steps:
-
Protonation of the Amine: The tertiary amine, being the most basic site, is first protonated by hydrobromic acid in a rapid acid-base reaction to form the dimethylaminoethylammonium ion.
-
Protonation of the Hydroxyl Group: In the strongly acidic medium, the hydroxyl group is subsequently protonated to form an oxonium ion, -OH₂⁺. This is the critical activation step.
-
Nucleophilic Attack and Displacement: The bromide ion (Br⁻), a potent nucleophile present in high concentration, attacks the carbon atom adjacent to the oxonium ion. This attack occurs from the backside, leading to the displacement of a neutral water molecule, a very stable leaving group.
-
Salt Formation: The final product remains as the hydrobromide salt in the acidic medium.
Caption: SN2 mechanism for the bromination of N,N-dimethylethanolamine.
Materials, Equipment, and Data
Reagent and Solvent Data
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Concentration | Amount | Moles (mol) |
| N,N-Dimethylethanolamine | C₄H₁₁NO | 89.14 | ≥99% | 89.14 g (99.0 mL) | 1.00 |
| Hydrobromic Acid | HBr | 80.91 | 48% in H₂O | 505 mL (752 g) | 4.40 |
| Acetone | C₃H₆O | 58.08 | ACS Grade | ~1.5 L | - |
Equipment
-
1000 mL three-neck round-bottom flask
-
Heating mantle with a magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel (250 mL)
-
Thermometer with adapter
-
Ice-water bath
-
2000 mL beaker
-
Büchner funnel and filter flask
-
Vacuum source
-
Drying oven or vacuum desiccator
-
Standard laboratory glassware and personal protective equipment (PPE)
Detailed Experimental Protocol
This protocol is designed to be self-validating by including checkpoints and expected observations. Crucially, this entire procedure must be performed in a well-ventilated chemical fume hood due to the corrosive and irritating nature of hydrobromic acid. [5][6]
Caption: Step-by-step workflow for the synthesis protocol.
Step 1: Reagent Preparation and Setup
-
Assemble the 1000 mL three-neck flask with a magnetic stirrer, dropping funnel, and reflux condenser. Place the flask in a heating mantle on a magnetic stir plate.
-
Charge the flask with 505 mL of 48% hydrobromic acid.
-
Place an ice-water bath under the flask and begin stirring. Cool the acid to between 0 and 5 °C.
Step 2: Addition of N,N-Dimethylethanolamine
-
Measure 89.14 g (99.0 mL) of N,N-dimethylethanolamine and add it to the dropping funnel.
-
Add the N,N-dimethylethanolamine dropwise to the cold, stirring hydrobromic acid. The reaction is exothermic; maintain the internal temperature below 15 °C throughout the addition. This process should take approximately 60-90 minutes.
-
Rationale: Slow, cold addition is critical to control the initial acid-base neutralization, which is highly exothermic. This prevents excessive fuming and potential side reactions.
Step 3: Reaction Reflux
-
Once the addition is complete, remove the ice bath.
-
Heat the mixture to a gentle reflux. The temperature of the liquid should reach approximately 120-125 °C.
-
Continue to heat under reflux for 4 hours. The solution will likely darken to a brown or deep amber color.
-
Rationale: The elevated temperature is required to provide the activation energy for the SN2 substitution of the protonated hydroxyl group.[4]
Step 4: Product Precipitation and Isolation
-
After 4 hours, turn off the heat and allow the reaction mixture to cool to approximately 70 °C.
-
Place 1.5 L of acetone in a 2000 mL beaker and cool it in an ice bath.
-
Pour the warm reaction mixture slowly into the cold, stirring acetone. A voluminous, off-white to tan precipitate should form immediately.
-
Rationale: The hydrobromide salt product is highly soluble in the aqueous hydrobromic acid but has very low solubility in acetone, leading to its precipitation.[4]
-
Continue stirring the slurry in the ice bath for 30 minutes to ensure complete crystallization.
Step 5: Purification and Drying
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two 100 mL portions of cold acetone to remove residual acid and colored impurities. Continue washing until the filtrate runs clear.
-
Transfer the solid to a suitable container and dry it in a vacuum oven at 50-60 °C to a constant weight.
-
The expected yield is 198-210 g (85-90%).
Characterization of Final Product
Validation of the product's identity and purity is essential. The following data should be obtained and compared against reference values.
| Property | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | 188-189 °C[7] |
| Purity (by Titration) | ≥98% |
| Solubility | Soluble in water, insoluble in acetone and diethyl ether |
-
¹H NMR Spectroscopy (D₂O, 400 MHz): The expected spectrum will show two characteristic triplets.
-
δ ~3.5-3.7 ppm (t, 2H, -CH₂-Br)
-
δ ~3.3-3.5 ppm (t, 2H, -N-CH₂-)
-
δ ~3.0 ppm (s, 6H, -N(CH₃)₂)
-
-
Infrared (IR) Spectroscopy (KBr Pellet):
-
Absence of a broad O-H stretch (~3300 cm⁻¹) from the starting material.
-
Presence of C-H stretching (~2800-3000 cm⁻¹) and a strong C-Br stretch (~500-600 cm⁻¹).
-
Safety and Hazard Management
Strict adherence to safety protocols is mandatory. All personnel must be equipped with appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
-
Hydrobromic Acid (48%): Highly corrosive and toxic. Causes severe skin burns, eye damage, and respiratory tract irritation.[6][8][9] All manipulations must occur within a certified chemical fume hood. An acid spill kit and emergency eyewash/shower must be immediately accessible.
-
N,N-Dimethylethanolamine: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage.[3]
-
Waste Disposal: The acidic acetone filtrate should be neutralized with a base (e.g., sodium bicarbonate) before disposal according to institutional guidelines.
References
- 1. This compound | 2862-39-7 | FB140652 [biosynth.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Dimethylethanolamine - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. Hydrobromic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 7. This compound | 2862-39-7 [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. seastarchemicals.com [seastarchemicals.com]
Application Notes and Protocols for N-Alkylation using 2-Bromo-N,N-dimethylethanamine Hydrobromide
Introduction: The Strategic Incorporation of the N,N-Dimethylethanamine Moiety
In the landscape of modern drug discovery and development, the precise modification of molecular scaffolds to enhance pharmacological properties is paramount. The N,N-dimethylethanamine unit is a prevalent structural motif found in a multitude of clinically significant pharmaceuticals.[1][2] Its incorporation can profoundly influence a molecule's basicity, solubility, and ability to interact with biological targets. Consequently, robust and efficient synthetic methodologies for introducing this moiety are of high value to medicinal chemists and process development scientists.
2-Bromo-N,N-dimethylethanamine hydrobromide serves as a key reagent in this context, providing a direct and reliable route for the N-alkylation of a wide array of nitrogen-containing nucleophiles. This application note provides a comprehensive guide to the use of this reagent, detailing reaction mechanisms, offering step-by-step protocols for various substrate classes, and presenting troubleshooting strategies to overcome common synthetic challenges. The protocols and insights provided herein are designed to be directly applicable in a research and development setting.
Core Principles: Understanding the N-Alkylation Reaction
The N-alkylation of an amine with an alkyl halide, such as 2-Bromo-N,N-dimethylethanamine, is a classic SN2 (bimolecular nucleophilic substitution) reaction.[3][4] The fundamental transformation involves the nucleophilic attack of the nitrogen atom of the substrate on the electrophilic carbon of the alkylating agent, leading to the formation of a new carbon-nitrogen bond and the displacement of the bromide leaving group.
A critical aspect of this reaction is the management of the hydrobromic acid (HBr) that is liberated. The starting amine nucleophile can be protonated by this acid, rendering it non-nucleophilic and halting the reaction. Therefore, the inclusion of a base is essential to neutralize the generated acid and maintain a sufficient concentration of the free, reactive amine.[5][6]
The choice of base, solvent, and temperature are interdependent parameters that must be carefully optimized to achieve high yields and purity, while minimizing potential side reactions.
Visualizing the Synthetic Workflow
To provide a clear overview of the experimental process, the following diagram outlines the typical workflow for an N-alkylation reaction using this compound.
Caption: General experimental workflow for N-alkylation.
Detailed Experimental Protocols
The following protocols are provided as a starting point for the N-alkylation of different classes of nitrogen nucleophiles. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.
Protocol 1: N-Alkylation of Secondary Amines
This protocol is suitable for the alkylation of cyclic and acyclic secondary amines.
Materials:
-
Secondary Amine (1.0 eq.)
-
This compound (1.1-1.2 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0-2.5 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the secondary amine (1.0 eq.) and anhydrous K₂CO₃ (2.0-2.5 eq.).
-
Add a sufficient volume of anhydrous DMF or MeCN to create a stirrable suspension (typically 0.2-0.5 M concentration with respect to the amine).
-
Add this compound (1.1-1.2 eq.) to the mixture.
-
Heat the reaction mixture to 60-80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Pour the filtrate into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation.
Protocol 2: N-Alkylation of Anilines and Heterocyclic Amines
Anilines and some nitrogen-containing heterocycles are less nucleophilic than aliphatic amines and may require more forcing conditions.
Materials:
-
Aniline or Heterocyclic Amine (1.0 eq.)
-
This compound (1.2-1.5 eq.)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5-2.0 eq.) or Cesium Carbonate (Cs₂CO₃) (2.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
If using NaH: To a dry round-bottom flask under an inert atmosphere, add NaH (1.5-2.0 eq.). Carefully wash the NaH with anhydrous hexanes to remove the mineral oil, and then decant the hexanes.
-
Add anhydrous DMF or DMSO to the flask, followed by the slow, portion-wise addition of the aniline or heterocyclic amine (1.0 eq.) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.
-
If using Cs₂CO₃: To a dry round-bottom flask under an inert atmosphere, add the aniline or heterocyclic amine (1.0 eq.), Cs₂CO₃ (2.0 eq.), and anhydrous DMF or DMSO.
-
To the resulting solution/suspension, add this compound (1.2-1.5 eq.) portion-wise.
-
Heat the reaction mixture to 80-120 °C and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and carefully quench by the slow addition of water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Reaction Parameters at a Glance
The success of the N-alkylation is highly dependent on the judicious selection of reaction parameters. The following table summarizes common conditions and provides guidance for optimization.
| Parameter | Common Choices & Considerations | Rationale & Causality |
| Substrate | Primary/Secondary Amines, Anilines, Amides, Sulfonamides, N-Heterocycles | The nucleophilicity of the substrate dictates the required reaction conditions. Less nucleophilic substrates require stronger bases and higher temperatures. |
| Base | K₂CO₃, Cs₂CO₃, NaH, Triethylamine (Et₃N), DBU | An inorganic base like K₂CO₃ is often sufficient for aliphatic amines.[5] NaH is a strong, non-nucleophilic base suitable for deprotonating less acidic N-H bonds (e.g., anilines, amides).[7] Et₃N is a soluble organic base that can also act as an acid scavenger.[6] |
| Solvent | DMF, MeCN, Acetone, DMSO | Polar aprotic solvents are generally preferred as they can dissolve the reactants and facilitate the SN2 reaction.[5][8] DMF and DMSO are particularly effective at solvating cations, which can enhance the reactivity of anionic nucleophiles. |
| Temperature | Room Temperature to 120 °C | Higher temperatures increase the reaction rate but may also promote side reactions. The optimal temperature is a balance between achieving a reasonable reaction time and minimizing byproduct formation. |
| Stoichiometry | 1.0-1.5 equivalents of Alkylating Agent | A slight excess of the alkylating agent is often used to ensure complete consumption of the starting amine. However, a large excess should be avoided to prevent potential di-alkylation of primary amines. |
Mechanism and Potential Side Reactions
The primary reaction pathway is the SN2 displacement of bromide by the nitrogen nucleophile. However, other competing reactions can occur.
References
- 1. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 5. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Strategic Incorporation of the N,N-Dimethylethanamine Moiety into Poly-Substituted 1,2,3-Triazoles via N-Alkylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, valued for its metabolic stability and capacity for hydrogen bonding. The strategic functionalization of this core is paramount for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides a detailed examination of a key post-synthesis modification strategy: the N-alkylation of NH-1,2,3-triazoles using 2-Bromo-N,N-dimethylethanamine hydrobromide . We will explore the underlying chemical principles, provide a robust experimental protocol, and discuss the significance of introducing the N,N-dimethylethanamine moiety—a common pharmacophore for enhancing aqueous solubility and providing a basic center for salt formation.
Introduction: The Rationale for Poly-Substituted 1,2,3-Triazoles
The 1,2,3-triazole ring is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents due to its unique combination of properties.[1][2] It is an excellent bioisostere for amide bonds but is resistant to enzymatic cleavage, enhancing the metabolic stability of parent compounds. The synthesis of the triazole core is most famously achieved through the Huisgen 1,3-dipolar cycloaddition, with its catalyzed variants—the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC)—offering exceptional control over regioselectivity.[][4][5][6]
-
CuAAC reliably yields 1,4-disubstituted 1,2,3-triazoles.[][6][7]
-
RuAAC provides access to the 1,5-disubstituted regioisomers and can also be used with internal alkynes to generate fully substituted triazoles.[4][8][9]
While these methods are powerful for constructing the core, the subsequent functionalization of the triazole ring, particularly at the nitrogen atoms, is a critical step for generating molecular diversity and optimizing drug-like properties. This guide focuses on the strategic use of this compound as an alkylating agent to introduce a key functional group onto a pre-formed triazole scaffold.
Core Directive: N-Alkylation of NH-1,2,3-Triazoles
The most direct application of this compound in this context is not in the initial cycloaddition, but as an electrophile for the N-alkylation of an existing NH-1,2,3-triazole. This post-cycloaddition functionalization strategy is highly effective for creating poly-substituted triazoles.[10][11][12] The reaction involves the deprotonation of the NH-triazole by a suitable base to form a triazolide anion, which then acts as a nucleophile, attacking the electrophilic carbon of the bromo-reagent.
Causality Behind Experimental Design: Regioselectivity in N-Alkylation
A significant challenge in the alkylation of NH-1,2,3-triazoles is controlling the regioselectivity, as the anion can theoretically be alkylated at the N1 or N2 position. Research has shown that the choice of solvent and the nature of substituents on the triazole ring can direct the alkylation to a specific nitrogen. For instance, studies on 4-bromo-NH-1,2,3-triazoles have demonstrated that using a polar aprotic solvent like DMF can favor the production of 2-substituted triazoles.[10][11][12] The bromine substituent in these cases serves as a directing group to suppress undesired alkylation pathways, ensuring high regioselectivity.[10]
Below is a diagram illustrating the general workflow for synthesizing a poly-substituted triazole, incorporating the N-alkylation step.
Caption: General workflow for poly-substituted triazole synthesis.
Mechanistic Insight: The N-Alkylation Pathway
Understanding the mechanism is key to optimizing the reaction and troubleshooting potential issues. The process begins with the deprotonation of the triazole ring, followed by nucleophilic attack.
-
Deprotonation: A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), abstracts the acidic proton from the N-H of the triazole ring, generating a resonance-stabilized triazolide anion.
-
Nucleophilic Attack: The triazolide anion, a potent nucleophile, attacks the electrophilic carbon atom of the 2-Bromo-N,N-dimethylethanamine. The bromide ion is displaced as the leaving group in a classic SN2 reaction.
-
Product Formation: A new C-N bond is formed, yielding the N-alkylated 1,2,3-triazole.
Caption: Simplified mechanism of N-alkylation on a triazole ring.
Experimental Protocol: N-Alkylation of a 4-Substituted-NH-1,2,3-Triazole
This protocol provides a generalized, self-validating procedure for the N-alkylation of a pre-synthesized NH-1,2,3-triazole.
Materials:
-
4-Substituted-NH-1,2,3-triazole (1.0 eq)
-
This compound (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Water (deionized)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the 4-substituted-NH-1,2,3-triazole (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon) to achieve a substrate concentration of approximately 0.2 M.
-
Reagent Addition: Add this compound (1.2 eq) to the suspension. Note: The hydrobromide salt will be neutralized in situ by the excess base.
-
Reaction Execution: Stir the reaction mixture at room temperature (or gently heat to 40-50 °C to increase the rate if necessary).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting triazole is consumed (typically 4-12 hours).
-
Workup - Quenching: Upon completion, cool the reaction to room temperature and carefully pour the mixture into a separatory funnel containing deionized water.
-
Workup - Extraction: Extract the aqueous phase with ethyl acetate (3 x volume of DMF). Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers with water, followed by brine, to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with triethylamine) to afford the pure N-alkylated triazole.
Data Summary and Comparison
The success of the N-alkylation is highly dependent on the reaction conditions. Below is a table summarizing typical parameters and expected outcomes.
| Parameter | Condition | Rationale & Expected Outcome |
| Base | K₂CO₃, NaH, Cs₂CO₃ | A non-nucleophilic base is required to deprotonate the triazole without competing in the SN2 reaction. K₂CO₃ is a cost-effective and efficient choice.[10][11] |
| Solvent | DMF, Acetonitrile | A polar aprotic solvent is crucial for dissolving the triazolide salt and promoting the SN2 mechanism. DMF is often the solvent of choice.[10][11] |
| Temperature | Room Temp to 50 °C | The reaction generally proceeds well at room temperature. Gentle heating can be applied to accelerate the reaction for less reactive substrates. |
| Stoichiometry | 1.1 - 1.5 eq of Alkyl Halide | A slight excess of the alkylating agent ensures complete consumption of the starting triazole. |
| Expected Yield | 70 - 95% | Yields are typically high, contingent on the purity of starting materials and effective purification. |
Trustworthiness: The Value of the N,N-Dimethylethanamine Moiety
Incorporating the N,N-dimethylethanamine group via this protocol is a trusted strategy in drug development for several reasons:
-
Enhanced Aqueous Solubility: The tertiary amine is basic and can be protonated at physiological pH, forming a cationic center that significantly improves the water solubility of the parent molecule. This is a critical factor for oral bioavailability.
-
Salt Formation: The basic nitrogen provides a handle for forming pharmaceutically acceptable salts (e.g., hydrochloride, citrate), which can improve stability, handling, and dissolution properties.
-
Pharmacophore Recognition: The N,N-dimethylethanamine motif is present in numerous approved drugs and is often involved in key interactions with biological targets, such as GPCRs and ion channels.
References
- 1. A review on ‘triazoles’: their chemistry, synthesis and pharmacological potentials (2021) | Deepali Dixit | 57 Citations [scispace.com]
- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.chalmers.se [research.chalmers.se]
- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 9. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
- 11. Bromo-directed N-2 alkylation of NH-1,2,3-triazoles: efficient synthesis of poly-substituted 1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Item - Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles - figshare - Figshare [figshare.com]
Application Note & Protocol: Leveraging 2-Bromo-N,N-dimethylethanamine hydrobromide for the Strategic Synthesis of Benzothiopyranoindazoles
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of Benzothiopyranoindazoles
The fusion of pyrazole and benzene rings to form the indazole scaffold has yielded a plethora of compounds with significant pharmacological activities. A particularly promising class of these compounds is the benzothiopyranoindazoles, which have demonstrated potent anticancer activities.[1][2][3] These molecules are structurally related to anthracenedione anticancer agents like mitoxantrone but are designed to exclude the quinone moiety, which is often implicated in cardiotoxicity.[1] The strategic introduction of side chains, particularly basic side chains at the N-2 position of the indazole ring, has been shown to be crucial for maximizing their therapeutic efficacy.[1] This guide focuses on the application of 2-Bromo-N,N-dimethylethanamine hydrobromide as a key reagent for introducing this critical N,N-dimethylethanamine moiety onto the benzothiopyranoindazole core, a pivotal step in the synthesis of these promising drug candidates.
Mechanistic Insights: The N-Alkylation of Indazoles
The alkylation of indazoles is a nuanced process due to the presence of two nucleophilic nitrogen atoms, N-1 and N-2, leading to potential regioisomeric mixtures.[4][5] The regioselectivity of this reaction is influenced by several factors, including the nature of the alkylating agent, the solvent, the base used, and the substitution pattern on the indazole ring itself.[4][5]
While direct alkylation of 1H-indazoles often yields a mixture of N-1 and N-2 substituted products, specific conditions can favor one isomer over the other.[5][6] Quantum mechanical analyses have shed light on the energetic favorability of N-2 alkylation under certain conditions.[7] The stability of the 1H-indazole tautomer over the 2H-indazole tautomer plays a significant role in the reaction pathway.[7] For N-1 alkylation to occur, the substrate must convert from the more stable 1H tautomer to the higher-energy 2H form, thus increasing the activation energy barrier for N-1 substitution.[7] This energetic difference often accounts for the observed high N-2 selectivity in many alkylation reactions.[7]
In the context of synthesizing benzothiopyranoindazoles, the goal is to selectively introduce the N,N-dimethylethanamine side chain at the N-2 position. The use of this compound, a quaternary ammonium salt, requires careful consideration of the reaction conditions to ensure the desired N-2 alkylation.[8]
Experimental Workflow Overview
The synthesis of N-2 alkylated benzothiopyranoindazoles using this compound typically follows a multi-step sequence. The general workflow involves the initial construction of the core benzothiopyranoindazole scaffold, followed by the crucial N-alkylation step.
Caption: General workflow for the synthesis of N-2 alkylated benzothiopyranoindazoles.
Detailed Protocols
Protocol 1: Synthesis of the 5-Aminobenzothiopyranoindazole Intermediate
This protocol outlines the initial steps to construct the core heterocyclic system, which serves as the substrate for the subsequent N-alkylation.
Materials:
-
1-Chloro-4-nitro-9H-thioxanthen-9-one
-
Monoalkylhydrazine (e.g., methylhydrazine)
-
Solvent (e.g., ethanol, isopropanol)
-
Catalyst for reduction (e.g., Pd/C, Raney Nickel)
-
Hydrogen source (e.g., hydrogen gas, hydrazine hydrate)
Procedure:
-
Synthesis of 5-Nitrobenzothiopyranoindazole:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-Chloro-4-nitro-9H-thioxanthen-9-one in a suitable solvent.
-
Add the monoalkylhydrazine dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the crude 5-nitrobenzothiopyranoindazole adduct by filtration.
-
Purify the product by recrystallization or column chromatography.
-
-
Catalytic Reduction to 5-Aminobenzothiopyranoindazole:
-
Suspend the purified 5-nitrobenzothiopyranoindazole in a suitable solvent in a hydrogenation vessel.
-
Add the catalyst (e.g., 10% Pd/C).
-
Pressurize the vessel with hydrogen gas or add a chemical hydrogen source.
-
Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the 5-aminobenzothiopyranoindazole intermediate.
-
Protocol 2: N-2 Alkylation with this compound
This protocol details the crucial step of introducing the N,N-dimethylethanamine side chain onto the N-2 position of the indazole ring.
Materials:
-
5-Aminobenzothiopyranoindazole
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF))
-
Inert atmosphere (e.g., Nitrogen, Argon)
Procedure:
-
Preparation of the Reagent: If starting with the hydrobromide salt, the free amine may need to be generated in situ or prior to the reaction. A common method involves treating the salt with a suitable base.[11]
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the 5-aminobenzothiopyranoindazole and the anhydrous solvent.
-
Add the base portion-wise at 0 °C. Stir the mixture for a predetermined time to allow for the formation of the indazolide anion.
-
Dissolve this compound in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture.
-
-
Reaction and Work-up:
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the desired N-2 alkylated benzothiopyranoindazole.
-
Data Presentation: Expected Outcomes
The success of the synthesis is evaluated based on the yield and purity of the final product, which is confirmed through various analytical techniques.
| Parameter | Expected Value | Analytical Method |
| Yield | 60-85% | Gravimetric analysis |
| Purity | >98% | HPLC, NMR |
| ¹H NMR | Characteristic peaks for the N,N-dimethyl and ethyl protons | NMR Spectroscopy |
| ¹³C NMR | Corresponding signals for the alkyl side chain carbons | NMR Spectroscopy |
| Mass Spec | [M+H]⁺ peak corresponding to the molecular weight | LC-MS, ESI-MS |
Troubleshooting and Key Considerations
-
Regioselectivity: The choice of base and solvent can significantly impact the N-1/N-2 selectivity. For instance, using sodium hydride in THF has been reported to favor N-1 alkylation in some indazole systems, while conditions employing potassium carbonate in DMF can favor N-2 substitution.[4] Careful optimization of these parameters is crucial.
-
Moisture Sensitivity: The use of strong bases like sodium hydride necessitates strictly anhydrous conditions to prevent quenching of the base and unwanted side reactions.
-
Purification Challenges: The basic nature of the final product may require the use of a modified silica gel or the addition of a small amount of a basic modifier (e.g., triethylamine) to the eluent during column chromatography to prevent streaking and improve separation.
Conclusion
This compound serves as an effective and readily available reagent for the introduction of the N,N-dimethylethanamine side chain at the N-2 position of benzothiopyranoindazoles. The protocols and insights provided in this guide offer a robust framework for researchers engaged in the synthesis of these and related heterocyclic compounds with therapeutic potential. Careful control over reaction conditions, particularly the choice of base and solvent, is paramount to achieving high yields and the desired regioselectivity.
References
- 1. Benzothiopyranoindazoles, a new class of chromophore modified anthracenedione anticancer agents. Synthesis and activity against murine leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of some new thiopyrano[2,3-d]thiazoles incorporating pyrazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activity of New Thiopyrano[2,3-d]thiazoles Based on Cinnamic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. wuxibiology.com [wuxibiology.com]
- 8. This compound | 2862-39-7 | FB140652 [biosynth.com]
- 9. Synthonix, Inc > 2862-39-7 | this compound [synthonix.com]
- 10. This compound | 2862-39-7 [sigmaaldrich.com]
- 11. 2-BROMO-N,N-DIETHYLETHYLAMINE HYDROBROMIDE synthesis - chemicalbook [chemicalbook.com]
reaction conditions for nucleophilic substitution with 2-Bromo-N,N-dimethylethanamine hydrobromide
An In-Depth Guide to Nucleophilic Substitution Reactions with 2-Bromo-N,N-dimethylethanamine Hydrobromide
Introduction: The Versatility of a Core Pharmaceutical Building Block
This compound is a cornerstone reagent in modern organic synthesis, particularly within pharmaceutical and medicinal chemistry. Its structure, a stable hydrobromide salt, contains a primary alkyl bromide, making it an excellent electrophile for introducing the N,N-dimethylethylamine moiety into a wide range of molecules.[1] This functional group is a common feature in numerous active pharmaceutical ingredients (APIs), most notably in the first-generation antihistamine, diphenhydramine.[2][3]
Presented as a crystalline solid, the hydrobromide salt form offers superior stability and ease of handling compared to its free base counterpart.[1] This application note provides a comprehensive guide to the reaction conditions, mechanistic considerations, and detailed protocols for leveraging this reagent in nucleophilic substitution reactions.
Molecular Profile:
| Property | Value | Reference |
| IUPAC Name | 2-bromo-N,N-dimethylethanamine;hydrobromide | [4] |
| CAS Number | 2862-39-7 | [1][4] |
| Molecular Formula | C₄H₁₁Br₂N | [1][5] |
| Molecular Weight | 232.94 g/mol | [1][5] |
| Appearance | Solid | |
| Melting Point | 188-189 °C | [1] |
Part 1: The Core Mechanism and Key Reaction Parameters
The fundamental transformation is a nucleophilic substitution reaction. Given that 2-bromo-N,N-dimethylethanamine is a primary alkyl halide, the reaction overwhelmingly proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[6][7] This involves a single, concerted step where a nucleophile attacks the electrophilic carbon atom bearing the bromine, simultaneously displacing the bromide leaving group.[7]
A critical prerequisite for the reaction is the in situ generation of the reactive free base from the stable hydrobromide salt. This is accomplished by the addition of a suitable base.
Caption: General reaction workflow for DMBA-HBr substitution.
The Choice of Nucleophile: Tailoring the Product
The versatility of this compound stems from its reactivity with a broad array of nucleophiles. The choice of nucleophile directly dictates the class of compound synthesized.
-
O-Nucleophiles (Phenols, Alcohols): The deprotonated forms (phenoxides and alkoxides) are potent nucleophiles that react to form ethers. This is the cornerstone of the Williamson ether synthesis and is famously used in the synthesis of diphenhydramine from benzhydrol.[2][3] Phenoxides are generally more reactive than alkoxides due to the greater acidity of phenols.
-
N-Nucleophiles (Primary & Secondary Amines): This reaction pathway constructs more complex polyamine structures. A key challenge is preventing overalkylation, as the secondary or tertiary amine product can often be more nucleophilic than the starting amine.[8] Strategic control, such as using an excess of the starting amine or slow addition of the alkylating agent, is often necessary.
-
S-Nucleophiles (Thiols): Thiols are highly nucleophilic, especially in their deprotonated thiolate form.[9] They react efficiently to form stable thioethers. These reactions are often rapid and can proceed under milder conditions compared to O- or N-alkylation.[10][11]
The Role of the Base: The Reaction Enabler
The base serves two primary, critical functions:
-
To deprotonate the this compound , generating the reactive free amine.
-
To deprotonate the nucleophile if it is protic (e.g., a phenol, thiol, or amine), thereby increasing its nucleophilicity.
Consequently, a minimum of two molar equivalents of base is often required for protic nucleophiles.
| Base Class | Examples | Strength | Common Applications & Rationale |
| Inorganic Carbonates | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Moderate | The workhorse for O- and N-alkylation. Inexpensive, easy to remove by filtration, and strong enough to deprotonate phenols and facilitate the reaction without causing significant side reactions.[2] |
| Inorganic Hydroxides | NaOH, KOH | Strong | Used for less acidic nucleophiles or when a stronger driving force is needed. Typically used in aqueous or mixed aqueous/organic solvent systems.[12][13] |
| Metal Hydrides | NaH | Very Strong | Primarily used for deprotonating alcohols to form alkoxides. Reacts irreversibly and exothermically with protic sources, releasing H₂ gas. Requires anhydrous conditions. |
| Organic Amines | Triethylamine (TEA), DIPEA | Moderate | Non-nucleophilic bases used to scavenge the HBr generated without competing with the primary nucleophile. Common in N-alkylation reactions.[8] |
The Solvent: The Reaction Medium and Rate Influencer
The solvent choice is paramount for achieving high yields in SN2 reactions. The ideal solvent must dissolve the reactants while maximizing the reactivity of the nucleophile.
Polar aprotic solvents are strongly recommended for these reactions. [14][15]
-
Examples: Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN).
-
Causality: These solvents possess strong dipoles that can effectively solvate the counter-ion of the base (e.g., K⁺ from K₂CO₃) and the protonated base byproduct. However, they cannot act as hydrogen bond donors, which means they do not form a tight "solvation shell" around the nucleophile. This leaves the nucleophile "naked" and highly reactive, accelerating the rate of the SN2 attack.[14][16][17]
In contrast, polar protic solvents (e.g., water, ethanol) should generally be avoided as the primary reaction medium. They can hydrogen bond to the nucleophile, creating a solvent cage that blunts its reactivity and significantly slows the reaction rate.[17]
Temperature and Reaction Time: Driving the Reaction to Completion
Most nucleophilic substitutions with this reagent require heating to overcome the activation energy barrier.[12][18]
-
Typical Range: 50 °C to the reflux temperature of the chosen solvent.
-
Factors: Highly reactive nucleophiles like thiolates may react efficiently at or slightly above room temperature, while less reactive nucleophiles, such as hindered alcohols, may require prolonged heating at higher temperatures.
-
Monitoring: Reaction progress should always be monitored using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion and avoid the formation of degradation byproducts from excessive heating.
Part 2: Experimental Protocols and Application Examples
Safety First: this compound is harmful if swallowed and causes skin, eye, and respiratory irritation.[4][19] Always handle this reagent in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[19][20][21][22]
Protocol 1: O-Alkylation of a Phenol (Synthesis of 4-(2-(Dimethylamino)ethoxy)benzonitrile)
This protocol details the etherification of 4-cyanophenol, a representative electron-deficient phenol.
Materials:
-
4-Cyanophenol
-
This compound (DMBA-HBr)
-
Potassium Carbonate (K₂CO₃), finely powdered and dried
-
Acetone or N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-cyanophenol (1.0 eq), DMBA-HBr (1.1 eq), and K₂CO₃ (2.5 eq).
-
Solvent Addition: Add anhydrous acetone or DMF to the flask to achieve a concentration of approximately 0.2-0.5 M with respect to the phenol.
-
Reaction Execution: Heat the stirred suspension to reflux (for acetone, ~56 °C) or to 80 °C (for DMF).
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase) until the starting phenol spot is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the inorganic salts (K₂CO₃, KBr), rinsing the flask and filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Partition the resulting residue between EtOAc and water.
-
Separate the layers and extract the aqueous layer twice more with EtOAc.
-
Combine the organic layers and wash sequentially with water and then brine to remove any remaining DMF and salts.
-
-
Purification:
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue via flash column chromatography on silica gel to obtain the pure ether product.
-
Protocol 2: N-Alkylation of a Secondary Amine (Synthesis of 4-(2-(Dimethylamino)ethyl)morpholine)
This protocol demonstrates the reaction with a cyclic secondary amine, morpholine.
Materials:
-
Morpholine
-
This compound (DMBA-HBr)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Deionized Water & Brine
Procedure:
-
Reaction Setup: In a round-bottom flask, combine DMBA-HBr (1.0 eq) and K₂CO₃ (2.5 eq) in acetonitrile.
-
Nucleophile Addition: Add morpholine (1.2 eq) to the stirred suspension.
-
Reaction Execution: Heat the mixture to reflux (~82 °C) and stir vigorously.
-
Monitoring: Monitor the reaction by LC-MS or TLC until the starting DMBA-HBr is consumed (typically 6-18 hours).
-
Workup:
-
Cool the reaction to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with water and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the crude product. Due to the high polarity and basicity of the product, purification may be achieved by distillation under reduced pressure or by careful column chromatography on silica gel (often with a mobile phase containing a small percentage of triethylamine or ammonia in methanol to prevent streaking).
-
Part 3: Troubleshooting and Final Considerations
Caption: A troubleshooting guide for common reaction issues.
Conclusion
This compound is a robust and highly effective reagent for the synthesis of a diverse range of compounds containing the dimethylethylamine scaffold. A successful reaction hinges on a rational selection of base, solvent, and temperature, all grounded in the principles of the SN2 mechanism. By understanding the causality behind these experimental choices—generating the reactive free base, employing a polar aprotic solvent to enhance nucleophilicity, and applying appropriate thermal energy—researchers can reliably and efficiently achieve their synthetic targets.
References
- 1. This compound | 2862-39-7 | Benchchem [benchchem.com]
- 2. askfilo.com [askfilo.com]
- 3. A Cost Effective Process For Production Of (Benzhydryloxy) [quickcompany.in]
- 4. 2-Bromoethyldimethylammonium bromide | C4H11Br2N | CID 45791347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 2862-39-7 | FB140652 [biosynth.com]
- 6. studymind.co.uk [studymind.co.uk]
- 7. cognitoedu.org [cognitoedu.org]
- 8. benchchem.com [benchchem.com]
- 9. Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. savemyexams.com [savemyexams.com]
- 14. youtube.com [youtube.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 17. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 18. savemyexams.com [savemyexams.com]
- 19. echemi.com [echemi.com]
- 20. chemicalbook.com [chemicalbook.com]
- 21. cdhfinechemical.com [cdhfinechemical.com]
- 22. fishersci.com [fishersci.com]
Application Note & Protocol: Liberating the Nucleophile: A Guide to the Conversion of Amine Hydrobromide Salts to Free Amines for Reaction
Introduction: The Rationale for Amine Salt Conversion
In the landscape of pharmaceutical and synthetic chemistry, amines are cornerstone functional groups, pivotal for their nucleophilic character. However, free amines are often volatile, odorous, and susceptible to atmospheric oxidation and degradation. For this reason, they are frequently synthesized, stored, and handled as their corresponding acid salts, most commonly as hydrochlorides or hydrobromides.[1][2] This salt formation enhances thermal stability, improves handling characteristics, and critically, increases water solubility, which is a significant advantage in drug formulation and administration.[2][3][4]
Despite these benefits, the protonated ammonium salt is electronically deactivated. The lone pair of electrons on the nitrogen atom, which is the source of its nucleophilicity and basicity, is engaged in a bond with a proton. Consequently, for the amine to participate in most of its characteristic reactions—such as nucleophilic acyl substitution, reductive amination, or metal-catalyzed cross-couplings—it must first be converted back to its neutral, "free base" or "free amine" form.[5][6]
This guide provides a comprehensive overview of the principles and detailed protocols for the efficient conversion of amine hydrobromide salts to their reactive free amine counterparts, ensuring researchers can proceed to their subsequent synthetic steps with confidence.
The Core Principle: An Acid-Base Equilibrium
The conversion of an ammonium hydrobromide salt to a free amine is a straightforward acid-base reaction. The objective is to introduce a base that is stronger than the free amine itself, which will preferentially abstract the proton from the ammonium cation, thereby liberating the neutral amine.
The Decisive Role of pKa
The feasibility of this deprotonation is governed by the relative pKa values of the species in solution. For a successful conversion, the pKa of the conjugate acid of the base being used must be significantly higher than the pKa of the protonated amine (the ammonium salt).[7] A general rule of thumb is a difference of at least 2 pKa units to ensure the equilibrium lies heavily in favor of the products.
-
R₃N⁺-H Br⁻ + Base ⇌ R₃N: + [Base-H]⁺ Br⁻
This equilibrium dictates the choice of base, which is the most critical decision in the procedure.
Table 1: Selection of Common Bases for Amine Salt Neutralization
| Base | Formula | pKa of Conjugate Acid (approx.) | Typical Form/Concentration | Key Considerations & Use Cases |
|---|---|---|---|---|
| Sodium Hydroxide | NaOH | ~15.7 (for H₂O) | 1-6 M Aqueous Solution | Strong, inexpensive, and effective for most amines. Can cause hydrolysis of sensitive functional groups (e.g., esters). |
| Potassium Carbonate | K₂CO₃ | ~10.3 (for HCO₃⁻) | Saturated Aqueous Solution or Solid | A moderately strong base, ideal for substrates sensitive to strong hydroxide.[8] |
| Sodium Bicarbonate | NaHCO₃ | ~6.4 (for H₂CO₃) | Saturated Aqueous Solution | A weak base, suitable for liberating amines from salts of very weak bases or when very mild conditions are required. Generates CO₂ gas.[6] |
| Triethylamine | (C₂H₅)₃N | ~10.7 | Liquid (Anhydrous) | Organic-soluble base used in non-aqueous conditions. Its salt, triethylammonium bromide, must be removed (often by filtration).[3] |
| Ion-Exchange Resin | Polymer-OH⁻ | N/A | Solid Beads | Excellent for clean, non-aqueous workups, especially for water-soluble amines. Avoids liquid-liquid extraction.[8][9] |
Methodologies for Free Amine Generation
The choice of method depends primarily on the solubility and stability of the target free amine.
Method A: Aqueous Basification and Liquid-Liquid Extraction
This is the most common and robust method, leveraging the differential solubility between the ionic salt and the neutral amine. The amine salt is typically soluble in water, while the resulting free amine is often more soluble in organic solvents.[3][10] The process involves dissolving the salt in an aqueous or biphasic system, adding a suitable inorganic base, and extracting the liberated free amine into an immiscible organic solvent.
Caption: Workflow for Liquid-Liquid Extraction of a Free Amine.
Method B: Solid-Phase Scavenging (Ion Exchange)
This method is particularly advantageous for amines that exhibit some water solubility, making liquid-liquid extraction inefficient. It is also ideal when strictly anhydrous conditions are required for the subsequent reaction. A solution of the amine hydrobromide salt is passed through a cartridge or column packed with a basic ion-exchange resin. The resin retains the H⁺ and Br⁻ ions, allowing the pure, free amine to elute from the column.[8][9]
Caption: Workflow for Solid-Phase Scavenging of a Free Amine.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol 1: Standard Liberation using Sodium Hydroxide
This protocol is suitable for robust amines that are not sensitive to high pH.
-
Materials:
-
Amine hydrobromide salt (1.0 eq)
-
Deionized water
-
2 M Sodium Hydroxide (NaOH) aqueous solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, Erlenmeyer flasks, round-bottom flask
-
pH paper or pH meter
-
-
Procedure:
-
Dissolution: Dissolve the amine hydrobromide salt in a minimal amount of deionized water in an Erlenmeyer flask. If the salt has poor water solubility, a biphasic system can be initiated by adding a portion of the extraction solvent (e.g., DCM).
-
Basification: Cool the solution in an ice-water bath. Slowly add 2 M NaOH solution dropwise with vigorous stirring. Monitor the pH of the aqueous layer. Continue adding base until the pH is ≥ 12, or at least 2 units above the pKa of the amine.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM or EtOAc (use a volume approximately equal to the aqueous layer). Invert the funnel gently at first to release any pressure, then shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate completely. Drain the organic layer (bottom layer for DCM, top for EtOAc) into a clean flask.
-
Repeat Extraction: Repeat the extraction of the aqueous layer two more times with fresh portions of the organic solvent to ensure complete recovery.
-
Combine and Wash: Combine all organic extracts. Wash the combined organic layer with an equal volume of brine to remove residual water and inorganic salts.
-
Drying: Transfer the organic layer to a clean flask and dry over anhydrous Na₂SO₄. Swirl occasionally for 10-15 minutes.
-
Isolation: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free amine. Confirm purity by appropriate analytical methods (e.g., NMR, LC-MS).
-
Protocol 2: Mild Liberation using Sodium Bicarbonate
This protocol is ideal for amines containing base-sensitive functional groups like esters.
-
Materials:
-
Same as Protocol 1, but replace 2 M NaOH with a saturated sodium bicarbonate (NaHCO₃) aqueous solution.
-
-
Procedure:
-
Dissolution: Dissolve the amine hydrobromide salt in a mixture of deionized water and the chosen extraction solvent (e.g., EtOAc) in a flask larger than the total volume to accommodate foaming.
-
Basification: With vigorous stirring, slowly and carefully add saturated NaHCO₃ solution. Caution: Carbon dioxide (CO₂) gas will evolve. Add the base in portions to control the effervescence. Continue until the gas evolution ceases and the aqueous layer is basic (pH ~8-9).[11]
-
Workup: Proceed with steps 3-8 from Protocol 1. Note that emulsions can be more common with bicarbonate; addition of brine can help break them.
-
Troubleshooting and Verifying Success
| Issue | Potential Cause | Recommended Solution |
| Persistent Emulsion | High concentration of amine or salts at the interface. | Add saturated brine to the separatory funnel. Allow the funnel to stand undisturbed for a longer period. Gentle swirling instead of vigorous shaking can also help. |
| Low Recovery Yield | Incomplete basification; Free amine is water-soluble; Insufficient extractions. | Check the final pH of the aqueous layer. "Salt out" the amine by saturating the aqueous layer with NaCl before extraction.[8] Perform additional extractions (4-5 times). |
| Product is an Oil, not Solid | The free amine may be a low-melting solid or an oil at room temperature. | This is common. Confirm identity and purity analytically. Do not assume a failed reaction if the physical state changes. |
| Verifying Conversion | How to confirm the salt is fully converted. | TLC: The free amine should have a higher Rf than the salt. IR Spectroscopy: The broad N-H⁺ stretching bands around 2700-3000 cm⁻¹ in the salt will disappear.[2] ¹H NMR: Protons adjacent to the nitrogen will shift upfield upon conversion to the free amine. |
References
- 1. US5686588A - Amine acid salt compounds and process for the production thereof - Google Patents [patents.google.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for Reactions Involving 2-Bromo-N,N-dimethylethanamine Hydrobromide
Introduction: A Versatile Building Block in Modern Synthesis
2-Bromo-N,N-dimethylethanamine hydrobromide is a cornerstone reagent in the arsenal of medicinal and synthetic chemists. As a stable, crystalline solid, this hydrobromide salt provides a convenient and reactive source of the dimethylaminoethyl moiety, a structural motif prevalent in a vast array of biologically active compounds. Its primary utility lies in its capacity as an alkylating agent, enabling the facile introduction of a side chain that can significantly influence a molecule's pharmacological properties, including receptor affinity, solubility, and metabolic stability.
This reagent is particularly celebrated for its role in the synthesis of numerous pharmaceuticals, most notably first-generation antihistamines like diphenhydramine and its analogues.[1][2] The dimethylaminoethyl group is a key component of the H1-antihistamine pharmacophore. Beyond allergy medications, this versatile building block is instrumental in developing novel therapeutics for a range of conditions, including potential treatments for Alzheimer's disease by inhibiting β-amyloid aggregation.[3]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides not only detailed, step-by-step protocols for common reactions but also delves into the underlying principles governing experimental choices, ensuring both procedural success and a deeper understanding of the reaction dynamics.
Physicochemical Properties & Reactivity Profile
The hydrobromide salt form of 2-Bromo-N,N-dimethylethanamine enhances its stability and makes it easier to handle compared to the free base.[4] It is a white to off-white solid, generally soluble in polar solvents like water and alcohols, with limited solubility in non-polar hydrocarbon solvents.[5]
| Property | Value |
| CAS Number | 2862-39-7[4] |
| Molecular Formula | C₄H₁₁Br₂N[4] |
| Molecular Weight | 232.95 g/mol [6] |
| Melting Point | 188-189 °C[4] |
| Appearance | Solid |
The reactivity of this compound is dominated by the electrophilic carbon atom bonded to the bromine. The bromine atom is an excellent leaving group, making the compound highly susceptible to nucleophilic substitution (SN2) reactions.[4] The dimethylamino group, being a tertiary amine, is not nucleophilic under these conditions. However, for the alkylation of a nucleophile (e.g., an amine, alcohol, or thiol), a base is typically required. The base serves two critical functions:
-
Deprotonation of the Nucleophile : It removes a proton from the reacting nucleophile, increasing its nucleophilicity and initiating the reaction.
-
Neutralization of HBr : It neutralizes the hydrobromic acid (HBr) that is generated as a byproduct of the reaction.[7]
A crucial aspect of using this reagent is the potential need to liberate the free base, 2-bromo-N,N-dimethylethanamine, from its hydrobromide salt. This is often necessary when the reaction conditions are incompatible with an acidic salt or when the free base exhibits different solubility.[4][8]
Core Application: N-Alkylation Protocols
N-alkylation is the most common application of this compound. The following protocols are designed to be self-validating systems, with explanations for each critical step.
Protocol 1: General N-Alkylation of a Secondary Amine
This protocol describes a standard procedure for alkylating a secondary amine, a common step in drug synthesis.
Rationale: Secondary amines are sufficiently nucleophilic to readily displace the bromide. A common inorganic base like potassium carbonate is effective for deprotonation and acid scavenging. N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, effectively solvating the ions involved.
Materials:
-
Secondary amine (1.0 eq.)
-
This compound (1.2 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask equipped with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add the secondary amine (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.).
-
Solvent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.2-0.5 M with respect to the secondary amine.
-
Reagent Addition: Add this compound (1.2 eq.) to the stirring suspension.
-
Reaction: Heat the reaction mixture to 60-80 °C. The elevated temperature is often necessary to drive the reaction to completion.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[9]
-
Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing water. c. Extract the aqueous phase three times with a suitable organic solvent (e.g., ethyl acetate). d. Combine the organic layers and wash with water, followed by brine to remove residual DMF and inorganic salts. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired N-alkylated product.
Diagram: General N-Alkylation Workflow
Caption: General experimental workflow for N-alkylation reactions.
Protocol 2: Selective Mono-N-Alkylation of Primary Amines
A significant challenge with primary amines is over-alkylation, as the secondary amine product is often more nucleophilic than the starting primary amine.[10] This protocol employs a competitive deprotonation/protonation strategy to favor mono-alkylation.[11]
Rationale: By starting with the hydrobromide salt of the primary amine, a weak base (like triethylamine) can generate the free, nucleophilic primary amine in situ at a low concentration. The more basic secondary amine product is immediately protonated by the remaining primary amine hydrobromide, effectively taking it out of the reaction and preventing a second alkylation.[10][11]
Materials:
-
Primary amine hydrobromide (1.0 eq.)
-
This compound (1.0 eq.)
-
Triethylamine (Et₃N) (1.1 eq.)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or DMF
-
Syringe pump
-
Round-bottom flask with magnetic stir bar and inert atmosphere setup
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add the primary amine hydrobromide (1.0 eq.) and this compound (1.0 eq.).
-
Solvent Addition: Add anhydrous DMSO or DMF (concentration 0.1-0.5 M).
-
Slow Base Addition: Stir the mixture at room temperature (20-25 °C). Using a syringe pump, add triethylamine (1.1 eq.) dropwise over 2-4 hours. This slow addition is critical for selectivity.[10]
-
Reaction: After the addition is complete, continue stirring the reaction at room temperature for 12-24 hours.
-
Monitoring & Work-up: Monitor and work up the reaction as described in Protocol 1.
Diagram: Mechanism of Selective Mono-Alkylation
Caption: Competitive deprotonation favors mono-alkylation.
Safety and Handling Precautions
This compound is harmful if swallowed and causes skin and serious eye irritation.[12] It may also cause respiratory irritation.[12] Adherence to strict safety protocols is mandatory.
-
Engineering Controls: Always handle this chemical in a well-ventilated laboratory fume hood.[13][14] Ensure that eyewash stations and safety showers are readily accessible.[15][16]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[13]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a flame-resistant lab coat.[13][14]
-
Respiratory Protection: If dust is generated or exposure limits are exceeded, use a NIOSH/MSHA-approved respirator with a particulate filter.[17]
-
-
Handling: Avoid contact with skin, eyes, and clothing.[17] Avoid formation of dust and aerosols.[13] Use non-sparking tools to prevent electrostatic discharge.[14] Wash hands thoroughly after handling.[17]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][15] The compound is hygroscopic and should be protected from moisture.[16][17]
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[14]
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[14][17]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13][17]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[14]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Approach to Antihistamine-type Scaffolds - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 3. This compound | 2862-39-7 | FB140652 [biosynth.com]
- 4. This compound | 2862-39-7 | Benchchem [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chemscene.com [chemscene.com]
- 7. benchchem.com [benchchem.com]
- 8. 2-BROMO-N,N-DIETHYLETHYLAMINE HYDROBROMIDE synthesis - chemicalbook [chemicalbook.com]
- 9. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 10. benchchem.com [benchchem.com]
- 11. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. 2-Bromoethyldimethylammonium bromide | C4H11Br2N | CID 45791347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. fishersci.com [fishersci.com]
- 16. medline.com [medline.com]
- 17. fishersci.com [fishersci.com]
The Synthesis of Paracyclophanes: A Detailed Guide to Core Methodologies
For: Researchers, scientists, and drug development professionals.
Introduction: The Allure of a Strained Benzene
Paracyclophanes are a fascinating class of carbocyclic compounds characterized by two benzene rings held in a face-to-face orientation by aliphatic bridges. The most studied member, [2.2]paracyclophane, possesses two ethyl bridges, forcing the aromatic rings into close proximity (approximately 3 Å apart). This enforced proximity leads to significant out-of-plane distortion of the benzene rings, a phenomenon that imparts unique structural, electronic, and photophysical properties to these molecules.[1] The resulting strain and transannular π-π interactions are not mere chemical curiosities; they are the very features that make paracyclophanes valuable scaffolds in asymmetric catalysis, materials science, and the development of novel therapeutics.[2][3] Their applications range from chiral ligands in stereoselective synthesis to building blocks for functional polymers and optoelectronic materials.[2][4]
This guide provides an in-depth exploration of the key synthetic strategies for accessing the paracyclophane core, with a focus on the underlying principles, detailed experimental protocols, and expert insights into the causality behind methodological choices.
The Central Intermediate: p-Quinodimethane
A common thread weaving through many classical and modern paracyclophane syntheses is the in-situ generation and dimerization of p-quinodimethane (sometimes referred to as p-xylylene). This highly reactive intermediate, which can be depicted as a biradical species in one of its resonance forms, readily dimerizes to form the stable [2.2]paracyclophane structure. Due to its high reactivity, p-quinodimethane cannot be isolated and must be generated in the reaction mixture under conditions that favor cyclodimerization over linear polymerization.[5] The choice of precursor and the method of generation are therefore critical to the success of the synthesis.
Historical Perspective: Early Forays into Paracyclophane Synthesis
The initial attempts to synthesize paracyclophanes were marked by low yields and harsh reaction conditions. The Wurtz reaction, a classical method for forming C-C bonds by coupling alkyl halides with sodium metal, was one of the first to be applied.[6] Intramolecular Wurtz coupling of precursors like 4,4'-bis(bromomethyl)bibenzyl under high dilution could, in principle, yield [2.2]paracyclophane.
However, the Wurtz reaction suffers from significant limitations. It is often plagued by side reactions, including elimination and the formation of product mixtures that are difficult to separate.[7] The requirement for highly reactive sodium metal also poses safety concerns. Consequently, while historically important, the Wurtz reaction is rarely employed in modern laboratory-scale preparations of paracyclophanes.[6]
Modern Synthetic Strategies and Protocols
The challenges associated with early methods spurred the development of more reliable and higher-yielding routes to paracyclophanes. The following sections detail the most important and widely used of these modern strategies.
The 1,6-Hofmann Elimination: A Classic and Robust Method
The Hofmann elimination of a quaternary ammonium hydroxide is arguably the most convenient and well-established method for preparing [2.2]paracyclophane.[2] This 1,6-elimination reaction uses the readily available p-methylbenzyltrimethylammonium bromide as a precursor to generate the key p-quinodimethane intermediate.
Causality of Experimental Choices:
-
Exhaustive Methylation: The starting amine is treated with excess methyl iodide to form a quaternary ammonium salt. This converts the amino group into a good leaving group (a neutral tertiary amine).[3][8]
-
Anion Exchange: The bromide counterion is exchanged for a hydroxide ion using silver oxide. The hydroxide ion is a strong base required to initiate the elimination reaction.[8] An alternative, more economical procedure uses a strong aqueous base like NaOH.[5][9]
-
High Dilution & Inhibitor: The elimination is carried out by heating the quaternary ammonium hydroxide in a non-polar solvent like toluene. High dilution conditions are crucial to favor the intramolecular dimerization of p-quinodimethane over intermolecular polymerization. A polymerization inhibitor, such as phenothiazine, is often added to further suppress the formation of unwanted polymer byproducts.
Application Protocol 1: Synthesis of [2.2]Paracyclophane via Hofmann Elimination
This protocol is adapted from the highly reliable procedure published in Organic Syntheses.
Part A: Preparation of p-Methylbenzyltrimethylammonium Bromide
-
Reaction Setup: In a well-ventilated fume hood, equip a flask with a means for introducing a gas below the surface of a liquid. Cool the flask in an ice bath.
-
Reagents: To the flask, add α-bromo-p-xylene (e.g., 100 g) dissolved in dry benzene (e.g., 300 mL).
-
Addition of Trimethylamine: Slowly bubble anhydrous trimethylamine gas through the solution. A white precipitate of the quaternary ammonium salt will form. Continue the addition until an excess of trimethylamine is present.
-
Isolation: Allow the mixture to stand at room temperature overnight. Collect the solid product by filtration, wash with dry ether, and air dry. The yield of p-methylbenzyltrimethylammonium bromide should be high (typically >95%).
Part B: Synthesis of [2.2]Paracyclophane
-
Anion Exchange: Dissolve p-methylbenzyltrimethylammonium bromide (e.g., 24.4 g, 0.10 mole) in 75 mL of water. Add silver oxide (23 g) and stir the mixture at room temperature for 1.5 hours.
-
Filtration: Filter the mixture to remove the silver bromide precipitate. Rinse the solid with an additional 40 mL of water and combine the filtrates. The combined aqueous solution contains the p-methylbenzyltrimethylammonium hydroxide.
-
Reaction Setup: Equip a 500-mL three-necked flask with a mechanical stirrer, a Dean-Stark trap connected to a reflux condenser, and a heating mantle.
-
Dimerization: To the flask, add 300 mL of toluene, 0.5 g of phenothiazine, and the aqueous solution of the quaternary ammonium hydroxide from the previous step.
-
Azeotropic Water Removal: Heat the mixture to reflux and stir vigorously. Water will be removed azeotropically and collected in the Dean-Stark trap. Continue heating for approximately 3 hours until all the water has been removed.
-
Decomposition and Product Formation: Once the water is removed, the quaternary ammonium hydroxide will decompose, indicated by the evolution of trimethylamine gas and the formation of a solid polymer. Continue to reflux for an additional hour.
-
Work-up: Cool the reaction mixture and filter to remove the polymer. Wash the polymer with hot toluene. Combine the filtrates and wash with dilute hydrochloric acid, followed by water. Dry the toluene solution over anhydrous magnesium sulfate.
-
Purification: Remove the toluene under reduced pressure. The crude [2.2]paracyclophane can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate) or by sublimation to yield colorless crystals. Typical yields range from 10-20%.
The Sulfone Pyrolysis Method: A Clean Extrusion Route
This method involves the synthesis of a dithia[3.3]paracyclophane, which is then oxidized to the corresponding disulfone. Thermal pyrolysis of the disulfone results in the extrusion of two molecules of sulfur dioxide to form the desired [2.2]paracyclophane. This route is often favored for producing substituted paracyclophanes. A key variation involves the photodesulfurization of the dithia[3.3]paracyclophane precursor in the presence of a phosphite ester.[1]
Causality of Experimental Choices:
-
High Dilution Cyclization: The initial formation of the dithia[3.3]paracyclophane from 1,4-bis(bromomethyl)benzene and 1,4-bis(mercaptomethyl)benzene is conducted under high-dilution conditions in the presence of a base (e.g., NaOH or KOH) to favor the macrocyclization and prevent polymerization.
-
Oxidation: The sulfide bridges are oxidized to sulfones using a strong oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The sulfone is a good leaving group in the subsequent elimination step.
-
Pyrolysis/Photolysis: High-temperature vacuum pyrolysis causes a cheletropic elimination of SO₂, generating the two ethylene bridges. Alternatively, UV irradiation in the presence of triethyl phosphite can achieve the desulfurization under milder conditions.
Application Protocol 2: Synthesis of [2.2]Paracyclophane via Sulfone Pyrolysis
Part A: Synthesis of 2,11-Dithia[3.3]paracyclophane
-
Reaction Setup: Set up a large three-necked flask equipped with a mechanical stirrer and two addition funnels for the simultaneous addition of reagents (a high-dilution apparatus).
-
Reagents: Prepare two separate solutions. Solution A: 1,4-bis(bromomethyl)benzene (e.g., 0.1 mol) in 500 mL of ethanol. Solution B: 1,4-bis(mercaptomethyl)benzene (e.g., 0.1 mol) in 500 mL of ethanol containing sodium hydroxide (0.2 mol).
-
High-Dilution Addition: Heat a large volume of ethanol (e.g., 2 L) in the reaction flask to reflux. Simultaneously, add Solution A and Solution B dropwise to the refluxing ethanol over a period of 8-12 hours.
-
Isolation: After the addition is complete, continue refluxing for another 2 hours. Cool the mixture and remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent (e.g., chloroform/ethanol) to yield 2,11-dithia[3.3]paracyclophane.
Part B: Oxidation to the Disulfone
-
Reaction Setup: Dissolve the dithia[3.3]paracyclophane from Part A in a suitable solvent like dichloromethane (DCM).
-
Oxidation: Cool the solution in an ice bath and add an excess of an oxidizing agent, such as m-CPBA (meta-chloroperoxybenzoic acid), portion-wise. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with a solution of sodium sulfite. Wash the organic layer with sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate and remove the solvent to yield the crude disulfone, which can be purified by recrystallization.
Part C: Pyrolysis to [2.2]Paracyclophane
-
Reaction Setup: Place the purified disulfone in a flask suitable for vacuum pyrolysis.
-
Pyrolysis: Heat the flask under high vacuum (e.g., <1 Torr) to the decomposition temperature of the sulfone (typically >400 °C). The [2.2]paracyclophane product will sublime and can be collected on a cold finger or in a cooler part of the apparatus.
-
Purification: The collected sublimate can be further purified by recrystallization or a second sublimation to yield pure [2.2]paracyclophane. Yields for the pyrolysis step can be moderate to good.
Transition-Metal Catalyzed Cross-Coupling Reactions
Modern organometallic chemistry offers powerful tools for the construction of the paracyclophane skeleton, often with greater functional group tolerance and milder reaction conditions than classical methods. Reactions like the Suzuki, Stille, and Sonogashira couplings can be employed to form one or both of the bridges. Another powerful method is the intramolecular McMurry coupling of a suitable bis-aldehyde, which forms the ethylene bridges through a reductive coupling mechanism.
Causality of Experimental Choices (Suzuki Coupling Example):
-
Stable Boron Precursor: Free boronic acids of paracyclophanes can be unstable. Therefore, more stable derivatives like trifluoroborate salts are often used, which can generate the boronic acid in situ.
-
Catalyst and Ligand: A palladium catalyst (e.g., Pd(OAc)₂) is typically used. The choice of ligand is crucial for the efficiency of the catalytic cycle, with electron-rich and bulky phosphine ligands often being employed to facilitate the oxidative addition and reductive elimination steps.
-
Base and Solvent: A base (e.g., Cs₂CO₃) is essential for the transmetalation step of the Suzuki catalytic cycle. A two-phase solvent system, such as toluene/water, is commonly used.
Application Protocol 3: Synthesis of a Substituted [2.2]Paracyclophane via Suzuki Cross-Coupling
This protocol provides a general procedure for the coupling of a paracyclophane trifluoroborate with an aryl bromide.
-
Reaction Setup: In a reaction vial equipped with a magnetic stir bar, combine potassium 4-trifluoroborate[2.2]paracyclophane (1.25 equiv), cesium carbonate (4.00 equiv), palladium(II) acetate (0.05 equiv), and the desired aryl bromide (1.00 equiv).
-
Inert Atmosphere: Seal the vial, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add a degassed solvent mixture of toluene and water (e.g., 3:1 ratio, 6 mL/mmol of aryl bromide).
-
Reaction: Place the vial in a preheated heating block at 80 °C and stir for 24 hours.
-
Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired substituted paracyclophane. Yields are typically good to very good.
Methodology Comparison
| Method | Typical Yield | Key Precursor(s) | Advantages | Disadvantages |
| Wurtz Reaction | <10% | Dihaloarenes | Historically significant | Low yields, harsh conditions, side reactions, safety concerns.[6][7] |
| Hofmann Elimination | 10-25% | Quaternary ammonium salts | Well-established, reliable, readily available starting materials.[9] | Moderate yields, requires stoichiometric reagents (silver oxide can be expensive). |
| Sulfone Pyrolysis | 30-60% (overall) | Dithia[3.3]paracyclophanes | Good yields, clean extrusion reaction, adaptable for substituted derivatives.[1] | Multi-step synthesis, high temperatures required for pyrolysis. |
| Transition-Metal Coupling | 50-90% | Boronates, halides, aldehydes | High yields, excellent functional group tolerance, mild conditions. | Catalysts can be expensive, requires careful optimization of ligands and conditions. |
Visualizing the Synthesis
General Workflow for Paracyclophane Synthesis
Caption: A generalized workflow for the synthesis of [2.2]paracyclophane.
Mechanism of the 1,6-Hofmann Elimination
Caption: Key steps in the formation of [2.2]paracyclophane via Hofmann elimination.
Catalytic Cycle for Suzuki Cross-Coupling
Caption: A simplified catalytic cycle for the Suzuki cross-coupling reaction.
Conclusion and Future Outlook
The synthesis of paracyclophanes has evolved significantly from its early, low-yielding beginnings. Robust and versatile methods such as the Hofmann elimination and sulfone pyrolysis remain mainstays in the chemist's toolbox, while modern transition-metal catalyzed reactions have opened up new avenues for creating complex, functionalized paracyclophane architectures with high efficiency and selectivity. The choice of synthetic route depends on several factors, including the desired substitution pattern, scale of the reaction, and tolerance to specific functional groups. As research continues to uncover new applications for these unique strained molecules in catalysis, medicine, and materials science, the development of even more efficient, selective, and sustainable synthetic methodologies will remain an active and important field of investigation.
References
- 1. Breaking paracyclophane: the unexpected formation of non-symmetric disubstituted nitro[2.2]metaparacyclophanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. byjus.com [byjus.com]
- 3. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]
- 4. mdpi.com [mdpi.com]
- 5. A new protocol for the synthesis of 4,7,12,15-tetrachloro[2.2]paracyclophane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 7. spegroup.ru [spegroup.ru]
- 8. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Cysteine Alkylation with 2-Bromoethylamine Derivatives for Enhanced Proteomic Analysis
Introduction: Beyond Simple Blocking - A Strategic Approach to Cysteine Modification
In the landscape of quantitative and qualitative proteomics, the chemical modification of protein residues is a cornerstone of sample preparation. Cysteine, with its highly nucleophilic thiol (-SH) group, represents a prime target for alkylation.[1][2] This modification is critical for preventing the reformation of disulfide bonds following their reduction, a necessary step for protein denaturation and subsequent enzymatic digestion.[2] While reagents like iodoacetamide (IAM) and N-ethylmaleimide (NEM) are workhorses for irreversibly capping cysteine residues, 2-bromoethylamine (BEA) and its derivatives offer a unique strategic advantage that extends beyond simple alkylation.[1][2]
Alkylation of a cysteine residue with BEA results in the formation of an S-aminoethylcysteine (AEC) residue.[3] This modified residue is a structural mimic of lysine, thereby introducing a new, specific cleavage site for trypsin, an enzyme that proteolytically cleaves proteins at the C-terminal side of lysine and arginine residues.[3][4] This "thialysine" analogue is particularly powerful for the analysis of proteins that are naturally deficient in lysine and arginine, as it significantly increases the number of observable tryptic peptides, thereby enhancing protein sequence coverage and the confidence of protein identification.[3][5]
This guide provides an in-depth exploration of the mechanism, application, and detailed protocols for the use of 2-bromoethylamine in cysteine alkylation for mass spectrometry-based proteomics.
Mechanism of Action: The SN2 Reaction at the Core
The alkylation of cysteine by 2-bromoethylamine is a classic bimolecular nucleophilic substitution (SN2) reaction.[3][6] The process is initiated by the deprotonation of the cysteine's thiol group to form a highly nucleophilic thiolate anion (-S⁻). This is most efficiently achieved under basic pH conditions (typically pH 8.0-8.5).[2][3] The thiolate then attacks the electrophilic carbon atom bonded to the bromine atom of BEA, displacing the bromide ion and forming a stable, covalent thioether bond.[3][6]
The primary amine group introduced by BEA is protonated at the pH typically used for tryptic digestion, which is what allows the modified cysteine to be recognized by trypsin.[3]
Caption: Mechanism of cysteine S-alkylation by 2-bromoethylamine.
Comparative Analysis: BEA vs. Standard Alkylating Agents
The choice of an alkylating agent is dictated by the experimental goal. While IAM is a reliable standard for simply blocking cysteine residues, BEA provides an added layer of strategic depth for protein identification.[2]
| Feature | 2-Bromoethylamine (BEA) | Iodoacetamide (IAM) | N-Ethylmaleimide (NEM) |
| Primary Target | Cysteine (thiol group) | Cysteine (thiol group) | Cysteine (thiol group) |
| Reaction Mechanism | Nucleophilic Substitution (SN2)[2][3] | Nucleophilic Substitution (SN2)[2] | Michael Addition[2] |
| Reaction Product | Aminoethyl-cysteine[3] | Carboxyamidomethyl-cysteine[2] | Thioether adduct[2] |
| Optimal pH | Basic (pH ~8.5)[2][3] | Neutral to slightly basic (pH 7.0-8.5)[2] | Neutral (pH 6.5-7.5)[2] |
| Key Advantage | Introduces tryptic cleavage sites[3] | Routine, robust blocking of cysteines[2] | High efficiency and speed at neutral pH[2] |
| Potential Off-Targets | Histidine, N-terminus, Methionine[2][5] | Methionine, Lysine, Histidine, Asp/Glu, Tyr[2][7] | Lysine, Histidine (at pH > 7.5)[2] |
Experimental Protocols
A self-validating protocol requires careful attention to reaction parameters to ensure complete alkylation while minimizing off-target reactions. The following protocols for in-solution and in-gel alkylation are designed to provide a robust starting point for researchers.
Protocol 1: In-Solution Alkylation for Proteomic Analysis
This protocol is designed for the alkylation of cysteine residues in a protein solution prior to enzymatic digestion.
Workflow Overview
Caption: General workflow for protein S-aminoethylation in solution.
Materials:
-
Protein sample
-
Denaturation Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5
-
Reducing Agent: 1 M Dithiothreitol (DTT) stock in water
-
Alkylating Agent: 2-Bromoethylamine hydrobromide (BEA)
-
Quenching Solution: 1 M DTT stock in water
-
Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0
-
Trypsin (mass spectrometry grade)
-
Formic Acid
-
C18 desalting spin column
Procedure:
-
Protein Solubilization and Denaturation: Ensure the protein sample is fully solubilized in a buffer containing a denaturant, such as 8 M urea, to fully expose the cysteine residues.[3]
-
Reduction: Add DTT to the protein solution to a final concentration of 10 mM. Incubate the mixture for 1 hour at 37°C to reduce all disulfide bonds.[3]
-
Alkylation: Cool the sample to room temperature. Prepare a fresh solution of 2-bromoethylamine hydrobromide in a buffer that will maintain the reaction pH at approximately 8.5. Add BEA to the protein sample to a final concentration of 20-50 mM. Incubate the reaction in the dark at room temperature for 1 hour.[3]
-
Scientist's Note: The reaction is performed in the dark to prevent the formation of reactive radicals from halo-compounds. A basic pH is crucial for deprotonating the cysteine thiol group, thereby increasing its nucleophilicity for the SN2 attack.[3]
-
-
Quenching (Optional): To stop the alkylation reaction, add DTT to a final concentration of 20 mM and incubate for 15 minutes at room temperature.[3] This will consume any excess BEA.
-
Sample Preparation for Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1.5 M. High concentrations of urea can inhibit trypsin activity.[3]
-
Proteolytic Digestion: Add trypsin at a 1:50 enzyme-to-protein ratio (w/w) and incubate overnight at 37°C.[3]
-
Digestion Quenching and Desalting: Stop the digestion by acidifying the sample with formic acid to a final concentration of 1%. Desalt the resulting peptides using a C18 spin column according to the manufacturer’s protocol.[3]
-
Mass Spectrometry Analysis: Resuspend the dried peptides in 0.1% formic acid for LC-MS/MS analysis. When setting up the search parameters, remember to include a variable modification on cysteine corresponding to S-aminoethylation (+43.0422 Da).[3]
Protocol 2: In-Gel Alkylation Following Electrophoresis
This protocol is adapted for proteins that have been separated by SDS-PAGE.
Materials:
-
Excised gel bands containing the protein of interest
-
Destaining Solution: 50% acetonitrile in 50 mM ammonium bicarbonate
-
Dehydration Solution: 100% acetonitrile
-
DTT Solution: 10 mM DTT in 50 mM ammonium bicarbonate
-
BEA Solution: 55 mM 2-bromoethylamine hydrobromide in 50 mM ammonium bicarbonate
-
Trypsin Solution (mass spectrometry grade)
-
Peptide Extraction Buffer: 50% acetonitrile, 5% formic acid
Procedure:
-
Destaining and Dehydration: Wash the excised gel bands with destaining solution until the Coomassie blue stain is removed. Dehydrate the gel pieces with 100% acetonitrile and dry them completely in a vacuum centrifuge.[3]
-
Reduction: Rehydrate the gel pieces in the DTT solution and incubate at 56°C for 1 hour. Afterwards, remove the DTT solution.[3]
-
Alkylation: Add the freshly prepared BEA solution to the gel pieces and incubate for 45 minutes in the dark at room temperature.[3]
-
Washing: Remove the BEA solution and wash the gel pieces with 50 mM ammonium bicarbonate, followed by a dehydration step with 100% acetonitrile. Dry the gel pieces completely.[3]
-
In-Gel Digestion: Rehydrate the gel pieces on ice with a minimal volume of trypsin solution. After the gel pieces have rehydrated, add enough 50 mM ammonium bicarbonate to cover them and incubate overnight at 37°C.[3]
-
Peptide Extraction and Analysis: Extract the peptides from the gel using the peptide extraction buffer. Pool the extracts, dry them in a vacuum centrifuge, and resuspend in 0.1% formic acid for LC-MS/MS analysis, as described in the in-solution protocol.
Troubleshooting and Scientific Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Alkylation Efficiency | - Insufficient reduction of disulfide bonds.- Reaction pH is too low.- Inactive BEA reagent. | - Ensure complete reduction by using fresh DTT and appropriate incubation time/temp.- Verify the pH of the reaction buffer is ~8.5.[3]- Prepare fresh BEA solution immediately before use. |
| Over-alkylation / Off-Target Reactions | - Reaction time is too long.- BEA concentration is too high.- Reaction pH is too high. | - Optimize incubation time; 1 hour is a good starting point.[3]- Perform a concentration titration to find the optimal BEA concentration.- Avoid pH > 9.0 to minimize reactions with other nucleophilic residues like lysine. |
| Formation of Aziridine Side Products | - Intramolecular cyclization of BEA, often favored under highly basic conditions.[8] | - Ensure a high concentration of the target protein to favor the intermolecular reaction.- Avoid using an excess of strong base; maintain pH around 8.5.[8] |
Applications and Impact in Proteomics
The strategic use of 2-bromoethylamine has demonstrated significant benefits in various proteomics applications:
-
Enhanced Protein Sequence Coverage: By creating new tryptic cleavage sites, BEA is instrumental in analyzing proteins with few lysine or arginine residues, such as hordeins in barley.[3]
-
Improved Identification of Membrane Proteins: Recent studies have shown that using BEA can lead to the identification of a greater number of protein groups, particularly challenging membrane proteins, when compared to traditional methods.[3][4]
-
Deeper Pathway Analysis: The increased depth of protein identification afforded by BEA can lead to more comprehensive coverage of biological pathways in quantitative proteomics experiments.[3][4]
-
Identification of Clinically Relevant Mutations: The BEA method has been successfully used to identify clinically important mutations in proteins like the epidermal growth factor receptor (EGFR) that can be missed by conventional bottom-up proteomics approaches.[3][4]
Conclusion
2-Bromoethylamine is more than a simple alkylating agent; it is a strategic tool for enhancing the depth and breadth of proteomic analyses. By converting cysteine residues into trypsin-cleavable S-aminoethylcysteine, BEA enables researchers to overcome the limitations of traditional methods, particularly for proteins with sparse tryptic cleavage sites. The protocols and insights provided herein offer a robust framework for the successful implementation of this powerful technique, empowering researchers in basic science and drug development to achieve more comprehensive characterization of the proteome.
References
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Extending the Coverage of Lys-C/Trypsin-Based Bottom-up Proteomics by Cysteine S-Aminoethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for N-Alkylation with 2-Bromo-N,N-dimethylethanamine Hydrobromide
Welcome to the comprehensive technical support guide for optimizing N-alkylation reactions utilizing 2-Bromo-N,N-dimethylethanamine hydrobromide. This resource is specifically designed for researchers, medicinal chemists, and process development scientists to navigate the nuances of this critical transformation, troubleshoot common challenges, and maximize reaction efficiency and yield.
Introduction: The Versatility of this compound
N-alkylation is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical agents where the introduction of a dialkylaminoethyl moiety can significantly modulate a molecule's physicochemical properties, such as solubility and basicity, and its pharmacological profile. This compound is a widely used reagent for this purpose, serving as a robust electrophile for the alkylation of a variety of nucleophiles including amines, anilines, indoles, and sulfonamides.
The hydrobromide salt form enhances the reagent's stability and handling, though it necessitates the use of a base in the reaction to both neutralize the hydrobromic acid and deprotonate the nucleophile, thereby increasing its reactivity. This guide provides a structured approach to understanding and optimizing these reactions, presented in a practical question-and-answer format.
Core Principles & General Considerations
Q1: What is the fundamental role of the base in this reaction, and how do I select the appropriate one?
The base serves two critical functions:
-
Neutralization: It neutralizes the hydrobromic acid that is inherently part of the reagent and is also generated during the SN2 reaction.
-
Activation: It deprotonates the nucleophilic starting material (e.g., an amine or phenol), significantly increasing its nucleophilicity and thus its rate of reaction with the electrophilic alkyl bromide.
The choice of base is contingent on the pKa of the nucleophile being alkylated. A general principle is to use a base that is sufficiently strong to deprotonate the nucleophile but not so strong as to promote side reactions.
| Nucleophile Type | Typical pKa Range | Recommended Bases | Rationale & Considerations |
| Primary/Secondary Amines | 9-11 | K₂CO₃, Na₂CO₃, Triethylamine (Et₃N), DIPEA | These bases are generally sufficient to deprotonate aliphatic amines. Carbonates are often preferred for their low cost and ease of removal. |
| Anilines | 4-5 | K₂CO₃, Cs₂CO₃ | Anilines are less basic and require a moderately strong base. Cesium carbonate can be particularly effective due to its higher solubility in organic solvents. |
| Indoles | 16-17 | NaH, KHMDS, LiHMDS | The indole N-H is significantly less acidic, often requiring a strong, non-nucleophilic hydride base to achieve full deprotonation and favor N-alkylation over C3-alkylation. |
| Phenols | ~10 | K₂CO₃, Cs₂CO₃ | Similar to anilines, carbonates are effective for deprotonating phenols for O-alkylation. |
| Sulfonamides | 10-11 | K₂CO₃, LiH | These bases are capable of deprotonating the sulfonamide nitrogen for subsequent alkylation. |
Q2: How does the choice of solvent affect the reaction outcome?
The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate. For SN2 reactions like N-alkylation, polar aprotic solvents are generally preferred as they can solvate the cation of the base while leaving the nucleophile relatively "bare" and more reactive.
| Solvent | Key Characteristics & Recommendations |
| N,N-Dimethylformamide (DMF) | Excellent solvating power for a wide range of substrates and bases. Often a good starting point for difficult alkylations. Can be challenging to remove completely. |
| Acetonitrile (ACN) | A common and effective solvent for N-alkylations. Less viscous and easier to remove than DMF. |
| Acetone | A good solvent for reactions with alkali metal carbonates, particularly K₂CO₃. Its lower boiling point can be advantageous for reactions that do not require high heat. |
| Dimethyl Sulfoxide (DMSO) | A highly polar aprotic solvent that can accelerate slow reactions. However, its high boiling point can make workup difficult, and it may not be suitable for thermally sensitive substrates. |
Troubleshooting Common Issues
The following section addresses frequently encountered problems during N-alkylation with this compound, providing systematic troubleshooting strategies.
Issue 1: Low or No Product Yield
Q3: My reaction is not proceeding to completion, and I'm recovering a significant amount of starting material. What are the likely causes and how can I fix this?
Low conversion can stem from several factors. A systematic approach to diagnosing the issue is crucial.
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Over-alkylation of Primary Amines
Q4: I am trying to perform a mono-alkylation on a primary amine, but I am getting significant amounts of the di-alkylated product. How can I improve selectivity?
This is a classic challenge in N-alkylation because the mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine.
Strategies to Favor Mono-alkylation:
-
Stoichiometry Control: Use a large excess of the primary amine relative to the this compound. This statistically increases the probability of the alkylating agent reacting with the starting material. The downside is the potential difficulty in separating the product from the excess starting amine.
-
Slow Addition: Add the alkylating agent slowly (e.g., via a syringe pump) to the reaction mixture. This maintains a low concentration of the electrophile, reducing the chance of the more reactive secondary amine product from reacting further.
-
Competitive Deprotonation/Protonation: A clever strategy involves using the hydrobromide salt of the starting primary amine. By carefully adding a base (like triethylamine) portion-wise, you can selectively deprotonate the primary amine hydrobromide, allowing it to react. The newly formed, more basic secondary amine will preferentially exist in its protonated (and thus unreactive) state.
Caption: Selective mono-alkylation via competitive protonation.
Issue 3: Formation of Aziridine-related Side Products
Q5: My reaction is giving a complex mixture of products, and I suspect intramolecular cyclization. What is happening and how can I prevent it?
2-Bromo-N,N-dimethylethanamine can undergo an intramolecular SN2 reaction where the lone pair on the nitrogen attacks the carbon bearing the bromine. This forms a highly reactive aziridinium ion intermediate. This intermediate can then be attacked by any nucleophile in the mixture (including the desired nucleophile, another molecule of the starting material, or even the bromide counter-ion), leading to a complex product profile.
Mitigation Strategies:
-
Concentration: Ensure a sufficiently high concentration of your target nucleophile. This will favor the desired intermolecular reaction over the intramolecular cyclization.
-
Base Strength: Avoid using an excessively strong base or a large excess of base. Highly basic conditions can promote the formation of the free amine form of the alkylating agent, which is prone to cyclization.
Substrate-Specific Protocols & Insights
Alkylation of Indoles
Q6: I am attempting to N-alkylate an indole, but I am observing low yields and potential C3-alkylation. What are the best practices?
A primary challenge with indole alkylation is the ambident nucleophilicity of the indole anion, which can lead to competing C3-alkylation.
Optimized Protocol for Indole N-Alkylation:
-
Setup: To a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the indole derivative (1.0 eq.) and anhydrous DMF.
-
Deprotonation: Cool the mixture to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Stirring: Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases. This ensures the complete formation of the indole anion.
-
Alkylation: Add this compound (1.1 eq.) to the mixture.
-
Heating: Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and carefully quench by pouring it into ice-water. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Using a strong base like NaH is key to generating the indole anion, which generally favors N-alkylation.
Alkylation of Phenols (O-Alkylation)
Q7: Can I use this reagent for O-alkylation of phenols, for example, in the synthesis of diphenhydramine analogues?
Yes, this reagent is commonly used for the O-alkylation of phenols and alcohols. The synthesis of the antihistamine diphenhydramine is a classic example, involving the reaction of diphenylmethanol (benzhydrol) with 2-dimethylaminoethyl chloride (a related reagent) or its bromide equivalent.
General Protocol for Phenol O-Alkylation:
-
Setup: In a round-bottom flask, dissolve the phenol or alcohol (1.0 eq.) in acetone or DMF.
-
Base Addition: Add a base such as anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq.).
-
Alkylation: Add this compound (1.1-1.2 eq.).
-
Heating: Reflux the mixture and monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture and filter off the inorganic salts. Concentrate the filtrate and take up the residue in an organic solvent (e.g., ethyl acetate) and water.
-
Purification: Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography or recrystallization.
Caption: Workflow for Diphenhydramine synthesis.
troubleshooting guide for incomplete 2-Bromo-N,N-dimethylethanamine hydrobromide reactions
Welcome to the technical support center for the synthesis of 2-Bromo-N,N-dimethylethanamine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this critical synthesis. The following question-and-answer format addresses specific issues with in-depth explanations and actionable protocols to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the primary factors affecting the conversion of 2-(Dimethylamino)ethanol to this compound?
Low yield is a frequent issue stemming from several critical reaction parameters. The most common synthesis involves the reaction of 2-(N,N-dimethylamino)ethanol with hydrobromic acid (HBr)[1][2]. Let's break down the likely culprits:
-
Incomplete Reaction: The conversion of the hydroxyl group to a bromide is a substitution reaction that requires sufficient time and energy.[2] Inadequate reflux time or temperature can lead to a significant amount of unreacted starting material.
-
Suboptimal Temperature Control: The initial addition of 2-(N,N-dimethylamino)ethanol to concentrated HBr is highly exothermic.[3] Failure to maintain a low temperature (typically 0-10 °C) during this stage can promote unwanted side reactions.[2]
-
Losses During Work-Up: The hydrobromide salt product has some solubility in various solvents. Excessive washing or using inappropriate solvents during the isolation and purification steps can lead to significant product loss.[4]
Troubleshooting Workflow:
To diagnose the source of low yield, a systematic approach is necessary. The following workflow will help you identify and rectify the issue.
Caption: A logical workflow for troubleshooting low reaction yields.
Q2: I'm observing significant impurities in my final product. What are the common side reactions and how can I minimize them?
Impurity generation is a common challenge. Understanding the potential side reactions is key to mitigating them.
The primary synthetic route involves the reaction of 2-(N,N-dimethylamino)ethanol with a brominating agent, most commonly hydrobromic acid or thionyl bromide. The analogous reaction using thionyl chloride to produce the chloro- derivative is also well-documented and shares similar principles.[3][5][6]
Common Impurities and Their Origins:
| Impurity | Formation Mechanism | Mitigation Strategy |
| Unreacted 2-(Dimethylamino)ethanol | Incomplete reaction due to insufficient heating, time, or reagent. | Ensure adequate reflux time and temperature. Use a slight excess of the brominating agent. |
| Aziridinium Ion | Intramolecular cyclization of the product. This is more prevalent if the amine is not fully protonated. | Maintain a strong acidic environment by using an excess of HBr. This keeps the tertiary amine protonated and non-nucleophilic, thus preventing cyclization.[4] |
| Bis(2-dimethylaminoethyl) ether | Intermolecular etherification between two molecules of the starting alcohol, catalyzed by the strong acid. | Maintain low temperatures during the initial mixing of reactants. |
Mechanistic Insight into Aziridinium Formation:
The formation of the aziridinium byproduct is a classic example of an intramolecular nucleophilic substitution (SN2) reaction. To prevent this, the nucleophilicity of the nitrogen atom must be suppressed.
Caption: The effect of protonation on preventing aziridinium byproduct formation.
Q3: My purified product has a brownish or yellowish tint. How can I obtain a colorless, crystalline product?
A colored product often indicates the presence of trace impurities or degradation products. The purification process is critical for obtaining a high-purity, white solid.
Key Purification Steps:
-
Precipitation/Crystallization: The most effective method for purifying the hydrobromide salt is through precipitation or recrystallization from an appropriate solvent system. Adding the cooled reaction mixture to chilled acetone is a common and effective technique.[7]
-
Washing: Thoroughly washing the filtered solid with cold acetone helps remove colored, soluble impurities.[7][8] It is crucial to use cold solvent to minimize the loss of the desired product.
-
Drying: Drying the final product under vacuum is essential to remove residual solvents.
Protocol for Recrystallization:
| Step | Procedure | Rationale |
| 1. Dissolution | Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol). | To create a saturated solution from which the pure product can crystallize upon cooling. |
| 2. Cooling | Slowly cool the solution to room temperature, then in an ice bath. | Slow cooling promotes the formation of larger, purer crystals. |
| 3. Precipitation | If crystallization is slow, an anti-solvent (e.g., cold acetone) can be added dropwise until turbidity is observed. | To decrease the solubility of the product and induce precipitation. |
| 4. Isolation | Collect the crystals by vacuum filtration. | To separate the solid product from the mother liquor containing impurities. |
| 5. Washing | Wash the crystals with a small amount of cold anti-solvent. | To remove any remaining mother liquor and soluble impurities.[7][8] |
| 6. Drying | Dry the crystals under vacuum. | To remove residual solvents. |
Q4: How can I confirm the identity and purity of my synthesized this compound?
Proper characterization is essential to validate the synthesis. Several analytical techniques should be employed.
-
Melting Point: A sharp melting point range close to the literature value (typically 188-189°C) is a good indicator of purity.[2][9] A broad or depressed melting point suggests the presence of impurities.
-
NMR Spectroscopy: ¹H NMR is a powerful tool for structural confirmation. The spectrum should show distinct signals corresponding to the N-methyl protons and the two methylene groups.[7] Impurities will appear as additional, unassignable peaks.
-
Argentometric Titration: This is a classic and reliable method for determining the purity of halide salts.[7] It involves titrating a solution of the product with a standardized silver nitrate solution.
Expected ¹H NMR Signals (in D₂O):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.1 | s | 6H | -N(CH₃)₂ |
| ~3.5 | t | 2H | -CH₂-N |
| ~3.8 | t | 2H | Br-CH₂- |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Experimental Protocols
Standard Synthesis of this compound
This protocol is a representative procedure based on established methods.[2][8]
Materials:
-
2-(N,N-dimethylamino)ethanol
-
Concentrated Hydrobromic Acid (48%)
-
Acetone (pre-chilled)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place the desired volume of 48% hydrobromic acid. Cool the flask in an ice bath.
-
Addition of Starting Material: Slowly add 2-(N,N-dimethylamino)ethanol dropwise to the cold, stirring HBr solution. Maintain the temperature between 0-10°C throughout the addition.[2]
-
Reflux: Once the addition is complete, remove the ice bath and heat the reaction mixture to reflux for a specified period (typically 2-4 hours) to ensure complete conversion.
-
Work-up and Purification: After reflux, cool the reaction mixture to room temperature and then in an ice bath. Pour the cooled mixture into a beaker of pre-chilled acetone with vigorous stirring to precipitate the product.[7]
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold acetone until the filtrate runs clear.[7][8]
-
Drying: Dry the white, crystalline product under vacuum to a constant weight.
References
- 1. 2-Bromoethyldimethylammonium bromide|lookchem [lookchem.com]
- 2. This compound | 2862-39-7 | Benchchem [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. This compound | 2862-39-7 [sigmaaldrich.com]
Technical Support Center: Improving Regioselectivity in Alkylation Reactions with 2-Bromo-N,N-dimethylethanamine Hydrobromide
Welcome to the technical support center dedicated to providing advanced guidance on the use of 2-Bromo-N,N-dimethylethanamine hydrobromide. This resource is tailored for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in alkylation reactions. Here, we dissect common experimental issues, offer evidence-based solutions, and provide robust protocols to enhance the precision and predictability of your synthetic outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the reagent and the common challenges associated with its application.
Q1: What is this compound and what are its primary applications?
This compound is a valuable alkylating agent used to introduce the N,N-dimethylethanamine moiety into a molecule.[1][2] This structural motif is prevalent in a wide range of biologically active compounds, most notably in the synthesis of H1-antihistamines such as bromodiphenhydramine and other related pharmaceuticals.[3][4] Its hydrobromide salt form enhances stability and ease of handling.
Q2: What is "regioselectivity" in this context, and why is it a critical challenge?
Regioselectivity refers to the preference for a reaction to occur at one specific site over other possible positions. Many substrates, particularly those in drug development, are "ambident nucleophiles," meaning they possess multiple reactive atoms, commonly nitrogen (N) and oxygen (O).[5] When reacting such a substrate with 2-Bromo-N,N-dimethylethanamine, the alkyl group can attach to either the nitrogen (N-alkylation) or the oxygen (O-alkylation).[6] Controlling this selectivity is paramount, as the N- and O-alkylated products are distinct isomers with different chemical, physical, and pharmacological properties. Failure to control regioselectivity leads to product mixtures that are difficult to separate, resulting in lower yields of the desired compound.[5][7]
Q3: What are the primary factors that control N- vs. O-alkylation?
The outcome of the competition between N- and O-alkylation is not random; it is governed by a set of interdependent reaction parameters. The key factors are:
-
Choice of Base: The base's strength, steric hindrance, and associated counter-ion (e.g., Li+, K+, Cs+) are critical.[8][9]
-
Solvent System: The polarity and coordinating ability of the solvent can dramatically influence the nucleophilicity of the N and O atoms.[10]
-
Temperature: Temperature affects whether the reaction is under kinetic or thermodynamic control, which can favor different products.[11][12]
-
Leaving Group & Electrophile Hardness: While the leaving group is fixed as bromide here, the principles of Hard and Soft Acids and Bases (HSAB) are relevant. Nitrogen is generally a "softer" nucleophile than oxygen, and its reactivity is influenced by the "hardness" of the electrophile and reaction conditions.[13]
Q4: Do I need to freebase the this compound before the reaction?
Generally, no. The reagent is used directly as the hydrobromide salt. The base added to the reaction serves to deprotonate the nucleophilic substrate (e.g., a phenol or an amine), creating the active nucleophile. This base will also neutralize the HBr that is liberated during the substitution reaction.[14]
Q5: Besides poor regioselectivity, what are the most common side reactions?
The most prevalent side reaction is over-alkylation . The mono-alkylated product can sometimes be more nucleophilic than the starting material, leading to a second alkylation event and the formation of undesired byproducts.[15] Another potential issue, particularly under strongly basic conditions, is the intramolecular cyclization of the alkylating agent to form a reactive aziridinium ion, which can lead to a complex product profile.[16][17]
Section 2: Troubleshooting Guide for Regioselectivity
This guide provides solutions to specific problems encountered during alkylation experiments.
Problem 1: Low or No Product Yield
| Probable Cause | Suggested Solution & Scientific Rationale |
| 1. Incomplete Deprotonation of Nucleophile | The chosen base may be too weak to fully deprotonate the substrate (e.g., a weakly acidic phenol or heterocycle). Solution: Switch to a stronger base like NaH, KHMDS, or Cs₂CO₃. Ensure at least 1.1-1.5 equivalents of base are used to drive the equilibrium towards the deprotonated, active nucleophile.[14] |
| 2. Poor Solubility of Reactants | If the base or substrate is not soluble in the chosen solvent, the reaction will be slow or incomplete due to the heterogeneous nature of the mixture. This is a common issue with inorganic bases like K₂CO₃ in solvents like acetone.[18] Solution: Change to a solvent system that better solubilizes all components. Polar aprotic solvents like DMF, DMSO, or NMP are excellent choices as they effectively solvate cations, enhancing the reactivity of the nucleophile.[16] |
| 3. Insufficient Thermal Energy | The activation energy for the reaction may not be met at the current temperature. Solution: Gradually increase the reaction temperature in 10-15 °C increments while carefully monitoring the reaction by TLC or LC-MS. Be aware that higher temperatures can sometimes negatively impact regioselectivity.[11] |
Problem 2: Poor Regioselectivity (Significant Mixture of N- and O-Alkylated Products)
This is the central challenge. The N/O ratio is dictated by the subtle interplay between kinetic and thermodynamic factors.
| Probable Cause | Suggested Solution & Scientific Rationale |
| 1. Reaction Conditions Favoring the Undesired Isomer | The solvent, base, and counter-ion combination is crucial. O-alkylation is often favored under conditions that promote a "free" anion (thermodynamic control), while N-alkylation can be favored under conditions where cation coordination plays a role (kinetic control).[9] |
| To Favor N-Alkylation (Often Kinetically Favored): • Base/Solvent: Use a strong, sterically hindered base like LDA or KHMDS at low temperatures (-78 °C to 0 °C) in an aprotic, non-polar solvent like THF. The bulky base deprotonates the less hindered site, and the tight ion-pairing with the cation can shield the oxygen atom. • Cesium Effect: Use Cesium Carbonate (Cs₂CO₃) in DMF. The large, soft cesium cation is thought to selectively coordinate with the oxygen, leaving the "softer" nitrogen atom more available for alkylation.[16] | |
| To Favor O-Alkylation (Often Thermodynamically Favored): • Base/Solvent: Use a smaller, non-hindered base like NaH or KH in a polar aprotic solvent like DMF or DMSO at room temperature or higher.[11][12] These conditions promote the formation of the more stable thermodynamic product, which is often the O-alkylated isomer due to the higher electronegativity of oxygen. • Phase-Transfer Catalysis: Using a phase-transfer catalyst (e.g., TBAB) with a base like NaOH or KOH can also favor O-alkylation. |
Summary of Conditions vs. Regioselectivity
| Parameter | Condition Favoring N-Alkylation | Condition Favoring O-Alkylation | Rationale |
| Base | Strong, hindered bases (LDA, KHMDS), Cs₂CO₃[9] | Strong, non-hindered bases (NaH, KH) | Hindered bases access the sterically less-encumbered site. Cesium's size and softness can selectively block the "hard" oxygen atom. |
| Solvent | Aprotic, less-polar (THF, Dioxane) | Polar aprotic (DMF, DMSO)[10] | Polar aprotic solvents better solvate the counter-ion, creating a more "naked" and reactive ambident anion, often favoring reaction at the more electronegative oxygen. |
| Temperature | Low (-78 °C to 0 °C)[11] | Room Temperature to Elevated | Low temperatures favor the faster-forming kinetic product (often N-alkylation). Higher temperatures allow the system to equilibrate to the more stable thermodynamic product (often O-alkylation). |
| Counter-ion | Li⁺, Cs⁺[16] | Na⁺, K⁺ | Lithium forms tight ion pairs, potentially blocking one site. Cesium's effect is unique and well-documented for promoting N-alkylation. |
Section 3: Experimental Protocols
Disclaimer: These protocols are intended as a starting point. All reactions should be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents. Researchers must perform their own risk assessments.
Protocol 1: General Procedure for Selective N-Alkylation of a Phenolic Substrate
This protocol leverages the "Cesium Effect" to favor N-alkylation on a substrate containing both a phenolic -OH and a heterocyclic -NH group.
-
Preparation: To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the substrate (1.0 eq.) and anhydrous DMF (to make a 0.2-0.5 M solution).
-
Base Addition: Add Cesium Carbonate (Cs₂CO₃, 1.5 eq.).
-
Stirring: Stir the resulting suspension at room temperature for 30-60 minutes.
-
Alkylating Agent: Add this compound (1.2 eq.) to the mixture.
-
Reaction: Heat the reaction to 50-70 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature and pour it into cold water. Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired N-alkylated product.
Protocol 2: Screening Conditions to Optimize Regioselectivity
When dealing with a new substrate, a small-scale screen is highly effective.
-
Setup: In parallel, set up four small reaction vials, each with 25-50 mg of your substrate (1.0 eq.).
-
Variable Conditions:
-
Vial 1 (Kinetic/N-selective): Add THF, cool to 0 °C, add KHMDS (1.1 eq.), stir 20 min, then add the alkylating agent (1.1 eq.).
-
Vial 2 (Cesium/N-selective): Add DMF, Cs₂CO₃ (1.5 eq.), stir 30 min at RT, add the alkylating agent (1.1 eq.), then heat to 60 °C.[16]
-
Vial 3 (Thermodynamic/O-selective): Add DMF, NaH (60% in oil, 1.2 eq.) at 0 °C, warm to RT for 30 min, add the alkylating agent (1.1 eq.), then heat to 60 °C.
-
Vial 4 (Standard K₂CO₃): Add Acetonitrile (ACN), K₂CO₃ (2.0 eq.), add the alkylating agent (1.1 eq.), then heat to reflux.
-
-
Analysis: After a set time (e.g., 8 hours), quench a small aliquot from each vial, dilute, and analyze by LC-MS to determine the ratio of N- to O-alkylated products and the amount of remaining starting material.
-
Scale-up: Based on the results, scale up the condition that provides the best regioselectivity and conversion.
Section 4: Visual Guides and Data
Diagram 1: Competing N- vs. O-Alkylation Pathways
References
- 1. This compound | 2862-39-7 | FB140652 [biosynth.com]
- 2. This compound | 2862-39-7 [sigmaaldrich.com]
- 3. Synthesis and anti-inflammatory effects of new piperazine and ethanolamine derivatives of H(1)-antihistaminic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 9. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
- 10. researchgate.net [researchgate.net]
- 11. Video: Regioselective Formation of Enolates [jove.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
Technical Support Center: Managing the Hydrobromide Salt's Influence on Reaction pH
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with pH management in reactions involving hydrobromide (HBr) salts. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower you to effectively troubleshoot and control your experimental conditions.
The Root Cause: Why Hydrobromide Salts Disrupt pH
Hydrobromide salts are typically formed by the reaction of a basic compound, often an amine-containing molecule, with hydrobromic acid. Hydrobromic acid is a strong acid, meaning it completely dissociates in aqueous solutions.[1][2][3] When the hydrobromide salt is dissolved in your reaction mixture, the bromide ion (Br⁻) is the conjugate base of a strong acid and is therefore a very weak base, having a negligible effect on the pH.[4][5]
However, the cation of the salt is the conjugate acid of a weak base (your amine-containing molecule). This cation will react with water in a process called hydrolysis, releasing protons (H⁺) into the solution and thereby lowering the pH.[5][6]
The core issue: The introduction of a hydrobromide salt of a weak base into a solution will inherently make the solution more acidic.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, presented in a question-and-answer format.
Issue 1: My reaction is pH-sensitive and the introduction of the hydrobromide salt is inhibiting or altering the reaction outcome.
Q: Why is my pH dropping after adding my hydrobromide salt, and what can I do about it?
A: The pH is dropping due to the hydrolysis of the cation from your salt, as explained above. To counteract this, you need to introduce a buffering agent to maintain the pH within the optimal range for your reaction. A buffer system consists of a weak acid and its conjugate base, or a weak base and its conjugate acid, which can absorb excess H⁺ or OH⁻ ions.[7][8][9]
Immediate Steps:
-
Confirm the pH drop: Use a calibrated pH meter to measure the pH of your solution before and after the addition of the hydrobromide salt to quantify the change.
-
Select an appropriate buffer: Choose a buffer system with a pKa value close to the desired pH of your reaction.[8] For example, if your reaction needs to be maintained at a pH of 7.4, a phosphate buffer system is a suitable choice.[10][11]
-
Implement the buffer: Introduce the buffer into your reaction mixture before adding the hydrobromide salt to prevent a sudden, drastic pH shift.
Issue 2: I've added a buffer, but the pH is still drifting out of the desired range.
Q: I'm using a buffer, but it's not holding the pH steady. What's going wrong?
A: This indicates that the buffering capacity of your system is being exceeded. The buffering capacity is the measure of a buffer's ability to resist pH change and is dependent on the concentration of the buffer components.[9]
Troubleshooting Steps:
-
Increase buffer concentration: The concentration of your hydrobromide salt might be too high for the current buffer concentration. Systematically increase the concentration of your buffer and monitor the pH stability.
-
Re-evaluate your buffer choice: Ensure the pKa of your chosen buffer is truly optimal for your target pH. If the desired pH is at the edge of the buffer's effective range, its capacity to resist change will be diminished.
-
Consider the reaction itself: Your reaction might be producing or consuming acid or base, contributing to the pH drift. In this case, a more robust buffering system or an active pH control strategy (see below) may be necessary.
Issue 3: My product is precipitating out of solution after I add the buffer.
Q: I've managed the pH, but now my product is no longer soluble. Why is this happening?
A: The solubility of many compounds, especially those with ionizable groups, is highly pH-dependent. By changing the pH, you may have converted your compound of interest into a less soluble form (e.g., a neutral species from a charged one). Additionally, high concentrations of buffer salts can sometimes decrease the solubility of organic molecules through a "salting out" effect.
Mitigation Strategies:
-
Determine the pH-solubility profile: If possible, determine the solubility of your compound at different pH values to identify a range where it remains in solution.
-
Choose a different buffer: Some buffer components may interact with your compound of interest. Experiment with different buffer systems that are compatible with your reaction and maintain solubility.
-
Adjust the solvent system: If your reaction allows, you may be able to increase the proportion of an organic co-solvent to improve the solubility of your compound.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting concentration for a buffer in my reaction?
A1: A common starting point for buffer concentration is in the range of 25-100 mM. However, the optimal concentration will depend on the concentration of your hydrobromide salt and the stoichiometry of any acid- or base-producing steps in your reaction. It is often necessary to empirically determine the ideal buffer concentration.
Q2: Can I use a strong base like sodium hydroxide (NaOH) to adjust the pH instead of a buffer?
A2: While you can use a strong base to adjust the initial pH, it is not a recommended strategy for maintaining a stable pH throughout a reaction. A strong base will cause a rapid, localized increase in pH and does not provide the buffering capacity to resist subsequent pH changes.[12] This can lead to side reactions and product degradation. A buffer system provides a much more controlled and stable pH environment.[8]
Q3: Are there any alternatives to traditional buffers for controlling pH?
A3: Yes, for larger-scale or highly sensitive reactions, an automated pH control system can be used.[13] These systems use a pH probe to continuously monitor the reaction pH and a pump to add small amounts of an acidic or basic solution to maintain the pH at a setpoint. Another strategy for in situ HBr removal in organic synthesis is the use of non-nucleophilic bases, such as diisopropylethylamine (DIPEA), or solid-supported bases like anhydrous sodium carbonate, which can neutralize the generated acid without introducing water.[14]
Q4: How do I choose the right buffer for my experiment?
A4: The ideal buffer should have the following characteristics:
-
A pKa within one pH unit of your desired reaction pH.
-
High solubility in your reaction medium.
-
No interference with your reaction or analytical methods.
-
Compatibility with your downstream processing.
The table below provides some common buffer systems and their effective pH ranges.
| Buffer System | pKa (at 25°C) | Effective pH Range |
| Citrate | pKa1=3.13, pKa2=4.76, pKa3=6.40 | 2.2 - 6.5 |
| Acetate | 4.76 | 3.8 - 5.8 |
| MES | 6.15 | 5.5 - 6.7 |
| Phosphate | pKa2=7.21 | 6.2 - 8.2 |
| HEPES | 7.55 | 6.8 - 8.2 |
| Tris | 8.06 | 7.1 - 9.1 |
| Borate | 9.24 | 8.5 - 10.2 |
Data sourced from various chemical resources, including Interchim.[10]
Experimental Protocols
Protocol 1: Preparation of a 1 M Phosphate Buffer Stock Solution (pH 7.4)
This protocol describes the preparation of a 1 M stock solution of phosphate buffer at pH 7.4. This stock can then be diluted to the desired working concentration for your experiment.
Materials:
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Deionized water
-
Calibrated pH meter
-
Stir plate and stir bar
-
Volumetric flask (1 L)
Procedure:
-
To prepare a 1 L, 1 M phosphate buffer at pH 7.4, you will need to mix solutions of the monobasic and dibasic forms.
-
Prepare a 1 M solution of sodium phosphate monobasic by dissolving 119.98 g of NaH₂PO₄ in approximately 800 mL of deionized water in a beaker. Once dissolved, transfer to a 1 L volumetric flask and bring the volume to 1 L.
-
Prepare a 1 M solution of sodium phosphate dibasic by dissolving 141.96 g of Na₂HPO₄ in approximately 800 mL of deionized water in a separate beaker. Once dissolved, transfer to a 1 L volumetric flask and bring the volume to 1 L.
-
In a new beaker, combine approximately 190 mL of the 1 M sodium phosphate monobasic solution with 810 mL of the 1 M sodium phosphate dibasic solution.
-
Place the beaker on a stir plate with a stir bar and begin stirring.
-
Immerse the calibrated pH probe into the solution.
-
Slowly add the 1 M monobasic solution to decrease the pH or the 1 M dibasic solution to increase the pH until the meter reads 7.40.
-
Transfer the final solution to a clean, labeled bottle for storage.
Protocol 2: Determining the Required Buffer Concentration
This protocol provides a systematic approach to finding the minimum effective buffer concentration for your reaction.
Materials:
-
Your hydrobromide salt
-
Your chosen buffer stock solution (from Protocol 1 or similar)
-
Your reaction solvent
-
A series of small reaction vessels (e.g., vials)
-
Calibrated pH meter
Procedure:
-
Set up a series of vials, each containing your reaction solvent and the same concentration of your hydrobromide salt that you plan to use in your experiment.
-
To each vial, add a different concentration of your buffer. For example, you could test 0 mM, 25 mM, 50 mM, 75 mM, and 100 mM.
-
Allow the solutions to equilibrate for a few minutes with stirring.
-
Measure and record the pH of each solution.
-
If your reaction is known to produce or consume acid or base, you can simulate this by adding a small, known amount of a strong acid (e.g., HCl) or strong base (e.g., NaOH) to each vial and re-measuring the pH.
-
The lowest buffer concentration that maintains a stable pH within your desired range is the optimal concentration for your experiment.
Visualizing the Problem and Solution
The following diagrams illustrate the concepts discussed in this guide.
Caption: Dissociation and hydrolysis of a hydrobromide salt leading to a decrease in pH.
Caption: Mechanism of a buffer system stabilizing pH by neutralizing excess acid.
Caption: Troubleshooting workflow for managing hydrobromide salt-induced pH changes.
References
- 1. Hydrobromic acid - Wikipedia [en.wikipedia.org]
- 2. Hydrobromic acid - Sciencemadness Wiki [sciencemadness.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chemistryfouryou.weebly.com [chemistryfouryou.weebly.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. msesupplies.com [msesupplies.com]
- 9. up.lublin.pl [up.lublin.pl]
- 10. interchim.fr [interchim.fr]
- 11. Pharmaceutical Buffers [chemical-sales.com]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
Technical Support Center: Alkylation of Primary Amines with 2-Bromo-N,N-dimethylethanamine hydrobromide
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with the N-alkylation of primary amines using 2-Bromo-N,N-dimethylethanamine hydrobromide. Over-alkylation is a common challenge in this synthesis, leading to the formation of undesired tertiary amines and complex purification profiles. This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you achieve selective mono-alkylation.
I. Frequently Asked Questions (FAQs)
Q1: What is over-alkylation and why is it a problem in my reaction?
A1: Over-alkylation is a common side reaction where the desired secondary amine product, being more nucleophilic than the starting primary amine, reacts further with the alkylating agent to form a tertiary amine. This "runaway train" of alkylation leads to a mixture of products, reducing the yield of your target compound and complicating purification.[1][2]
Q2: I'm observing a significant amount of di-alkylated product. What is the most likely cause?
A2: The primary cause of over-alkylation is the increased nucleophilicity of the mono-alkylated secondary amine product compared to the starting primary amine.[2][3] This makes the product more reactive towards the electrophilic this compound. Other contributing factors can include reaction concentration, temperature, and the choice of base.
Q3: How can I monitor the progress of my reaction to prevent over-alkylation?
A3: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent techniques for monitoring the reaction. By taking aliquots at regular intervals, you can observe the consumption of the starting amine and the formation of the mono- and di-alkylated products. This allows you to stop the reaction at the optimal time to maximize the yield of the desired product.
Q4: What are the key parameters I should focus on to control the selectivity of the mono-alkylation?
A4: The most critical parameters to control for selective mono-alkylation are:
-
Stoichiometry: The molar ratio of the primary amine to the alkylating agent.
-
Reaction Temperature: Lower temperatures generally favor mono-alkylation.
-
Rate of Addition: Slow, controlled addition of the alkylating agent is crucial.
-
Choice of Base and Solvent: These significantly influence the reaction kinetics and selectivity.
II. Troubleshooting Guide: From Theory to Practice
Understanding the Mechanism: The Battle of Nucleophiles
The reaction of a primary amine with this compound is a classic SN2 (bimolecular nucleophilic substitution) reaction. The primary amine acts as a nucleophile, attacking the electrophilic carbon atom attached to the bromine, displacing the bromide ion.
However, the resulting secondary amine is often a stronger nucleophile than the primary amine it was formed from. This is due to the electron-donating effect of the newly added alkyl group, which increases the electron density on the nitrogen atom.[2] This enhanced nucleophilicity makes the secondary amine more likely to compete with the remaining primary amine for the alkylating agent, leading to the formation of a tertiary amine.
Issue 1: Excessive Di-alkylation Product Formation
Root Cause Analysis: The formation of a significant amount of di-alkylated product indicates that the rate of the second alkylation is competitive with or faster than the first. This is often exacerbated by high concentrations, elevated temperatures, and suboptimal stoichiometry.
Solutions:
-
Stoichiometric Control:
-
Excess of Primary Amine: Using a large excess of the primary amine (3-5 equivalents) can statistically favor the reaction of the alkylating agent with the more abundant starting material.[4] However, this can make purification challenging due to the need to remove a large amount of unreacted amine.
-
Limiting the Alkylating Agent: Conversely, using the primary amine as the limiting reagent and slowly adding the alkylating agent can also be an effective strategy.
-
-
Temperature and Addition Rate Control:
-
Low Temperature: Performing the reaction at a reduced temperature (e.g., 0 °C or even -20 °C) can decrease the rate of both alkylation reactions. Since the second alkylation often has a slightly higher activation energy, lowering the temperature can disproportionately slow it down, thus improving selectivity.
-
Slow Addition: Adding the this compound solution dropwise or via a syringe pump over an extended period maintains a low concentration of the alkylating agent in the reaction mixture. This minimizes the chance of it reacting with the newly formed secondary amine.
-
Optimized Protocol for Mono-alkylation:
| Parameter | Recommendation | Rationale |
| Stoichiometry | 1.0 eq. Primary Amine : 0.8-0.9 eq. Alkylating Agent | Minimizes excess alkylating agent available for the second reaction. |
| Base | 2.0-2.2 eq. K₂CO₃ or Cs₂CO₃ | A mild, non-nucleophilic base is preferred. Cesium bases have been shown to enhance mono-alkylation selectivity.[5][6][7] |
| Solvent | Acetonitrile (CH₃CN) or Dimethylformamide (DMF) | Polar aprotic solvents are ideal for SN2 reactions as they solvate the cation of the base but leave the nucleophile "naked" and more reactive.[8][9][10][11] |
| Temperature | 0 °C to Room Temperature | Start at a lower temperature and slowly warm if the reaction is sluggish. |
| Addition | Add alkylating agent solution dropwise over 1-2 hours. | Maintains a low concentration of the electrophile. |
| Monitoring | TLC or LC-MS every 30-60 minutes. | Allows for timely quenching of the reaction. |
Issue 2: Low or No Conversion of the Primary Amine
Root Cause Analysis: Low or no conversion can stem from several factors, including insufficient base, poor solvent choice, or low reaction temperature. Since this compound is a salt, a base is required to neutralize the hydrobromide and free the alkylating agent.
Solutions:
-
Choice and Amount of Base:
-
Ensure at least two equivalents of a suitable base are used. One equivalent is needed to neutralize the hydrobromide salt of the alkylating agent, and another to neutralize the HBr formed during the SN2 reaction.
-
Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can also be used.
-
-
Solvent Effects:
-
The choice of solvent is critical for SN2 reactions. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they enhance the nucleophilicity of the amine.[9][10][11]
-
Protic solvents, such as alcohols or water, can form hydrogen bonds with the amine nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophile, thus slowing down the reaction.[8][11]
-
-
Temperature:
-
While low temperatures are favored for selectivity, if the reaction is not proceeding, a gradual increase in temperature may be necessary. Monitor the reaction closely by TLC or LC-MS as you increase the temperature to avoid the onset of over-alkylation.
-
Troubleshooting Workflow for Low Conversion:
III. Advanced Strategies for Selective Mono-alkylation
For particularly challenging substrates where the above methods are insufficient, consider these advanced strategies:
-
Use of Amine Hydrohalide Salts: This clever strategy involves using the hydrobromide or hydrochloride salt of the primary amine as the starting material.[12][13] By carefully controlling the amount of base, you can selectively deprotonate the primary amine, allowing it to react. The secondary amine product, being more basic, will be preferentially protonated, rendering it non-nucleophilic and preventing further alkylation.[3][12][14]
-
Protecting Group Chemistry: While adding steps to the synthesis, the use of a protecting group on the primary amine is a robust method to ensure mono-alkylation.[13][15] A suitable protecting group, such as a tosyl or Boc group, can be installed, followed by the alkylation reaction. Subsequent deprotection will yield the desired mono-alkylated product.[13]
IV. Purification of the Mono-alkylated Product
Inevitably, some amount of over-alkylation may occur. Separating the desired secondary amine from the tertiary amine byproduct and unreacted starting materials is the final critical step.
-
Column Chromatography: Silica gel chromatography is the most common method for separating the components of the reaction mixture. A gradient elution, starting with a non-polar solvent system and gradually increasing the polarity, can effectively separate the less polar tertiary amine from the more polar secondary and primary amines.
-
Acid-Base Extraction: Differences in the basicity of the primary, secondary, and tertiary amines can sometimes be exploited for separation through a series of pH-controlled liquid-liquid extractions. However, the pKa values of the amines in this specific reaction may be too similar for this to be a highly effective method on its own.
-
Distillation: If the products are sufficiently volatile and have different boiling points, distillation can be an effective purification technique, particularly on a larger scale.[16]
V. References
-
Chemistry Net. (2014). Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution. --INVALID-LINK--
-
Quora. (2018). What is the effect of solvent on SN2?--INVALID-LINK--
-
OpenOChem Learn. SN2 Effect of Solvent. --INVALID-LINK--
-
Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. --INVALID-LINK--
-
Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. --INVALID-LINK--
-
Benchchem. Technical Support Center: N-Alkylation of Aromatic Amines. --INVALID-LINK--
-
Bhattacharyya, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. --INVALID-LINK--
-
Bhattacharyya, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. --INVALID-LINK--
-
ACS GCI Pharmaceutical Roundtable. Avoiding Over-alkylation. --INVALID-LINK--
-
Semantic Scholar. Monoselective Alkylation of Primary Amines Under Simple Conditions: Only Amine and Alkyl Bromide in the Reaction Vial. --INVALID-LINK--
-
Google Patents. (1945). US2377511A - Purification of amine reaction mixtures. --INVALID-LINK--
-
Google Patents. (2002). US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines. --INVALID-LINK--
-
Lund University Research Portal. Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. --INVALID-LINK--
-
Digital Commons @ USF. Efficient synthesis of secondary amines by selective alkylation of primary amines. --INVALID-LINK--
-
ResearchGate. (2014). Solid base catalyzed highly efficient N-alkylation of amines with alcohols in a solvent-free system. --INVALID-LINK--
-
Benchchem. Strategies to minimize over-alkylation with Bromoacetyl chloride. --INVALID-LINK--
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). --INVALID-LINK--
-
Organic Chemistry Portal. Synthesis of secondary and tertiary amines. --INVALID-LINK--
-
Nature. (2023). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. --INVALID-LINK--
-
ResearchGate. (2021). N-alkylation of amines with alcohols over alumina-entrapped Ag catalysts using the “borrowing hydrogen” methodology. --INVALID-LINK--
-
Organic Chemistry Portal. Arylamine synthesis by amination (alkylation). --INVALID-LINK--
-
ResearchGate. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. --INVALID-LINK--
-
ResearchGate. (2007). Monoalkylation of primary amines and N-sulfinylamides. --INVALID-LINK--
-
ResearchGate. (2003). Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Selective N -alkylation of primary amines with R–NH 2 ·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01915F [pubs.rsc.org]
- 4. Monoselective Alkylation of Primary Amines Under Simple Conditions: Only Amine and Alkyl Bromide in the Reaction Vial | Semantic Scholar [semanticscholar.org]
- 5. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 6. "Efficient synthesis of secondary amines by selective alkylation of pri" by Kyung Woon Jung [digitalcommons.usf.edu]
- 7. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 8. Chemistry Net: Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution [chem-net.blogspot.com]
- 9. quora.com [quora.com]
- 10. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 16. US2377511A - Purification of amine reaction mixtures - Google Patents [patents.google.com]
Validation & Comparative
A Head-to-Head Comparison for Synthetic Strategy: 2-Bromo-N,N-dimethylethanamine hydrobromide vs. 2-Chloro-N,N-dimethylethanamine HCl
In the landscape of pharmaceutical and fine chemical synthesis, the selection of an appropriate alkylating agent is a critical decision that profoundly impacts reaction efficiency, process economics, and impurity profiles. Among the workhorse reagents for introducing the N,N-dimethylethylamino moiety, a common structural motif in numerous active pharmaceutical ingredients (APIs), 2-Bromo-N,N-dimethylethanamine hydrobromide and 2-Chloro-N,N-dimethylethanamine hydrochloride are two of the most frequently utilized precursors. This guide provides an in-depth, objective comparison of their reactivity, supported by fundamental chemical principles and practical experimental considerations, to empower researchers in making informed decisions for their synthetic endeavors.
At a Glance: Key Physicochemical Properties
Before delving into a comparative analysis of their reactivity, a summary of their fundamental physical properties is essential for handling and experimental design.
| Property | This compound | 2-Chloro-N,N-dimethylethanamine HCl |
| CAS Number | 2862-39-7[1][2] | 4584-46-7[3][4] |
| Molecular Formula | C₄H₁₁Br₂N[1] | C₄H₁₁Cl₂N |
| Molecular Weight | 232.95 g/mol [1] | 144.04 g/mol [3][4] |
| Appearance | Solid[1] | White to brown-yellow crystalline powder or crystals |
| Melting Point | 188-189 °C[1] | 201-204 °C[3] |
| Solubility | Soluble in water | Soluble in water (2000 g/L at 20 °C) |
| Hygroscopicity | Noted to be hygroscopic | Hygroscopic salt[3] |
The Decisive Factor: Leaving Group Ability and Reactivity
The primary differentiator in the chemical behavior of these two reagents lies in the nature of the halogen substituent. In nucleophilic substitution reactions, the rate is significantly influenced by the ability of the leaving group to depart from the electrophilic carbon center. The fundamental principle governing this is that weaker bases are better leaving groups .
Bromide (Br⁻) is a weaker base than chloride (Cl⁻). This is a consequence of hydrobromic acid (HBr) being a stronger acid than hydrochloric acid (HCl). The larger atomic radius of bromine allows for the negative charge of the bromide anion to be dispersed over a larger volume, resulting in a more stable and thus weaker base.[5] This directly translates to a lower activation energy for the transition state in a nucleophilic substitution reaction.
dot graph "" { graph [rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} /dot
Caption: Comparative reactivity based on leaving group ability.
Consequently, this compound is the more reactive alkylating agent.[1] This heightened reactivity often translates to:
-
Faster reaction times: Reactions with the bromo- derivative typically proceed to completion more rapidly under identical conditions.
-
Milder reaction conditions: The enhanced reactivity of the bromide may allow for the use of lower temperatures or weaker bases, which can be advantageous for sensitive substrates.
-
Higher yields: In many instances, the more efficient reaction kinetics of the bromo compound can lead to improved product yields and reduced formation of byproducts.
Practical Application: Synthesis of an H1-Antihistamine
To contextualize this difference in reactivity, let us consider a common application: the synthesis of first-generation antihistamines, such as diphenhydramine or its analogues. These drugs are typically synthesized via a Williamson ether synthesis, a classic example of an SN2 reaction.
dot graph "" { graph [rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} /dot
Caption: General workflow for antihistamine synthesis.
In this synthesis, the alkoxide of a substituted benzhydrol (the nucleophile) reacts with either 2-bromo- or 2-chloro-N,N-dimethylethanamine to form the desired ether linkage. Given the principles outlined above, employing this compound would be expected to facilitate a more efficient synthesis.
While the chloro- derivative is often more cost-effective and widely available, its lower reactivity may necessitate more forcing conditions (e.g., higher temperatures, stronger bases, longer reaction times), which can lead to undesired side reactions such as elimination or degradation of starting materials or products.
Experimental Protocol: A Comparative Reactivity Study
To empirically validate the difference in reactivity, a straightforward comparative experiment can be designed. This protocol outlines a method to compare the rate of reaction of the two alkylating agents with a model nucleophile, monitored by Thin Layer Chromatography (TLC).
Objective: To qualitatively and semi-quantitatively compare the reaction rates of this compound and 2-Chloro-N,N-dimethylethanamine HCl with a model nucleophile.
Materials:
-
This compound
-
2-Chloro-N,N-dimethylethanamine HCl
-
Sodium phenoxide (as a model nucleophile)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing solvent (e.g., 9:1 Dichloromethane:Methanol)
-
UV lamp for visualization
-
Reaction vials, stir bars, heating block
Procedure:
-
Reaction Setup: In two separate, identical reaction vials equipped with stir bars, add sodium phenoxide (1.0 eq) and potassium carbonate (1.5 eq).
-
Reagent Addition: To vial A, add this compound (1.0 eq). To vial B, add 2-Chloro-N,N-dimethylethanamine HCl (1.0 eq).
-
Solvent Addition: To each vial, add an equal volume of anhydrous acetonitrile to achieve a specific concentration (e.g., 0.5 M).
-
Reaction Initiation: Place both vials in a pre-heated heating block set to a moderate temperature (e.g., 60 °C) and begin stirring simultaneously.
-
Reaction Monitoring: At regular time intervals (e.g., 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot from each reaction mixture and spot it on a TLC plate.
-
TLC Analysis: Develop the TLC plates in the chosen solvent system. Visualize the spots under a UV lamp. The consumption of the starting materials and the formation of the product can be observed.
-
Data Interpretation: Compare the intensity of the starting material and product spots for both reactions at each time point. The reaction with this compound is expected to show a faster consumption of starting materials and a more rapid appearance of the product spot.
dot graph "" { graph [rankdir=TB, splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} /dot
Caption: Experimental workflow for comparing reactivity.
Safety and Handling Considerations
Both this compound and 2-Chloro-N,N-dimethylethanamine HCl are hazardous materials and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. These compounds are irritants and may be harmful if inhaled, ingested, or absorbed through the skin.[6][7] Always consult the Safety Data Sheet (SDS) before use.
Conclusion and Recommendations
The choice between this compound and 2-Chloro-N,N-dimethylethanamine HCl is a classic example of the trade-off between reactivity and cost in chemical synthesis.
-
This compound is the reagent of choice when higher reactivity, milder conditions, and potentially faster reaction times are paramount. This is particularly relevant in the context of complex or sensitive substrates where harsh conditions could lead to decomposition or the formation of impurities.
-
2-Chloro-N,N-dimethylethanamine HCl represents a more economical option and may be suitable for large-scale syntheses where the cost of raw materials is a significant factor. However, its use may require more extensive process optimization to achieve acceptable yields and purity, potentially involving higher temperatures, stronger bases, or longer reaction times.
Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the nature of the substrate, the desired scale of the reaction, and economic considerations. For early-stage drug discovery and process development, the higher reactivity of the bromo- derivative often provides a more reliable and faster route to the desired compound, facilitating rapid screening and optimization. For later-stage manufacturing, a thorough cost-benefit analysis, including process development time and overall yield, is necessary to determine the most suitable reagent.
References
- 1. This compound | 2862-39-7 | Benchchem [benchchem.com]
- 2. This compound | 2862-39-7 [sigmaaldrich.com]
- 3. webbook.nist.gov [webbook.nist.gov]
- 4. 2-氯-N,N-二甲基乙胺 盐酸盐 - 1-氯-2-二甲基氨基乙烷 盐酸盐, 2-(二甲基氨基)乙基氯 盐酸盐 [sigmaaldrich.com]
- 5. quora.com [quora.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Steric Hindrance: Dimethyl vs. Diethyl Analogues in Nucleophilic Substitution
<_>
Introduction
In the landscape of synthetic organic chemistry, the subtle interplay of molecular structure and reactivity is a cornerstone of rational design and reaction optimization. Among the fundamental principles governing chemical transformations, steric hindrance—the obstruction of a reaction site by the spatial arrangement of atoms—plays a pivotal role. This guide provides an in-depth comparison of the steric effects of dimethyl and diethyl analogues in nucleophilic substitution reactions (SN1 and SN2). Understanding these differences is critical for researchers, scientists, and drug development professionals in predicting reaction outcomes, controlling selectivity, and designing novel synthetic pathways.
This document moves beyond a mere recitation of textbook principles, offering a synthesis of mechanistic theory with practical, field-proven insights. We will dissect the causal relationships between alkyl substituent size and reaction kinetics, supported by experimental data and visual aids to illuminate these concepts for practical application in the laboratory.
The Dichotomy of Nucleophilic Substitution: SN1 vs. SN2 Pathways
Nucleophilic substitution reactions are broadly classified into two distinct mechanisms: SN2 (Substitution Nucleophilic Bimolecular) and SN1 (Substitution Nucleophilic Unimolecular). The steric profile of the substrate is a decisive factor in determining which pathway is favored.
-
SN2 Reactions: These are single-step, concerted reactions where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[1][2] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[1][3][4] A key feature of the SN2 mechanism is the "backside attack," where the nucleophile approaches the carbon atom from the side opposite to the leaving group, leading to an inversion of stereochemistry.[1][5]
-
SN1 Reactions: In contrast, SN1 reactions proceed through a two-step mechanism.[6] The first and rate-determining step is the spontaneous dissociation of the leaving group to form a planar carbocation intermediate.[6] The nucleophile then attacks the carbocation in a second, faster step.[6] Because the nucleophile can attack either face of the planar carbocation, SN1 reactions at a chiral center typically result in a racemic mixture of products.[4][7] The rate of an SN1 reaction is dependent only on the concentration of the substrate.[6][8]
The structural demands of the transition states in these two mechanisms are fundamentally different, making steric hindrance a critical determinant of the reaction pathway.
Comparing Dimethyl and Diethyl Analogues: A Steric Perspective
The primary distinction between a dimethyl and a diethyl analogue lies in the size and conformational flexibility of the alkyl groups. An ethyl group is sterically more demanding than a methyl group due to the additional methylene unit. This seemingly small difference has profound consequences for the rates and mechanisms of nucleophilic substitution reactions.
The Impact on SN2 Reactions: A Tale of Increasing Congestion
The SN2 transition state is notoriously crowded, with five groups transiently associated with the central carbon atom.[9][10] This congested arrangement is highly sensitive to the size of the substituents on the electrophilic carbon.
As we move from a methyl to an ethyl group, and subsequently to more branched alkyl groups, the rate of SN2 reactions decreases dramatically.[3][9][11] This is a direct consequence of increasing steric hindrance, which destabilizes the transition state, increases the activation energy, and thus slows the reaction.[9][10]
Consider the relative rates of reaction for alkyl bromides with a given nucleophile. The transition from a methyl bromide to an ethyl bromide can result in a significant decrease in the reaction rate, in some cases by a factor of 50-80.[3] This is because the ethyl group, with its greater spatial requirement, presents a larger barrier to the approaching nucleophile, making the requisite backside attack more difficult.[1][10]
Even branching at a carbon adjacent to the reaction center (the β-carbon) can significantly retard SN2 reactions.[9][10] For instance, 1-bromo-2-methylpropane reacts much slower than 1-bromopropane due to the steric bulk of the neighboring methyl group.[9]
Caption: SN2 transition states for dimethyl vs. diethyl analogues.
The Impact on SN1 Reactions: A Shift in Paradigm
In stark contrast to SN2 reactions, steric hindrance can actually accelerate SN1 reactions.[12] The rate-determining step in an SN1 reaction is the formation of a carbocation.[6] The stability of this carbocation is paramount, and alkyl groups play a crucial role in stabilizing the positive charge through an inductive effect and hyperconjugation.[8][13]
Therefore, as the number and size of alkyl groups increase, the stability of the carbocation intermediate also increases.[8][14] A tertiary carbocation is more stable than a secondary, which is more stable than a primary carbocation.[4][14] This trend in carbocation stability directly correlates with the rates of SN1 reactions.[6][15]
Consequently, a substrate with diethyl groups at the reaction center will form a more stable carbocation than its dimethyl analogue, and thus will typically undergo SN1 substitution more readily, assuming other factors are constant.[12][13] The steric strain in the tetrahedral starting material is relieved as it moves towards the planar carbocation intermediate, a phenomenon known as steric acceleration.[12]
Caption: Carbocation stability in SN1 reactions of dimethyl vs. diethyl analogues.
Quantitative Comparison of Reaction Rates
The following table summarizes the general trends in relative reaction rates for nucleophilic substitution based on substrate structure.
| Substrate Type | Relative SN2 Rate | Relative SN1 Rate | Dominant Mechanism |
| Methyl (e.g., CH₃-X) | Very Fast | Very Slow | SN2 |
| Primary (e.g., CH₃CH₂-X) | Fast | Slow | SN2 |
| Secondary (e.g., (CH₃)₂CH-X) | Slow | Moderate | SN1/SN2 Competition |
| Tertiary (e.g., (CH₃)₃C-X) | No Reaction | Fast | SN1 |
Data synthesized from multiple sources.[3][6][9][15]
Experimental Protocol: A Competitive Reaction to Illustrate Steric Effects
To empirically demonstrate the principles discussed, a competitive reaction experiment can be designed. This protocol allows for the direct comparison of the reactivity of a dimethyl and a diethyl analogue under identical conditions.
Objective
To determine the relative rates of SN2 reaction of 1-bromo-2,2-dimethylpropane (neopentyl bromide) and 1-bromo-3,3-diethylpentane with sodium iodide in acetone.
Materials
-
1-bromo-2,2-dimethylpropane
-
1-bromo-3,3-diethylpentane
-
Sodium Iodide
-
Acetone (anhydrous)
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Standard laboratory glassware
Procedure
-
Preparation of Reaction Mixtures:
-
Prepare a 0.1 M solution of sodium iodide in anhydrous acetone.
-
In two separate, identical reaction flasks, place equal molar amounts of 1-bromo-2,2-dimethylpropane and 1-bromo-3,3-diethylpentane.
-
Add an internal standard (e.g., undecane) to each flask for quantitative analysis.
-
-
Initiation of Reaction:
-
At time zero, add an equal volume of the sodium iodide solution to each flask, ensuring rapid mixing.
-
Maintain the reactions at a constant temperature (e.g., 50 °C) in a water bath.
-
-
Monitoring the Reaction:
-
At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture.
-
Quench the reaction in the aliquot by adding it to a vial containing cold water and a small amount of a suitable organic solvent (e.g., diethyl ether) for extraction.
-
-
Analysis:
-
Analyze the organic layer of each quenched aliquot by GC-MS.
-
Quantify the disappearance of the starting materials and the appearance of the corresponding iodoalkane products relative to the internal standard.
-
-
Data Interpretation:
-
Plot the concentration of the starting materials versus time for both reactions.
-
The initial slope of these plots will be proportional to the initial reaction rate. A steeper slope indicates a faster reaction.
-
Expected Outcome
Due to the significant steric hindrance around the electrophilic carbon in both substrates, the SN2 reaction will be slow. However, the diethyl analogue will exhibit a markedly slower reaction rate compared to the dimethyl analogue due to the increased steric bulk of the ethyl groups. This experiment provides a clear, quantitative demonstration of the impact of steric hindrance on SN2 reactivity.
Caption: Workflow for the competitive reaction experiment.
Solvent Effects: An Important Consideration
The choice of solvent can significantly influence the rate and mechanism of nucleophilic substitution reactions.
-
Polar protic solvents (e.g., water, ethanol) have O-H or N-H bonds and can solvate both cations and anions effectively.[16][17] They are excellent for SN1 reactions as they stabilize the carbocation intermediate and the leaving group anion.[16][18][19][20] However, they can hinder SN2 reactions by forming a "solvent cage" around the nucleophile, reducing its reactivity.[11][16][17]
-
Polar aprotic solvents (e.g., acetone, DMSO, acetonitrile) lack O-H or N-H bonds but have strong dipoles.[21] They are ideal for SN2 reactions because they solvate the cation but leave the anion (the nucleophile) relatively "naked" and highly reactive.[9][17][21]
When comparing dimethyl and diethyl analogues, the choice of solvent can be used to favor one pathway over the other. For a secondary substrate where SN1 and SN2 mechanisms compete, using a polar protic solvent will favor the SN1 pathway, while a polar aprotic solvent will favor the SN2 pathway.
Conclusion
The steric hindrance imparted by alkyl substituents is a powerful tool for controlling the outcome of nucleophilic substitution reactions. The seemingly minor difference between a methyl and an ethyl group can lead to dramatic changes in reaction rates and even shift the operative mechanism from SN2 to SN1.
-
For SN2 reactions, steric hindrance is detrimental. Dimethyl analogues will consistently react faster than their more sterically encumbered diethyl counterparts.
-
For SN1 reactions, steric hindrance is generally favorable. Diethyl analogues, by forming more stable carbocation intermediates, will typically react faster than their dimethyl counterparts.
A thorough understanding of these principles is indispensable for the modern chemist. By carefully considering the steric profile of the substrate, in conjunction with the nature of the nucleophile, leaving group, and solvent, researchers can predict and control the course of chemical reactions with greater precision, paving the way for more efficient and selective syntheses in drug discovery and materials science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. SN1 vs SN2 Reactions: What Is Steric Hindrance? [chemistryhall.com]
- 8. fiveable.me [fiveable.me]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 11.3 Characteristics of the SN2 Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. spcmc.ac.in [spcmc.ac.in]
- 13. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 14. quora.com [quora.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. spcmc.ac.in [spcmc.ac.in]
- 17. Chemistry Net: Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution [chem-net.blogspot.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
A Senior Application Scientist's Guide to Characterizing Products of 2-Bromo-N,N-dimethylethanamine Hydrobromide Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, 2-Bromo-N,N-dimethylethanamine hydrobromide stands as a versatile building block. Its inherent reactivity, stemming from the presence of both a tertiary amine and a reactive alkyl bromide, allows for its participation in a variety of chemical transformations, most notably nucleophilic substitution and quaternization reactions.[1][2] The resulting products, often integral intermediates in the synthesis of active pharmaceutical ingredients (APIs) and other high-value chemicals, demand rigorous characterization to ensure identity, purity, and stability. This guide provides an in-depth comparison of the essential analytical techniques for characterizing the products of reactions involving this key starting material.
The choice of analytical technique is fundamentally dictated by the nature of the reaction product. Common transformations of 2-Bromo-N,N-dimethylethanamine include reactions with nucleophiles to form substituted N,N-dimethylethanamine derivatives, and quaternization of the tertiary amine to form quaternary ammonium salts.[3][4] Each class of product presents unique analytical challenges and necessitates a tailored approach for comprehensive characterization.
Comparative Analysis of Core Analytical Techniques
A multi-faceted analytical approach is paramount for the unambiguous characterization of products derived from this compound. The following techniques, when used in concert, provide a holistic understanding of the product's structure, purity, and properties.
| Analytical Technique | Information Provided | Strengths | Limitations | Typical Application |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation, including connectivity and stereochemistry. | Unambiguous structure determination.[5] | Lower sensitivity compared to MS. | Primary technique for confirming the chemical structure of the desired product and identifying byproducts. |
| Mass Spectrometry (MS) | Molecular weight determination and fragmentation patterns for structural confirmation. | High sensitivity, excellent for identifying trace impurities.[6][7] | Isomeric differentiation can be challenging without tandem MS. | Confirmation of molecular weight and identification of low-level impurities. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification of product and impurities. | High resolution, quantitative accuracy.[8][9] | Requires a chromophore for UV detection; derivatization may be necessary for some amines.[10] | Routine quality control, purity analysis, and stability testing.[][12] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups present in the molecule. | Rapid, non-destructive analysis.[13] | Provides general functional group information, not detailed structural data.[14] | Quick verification of the presence or absence of key functional groups. |
In-Depth Methodologies and Experimental Causality
The successful application of these techniques hinges on well-designed experimental protocols. The following sections detail the methodologies for each technique, emphasizing the rationale behind key experimental choices.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Cornerstone
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the reaction product in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interfering signals. For hydrobromide salts, D₂O or DMSO-d₆ are often preferred due to their higher polarity.
-
¹H NMR Acquisition:
-
Obtain a standard ¹H NMR spectrum. Key signals to analyze for a successful substitution reaction on the ethyl chain would be the disappearance of the signal corresponding to the bromine-adjacent methylene group and the appearance of new signals corresponding to the modified ethyl group.[15]
-
For quaternized products, a downfield shift of the N-methyl and N-methylene protons is expected due to the positive charge on the nitrogen atom.[16]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This provides a single peak for each unique carbon atom, simplifying the spectrum and aiding in the identification of all carbon environments in the molecule.
-
-
Data Interpretation:
-
Analyze chemical shifts, coupling constants, and integration values to piece together the molecule's structure. For instance, in the ¹H NMR of a product where the bromine has been replaced by an ester group, one would expect to see characteristic shifts for the protons adjacent to the ester carbonyl.[15]
-
Causality in NMR: The choice of a high-field spectrometer (e.g., 400 MHz or higher) is often necessary to resolve complex spin systems and obtain clear, interpretable spectra, especially for larger or more complex reaction products.[5]
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
MS provides the exact molecular weight of the product and, through fragmentation analysis, offers corroborating structural information. The "nitrogen rule" is a useful diagnostic tool, stating that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[17][18]
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with the ESI source, such as methanol, acetonitrile, or a mixture with water.
-
Infusion and Analysis: Infuse the sample solution directly into the ESI source. Operate the mass spectrometer in positive ion mode, as the tertiary amine or quaternary ammonium group is readily protonated or already charged.
-
Data Interpretation:
Causality in MS: ESI is the ionization method of choice for these compounds due to its soft ionization nature, which minimizes fragmentation and typically provides a strong signal for the molecular ion.[6] This is crucial for accurately determining the molecular weight of the product.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
HPLC is the workhorse for assessing the purity of pharmaceutical compounds and for quantifying the levels of any impurities.[9][20]
Experimental Protocol: Reversed-Phase HPLC with UV Detection
-
Mobile Phase Preparation: A typical mobile phase for the analysis of these relatively polar compounds would consist of a mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic modifier (e.g., acetonitrile or methanol).
-
Column Selection: A C18 reversed-phase column is a common and effective choice for separating the reaction product from starting materials and byproducts.
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase or a compatible solvent to create a stock solution. Further dilute to an appropriate concentration for analysis.
-
Analysis and Quantification: Inject the sample onto the HPLC system. The purity of the product can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Causality in HPLC: For compounds lacking a strong UV chromophore, derivatization with a UV-active reagent may be necessary to achieve adequate sensitivity.[10][21] However, for many derivatives of 2-Bromo-N,N-dimethylethanamine, particularly those incorporating aromatic rings, direct UV detection is often sufficient.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick Functional Group Snapshot
FTIR spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule.[13][14]
Experimental Protocol: FTIR Analysis
-
Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or an ATR accessory) or as a thin film.
-
Spectrum Acquisition: Obtain the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Data Interpretation:
-
Look for the disappearance of the C-Br stretching vibration (typically in the 690-515 cm⁻¹ region) from the starting material.[14]
-
Identify the appearance of new characteristic absorption bands corresponding to the functional groups introduced in the reaction. For example, the formation of an ester would show a strong C=O stretch around 1735 cm⁻¹.[22] The presence of N-H bonds in primary or secondary amines will show characteristic stretches in the 3300-3500 cm⁻¹ range.[22]
-
Causality in FTIR: While FTIR is excellent for a quick qualitative assessment, it is not a standalone technique for complete characterization. It is best used in conjunction with NMR and MS to confirm the presence of expected functional groups and the absence of starting materials.[23][24]
Visualizing the Analytical Workflow
A logical and systematic workflow is crucial for the efficient and comprehensive characterization of reaction products.
Caption: A typical workflow for the characterization of reaction products.
Conclusion
The characterization of products from reactions involving this compound requires a synergistic application of multiple analytical techniques. While NMR spectroscopy provides the definitive structural information, MS confirms the molecular weight, HPLC assesses purity, and FTIR offers a quick confirmation of functional group transformations. By employing these techniques in a logical workflow, researchers and drug development professionals can ensure the quality and integrity of their synthesized compounds, a critical step in the path to developing new medicines and materials.
References
- 1. This compound | 2862-39-7 | Benchchem [benchchem.com]
- 2. 2-BROMO-N,N-DIETHYLETHYLAMINE HYDROBROMIDE | 1069-72-3 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. Quaternary ammonium ion-tethered (ambient-temperature) HDDA reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Determination of primary, secondary, and tertiary amines in air by direct or diffusion sampling followed by determination with liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 12. apicule.com [apicule.com]
- 13. Identification of functional groups in FTIR spectra via novel machine learning approach - American Chemical Society [acs.digitellinc.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. Quaternized Poly(N,N′-dimethylaminoethyl methacrylate) Star Nanostructures in the Solution and on the Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 19. GCMS Section 6.15 [people.whitman.edu]
- 20. researchgate.net [researchgate.net]
- 21. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
interpreting NMR and mass spectrometry data for compounds made with 2-Bromo-N,N-dimethylethanamine hydrobromide
This guide provides an in-depth analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data essential for researchers working with 2-Bromo-N,N-dimethylethanamine hydrobromide. Moving beyond a simple recitation of data, we will explore the causal relationships behind spectral features, compare this reagent to its common alternative, and provide a logical framework for troubleshooting unexpected results. Our focus is on empowering researchers to confidently verify reaction outcomes, identify impurities, and ensure the integrity of their synthesized compounds.
Introduction: The Role of 2-Bromo-N,N-dimethylethanamine in Synthesis
2-Bromo-N,N-dimethylethanamine is a valuable alkylating agent, frequently employed to introduce the N,N-dimethylethylamino moiety into target molecules. This functional group is a common structural feature in a vast array of pharmacologically active compounds, particularly antihistamines and other agents targeting the central nervous system. The successful incorporation of this group, and the purity of the resulting product, are critically dependent on rigorous analytical characterization. NMR and MS are the cornerstones of this process, providing unambiguous structural confirmation and impurity profiling.
Part 1: Foundational Analysis of the Starting Material
A frequent source of error in synthesis is the failure to fully characterize the starting materials. Before commencing a reaction, it is crucial to understand the spectral signature of this compound and its potential impurities.
Predicted ¹H NMR Spectrum of 2-Bromo-N,N-dimethylethanamine HBr
While a definitive spectrum from a public database is elusive, we can construct a highly accurate predicted spectrum based on the analysis of analogous structures, such as its chloro- and diethyl- counterparts.[1][2] The hydrobromide salt is typically analyzed in a solvent like Deuterium Oxide (D₂O) or DMSO-d₆.
Key Expected Signals:
-
-CH₂-Br (Methylene adjacent to Bromine): This signal is expected to be a triplet, appearing furthest downfield (~3.7 - 3.9 ppm). The strong electron-withdrawing effect of the bromine atom significantly deshields these protons.
-
-CH₂-N- (Methylene adjacent to Nitrogen): Also a triplet, this signal will appear slightly upfield from the CH₂-Br protons (~3.4 - 3.6 ppm). It is coupled to the adjacent CH₂-Br protons.
-
-N(CH₃)₂ (N,N-dimethyl): This will be a sharp singlet integrating to 6 protons, typically found around 3.0 - 3.2 ppm. The proximity to the positively charged nitrogen atom in the salt form causes this downfield shift.
-
-NH⁺- (Ammonium Proton): This proton is acidic and its signal can be broad and variable in position. In D₂O, it will readily exchange with the solvent and may not be observed at all.
Potential Impurity: The Aziridinium Ion
A critical consideration when working with 2-halo-N,N-dialkylethanamines is their propensity to undergo intramolecular cyclization to form a highly reactive N,N-dialkylaziridinium ion.[3][4] This can occur in solution over time or under basic conditions. The formation of this strained, three-membered ring is a key mechanistic step in many of its alkylation reactions but can also be a source of impurities if not consumed.[5] Its presence would be indicated in the ¹H NMR by a distinct set of upfield-shifted peaks corresponding to the strained ring protons.
Mass Spectrometry of the Free Base
The mass spectrum is typically acquired on the free base, 2-bromo-N,N-dimethylethanamine (C₄H₁₀BrN), not the hydrobromide salt.[6]
Key MS Characteristics:
-
Molecular Ion (M⁺): A pair of peaks of nearly equal intensity will be observed at m/z 151 and 153. This iconic M and M+2 pattern is the unmistakable signature of a compound containing a single bromine atom, arising from the natural abundance of the ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%) isotopes.
-
Key Fragmentation: The most significant fragmentation pathway for aliphatic amines is alpha-cleavage—the breaking of the C-C bond adjacent to the nitrogen atom.[7] This results in the loss of a bromomethyl radical (•CH₂Br) to form the highly stable iminium ion, [CH₂=N(CH₃)₂]⁺ , which will be observed as a prominent, often the base peak, at m/z 58 . The presence of a strong peak at m/z 58 in a product's mass spectrum is compelling evidence for the successful incorporation of the N,N-dimethylethylamino group.[8][9]
Part 2: A Practical Case Study: O-Alkylation of a Phenol
To illustrate the practical application of these principles, we will analyze the synthesis of a tetraphenylethylene (TPE) derivative, herein named TPE-DMAE, via the O-alkylation of a TPE-phenol precursor with this compound. This reaction is representative of a common synthetic application.[10]
Experimental Protocol: Synthesis of TPE-DMAE
-
Reagent Combination: In a round-bottom flask, combine the TPE-phenol starting material (1.0 eq), this compound (1.5 eq), and potassium carbonate (K₂CO₃, 5.0 eq).
-
Solvent Addition: Add anhydrous acetone as the solvent.
-
Reaction: Heat the mixture to reflux (approximately 85°C) and maintain stirring overnight under an inert atmosphere (e.g., Nitrogen).
-
Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Purify the crude residue via column chromatography on silica gel or aluminum oxide to yield the final product.[10]
Workflow for Synthesis and Analysis
Caption: Workflow from synthesis to final analysis.
Interpreting the Results: Confirming Success
The following data is based on the successful synthesis reported in the literature.[10]
¹H NMR Analysis of TPE-DMAE Product: The key to confirming the reaction's success is observing the disappearance of the phenolic -OH proton from the starting material and the appearance of new signals corresponding to the N,N-dimethylethylamino ether moiety.
-
Aromatic Protons (Ar-H): Multiple signals between 6.9-7.2 ppm, corresponding to the TPE core.
-
-O-CH₂- (Methylene adjacent to Oxygen): A triplet at ~4.05 ppm. This is a crucial new signal, shifted downfield by the adjacent ether oxygen.
-
-CH₂-N- (Methylene adjacent to Nitrogen): A triplet at ~2.77 ppm. This signal is now significantly upfield compared to the starting bromo-reagent, as it is no longer adjacent to a halogen.
-
-N(CH₃)₂ (N,N-dimethyl): A singlet at ~2.39 ppm, integrating to 6 protons.
¹³C NMR Analysis: The ¹³C NMR provides complementary evidence, showing new aliphatic carbon signals.
-
-O-CH₂-: ~65.5 ppm
-
-CH₂-N-: ~58.2 ppm
-
-N(CH₃)₂: ~45.8 ppm
Mass Spectrometry (MALDI-TOF) Analysis:
-
Molecular Ion (M⁺): A peak at m/z 418.2, corresponding to the calculated mass of the protonated product [C₃₀H₂₉NO + H]⁺ (Calculated: 419.2).[10]
-
Fragmentation Analysis: In Electron Impact (EI) or similar fragmentation methods, the characteristic base peak at m/z 58 ([CH₂=N(CH₃)₂]⁺) would be expected, confirming the presence of the installed functional group.
Part 3: Comparative Guide: Bromo- vs. Chloro- Reagents
The most common alternative to 2-Bromo-N,N-dimethylethanamine is its hydrochloride salt, 2-Chloro-N,N-dimethylethanamine hydrochloride.[11] The choice between them often comes down to reactivity, cost, and availability. The bromo- derivative is generally more reactive (and often more expensive) as bromide is a better leaving group than chloride. This higher reactivity can lead to faster reaction times or allow for reactions under milder conditions.
From an analytical standpoint, the differences are subtle but diagnostically powerful.
| Feature | 2-Bromo-N,N-dimethylethanamine HBr | 2-Chloro-N,N-dimethylethanamine HCl | Rationale |
| ¹H NMR: -CH₂-X | ~3.7 - 3.9 ppm | ~3.97 ppm[1] | Bromine is more electronegative but less deshielding than chlorine in this context, leading to a slight upfield shift for the adjacent protons compared to the chloro-analogue. |
| ¹H NMR: -CH₂-N- | ~3.4 - 3.6 ppm | ~3.60 ppm[1] | The electronic effect of the halogen is transmitted, but the difference is less pronounced. |
| MS: Isotope Pattern | M / M+2 ratio of ~1:1 | M / M+2 ratio of ~3:1 | Reflects the natural isotopic abundance of Bromine (⁷⁹Br/⁸¹Br) vs. Chlorine (³⁵Cl/³⁷Cl). |
| Reactivity | Higher | Lower | Bromide is a superior leaving group compared to chloride. |
This isotopic signature in mass spectrometry is the most definitive way to distinguish between the incorporation of a bromo- or chloro-containing fragment in a final product or an impurity.
Part 4: Troubleshooting from Spectra
A logical approach is required when spectra do not match the expected outcome.
Caption: A logical flowchart for troubleshooting spectral data.
Common Scenarios:
-
Incomplete Reaction: Both product and starting material signals are present in the ¹H NMR. The MS may show molecular ions for both species. Solution: Increase reaction time, temperature, or the equivalents of the alkylating agent.
-
Side Product Formation: Unexpected signals appear. For example, the formation of an elimination byproduct (N,N-dimethylvinylamine) might be suggested by vinylic proton signals (~4-5 ppm). If the reaction is performed on a molecule with multiple nucleophilic sites, unexpected alkylation may be observed.
-
Reaction Failure: Only starting material is observed. Solution: Verify the integrity of the starting materials and reagents (especially the base, which should be anhydrous). Confirm the reaction temperature and setup.
Conclusion
The confident use of this compound requires a proactive and interpretive approach to analytical chemistry. By understanding the spectral signatures of the starting material, the expected product, and potential side-products, researchers can move beyond simple data collection to true structural verification. The key diagnostic markers—the methylene proton shifts in NMR and the m/z 58 fragment and bromine isotope pattern in MS—provide a robust toolkit for confirming synthetic success and ensuring the high quality required for drug development and advanced scientific research.
References
- 1. 2-Dimethylaminoethyl chloride hydrochloride(4584-46-7) 1H NMR spectrum [chemicalbook.com]
- 2. 2-BROMO-N,N-DIETHYLETHYLAMINE HYDROBROMIDE(5392-81-4) 1H NMR spectrum [chemicalbook.com]
- 3. Synthetic Applications of Aziridinium Ions [mdpi.com]
- 4. Application of aziridinium ring opening for preparation of optically active diamine and triamine analogues: Highly efficient synthesis and evaluation of DTPA-based MRI contrast enhancement agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photoinitiated release of an aziridinium ion precursor for the temporally-controlled alkylation of nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Bromoethyldimethylamine | C4H10BrN | CID 17864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mass spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N fragmentation pattern of m/z m/e ions for analysis and identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. whitman.edu [whitman.edu]
- 10. rsc.org [rsc.org]
- 11. 2-Chloro-N,N-dimethylethylamine 99 4584-46-7 [sigmaaldrich.com]
A Senior Application Scientist's Guide to the Synthesis of 2-Bromo-N,N-dimethylethanamine Hydrobromide: A Review of Reaction Yields and Methodologies
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Bromo-N,N-dimethylethanamine hydrobromide is a valuable building block in the synthesis of numerous active pharmaceutical ingredients. This guide provides a comprehensive review of the reaction yields associated with its synthesis, focusing on the most prevalent and effective methodologies. We will delve into the causality behind experimental choices, providing a trustworthy and authoritative overview grounded in established chemical principles.
Introduction: The Significance of this compound
2-Bromo-N,N-dimethylethanamine and its hydrobromide salt are crucial intermediates in organic synthesis, particularly in the pharmaceutical industry. The presence of a reactive bromine atom and a tertiary amine functionality allows for its use in a variety of alkylation reactions to introduce the N,N-dimethylethylamine moiety into a target molecule. The hydrobromide salt form enhances the compound's stability and simplifies handling and storage.
Primary Synthetic Route: Direct Bromination of N,N-Dimethylethanolamine with Hydrobromic Acid
The most common and efficient method for the synthesis of this compound is the direct reaction of N,N-dimethylethanolamine with hydrobromic acid (HBr). This reaction proceeds via an SN2 mechanism where the hydroxyl group of the amino alcohol is protonated by the strong acid, forming a good leaving group (water). The bromide ion then acts as a nucleophile, attacking the carbon atom and displacing the water molecule.
This method is favored due to its high atom economy, straightforward procedure, and consistently high yields, often reported to be in the range of 99%.
Causality Behind Experimental Choices:
-
Excess Hydrobromic Acid: A significant excess of concentrated hydrobromic acid is used to serve three primary purposes. Firstly, it acts as the brominating agent. Secondly, it serves as a proton source to convert the hydroxyl group into a better leaving group. Finally, the excess acid ensures that the product is fully protonated, precipitating as the stable hydrobromide salt.
-
Low Initial Temperature (0-10 °C): The initial reaction is conducted at a low temperature to control the exothermic nature of the acid-base reaction between the amine and the strong acid. This prevents undesirable side reactions and ensures the safe addition of the reactant.
-
Heating/Reflux: Following the initial addition, the reaction mixture is heated. This provides the necessary activation energy for the nucleophilic substitution to go to completion. In some procedures, azeotropic distillation with a solvent like xylene is employed to remove the water formed during the reaction, which drives the equilibrium towards the product and can lead to even higher yields[1].
-
Precipitation with Acetone: The hydrobromide salt of the product is typically insoluble in acetone, while the excess hydrobromic acid and any organic impurities remain in solution. This allows for a simple and effective method of purification by precipitation.
Comparative Analysis of Reaction Yields
While direct comparative studies for the synthesis of this compound are scarce due to the high efficiency of the standard HBr protocol, we can draw valuable insights from the synthesis of analogous compounds.
| Compound | Starting Material | Reagent | Yield | Reference |
| This compound | N,N-Dimethylethanolamine | HBr | ~99% | [2] |
| β-Bromoethylamine hydrobromide | Ethanolamine | HBr | 83% | [3] |
| β-Bromoethylamine hydrobromide | Ethanolamine | HBr (with azeotropic distillation) | 99% | [1] |
| 2-Chloro-N,N-dimethylethylamine hydrochloride | N,N-Dimethylethanolamine | Thionyl Chloride (SOCl₂) | 87-90% | [4] |
Key Insights from the Comparison:
-
The direct reaction of amino alcohols with hydrohalic acids is a robust and high-yielding method.
-
Procedural modifications, such as the azeotropic removal of water, can significantly enhance the reaction yield, pushing it to near-quantitative levels[1].
-
The use of alternative halogenating agents like thionyl chloride for the synthesis of the analogous chloro-compound also provides high yields, suggesting that other standard brominating agents (e.g., phosphorus tribromide) could theoretically be employed, though they may offer no significant advantage over the straightforward HBr method for this specific target molecule.
Experimental Protocols
High-Yield Synthesis of this compound (Optimized Protocol based on Analogous Procedures)
This protocol is a synthesized best-practice procedure based on the high-yield synthesis of β-bromoethylamine hydrobromide[1].
Materials:
-
N,N-Dimethylethanolamine
-
Concentrated Hydrobromic Acid (48%)
-
Xylene
-
Acetone (cold)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a Dean-Stark apparatus with a condenser, add a 9-fold molar excess of 48% hydrobromic acid.
-
Cool the flask in an ice bath to 0-10 °C.
-
Slowly add N,N-dimethylethanolamine dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
After the addition is complete, add xylene to the flask.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing cold acetone, and stir.
-
The product will precipitate as a white solid. Collect the solid by vacuum filtration.
-
Wash the solid with cold acetone to remove any residual impurities.
-
Dry the product under vacuum to obtain this compound.
Visualizing the Synthetic Pathway and Workflow
Reaction Pathway
Caption: SN2 reaction pathway for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis and purification.
Conclusion
The synthesis of this compound is most effectively achieved through the direct reaction of N,N-dimethylethanolamine with hydrobromic acid. This method is characterized by its operational simplicity and exceptionally high yields, often approaching 99%, particularly when measures are taken to remove water from the reaction mixture. While alternative halogenating agents are viable for similar transformations, the HBr method remains the gold standard for its efficiency and cost-effectiveness. The detailed understanding of the reaction mechanism and the rationale behind the experimental conditions, as outlined in this guide, empowers researchers to reliably and safely produce this important synthetic intermediate.
References
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-Bromo-N,N-dimethylethanamine Hydrobromide
Introduction: The Imperative of Purity in Synthesis
In the landscape of organic synthesis and pharmaceutical development, the starting materials' integrity is paramount. 2-Bromo-N,N-dimethylethanamine hydrobromide is a widely utilized building block, serving as a crucial reagent in the synthesis of numerous biologically active molecules and pharmaceutical intermediates.[1][2][3] Its purity is not merely a quality metric; it is a critical determinant of reaction yield, reproducibility, and the safety profile of the final compound. The presence of unreacted starting materials, side-products, or residual solvents can lead to unpredictable reaction pathways, the formation of toxic impurities, and significant challenges in downstream purification.
This guide provides a comparative analysis of key analytical techniques for assessing the purity of synthesized this compound. We will move beyond procedural lists to explore the causality behind methodological choices, offering a framework for creating a self-validating system of quality control. This document is intended for researchers, chemists, and quality control professionals who require a robust and reliable strategy for purity verification.
Part 1: The Foundational Check – Melting Point Analysis
The melting point is one of the most established and accessible methods for gauging the purity of a crystalline solid.[4] The principle is rooted in thermodynamics: a pure, crystalline compound possesses a sharp, well-defined melting point.[4] Impurities disrupt the crystal lattice structure, requiring less energy to break the intermolecular forces, which results in both a depression of the melting point and a broadening of the melting range.[5]
Causality in Method Selection
We begin with melting point analysis because it is a rapid, inexpensive, and highly informative first-pass assessment. A sharp melting range that aligns with the literature value (typically 188-189°C) provides a strong initial indication of high purity.[1][6] Conversely, a significant deviation immediately signals that further, more sophisticated analysis is required.
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Ensure the synthesized this compound is completely dry and finely powdered. Crush a small amount of the solid on a watch glass using a spatula.[4]
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the solid into the bottom. The packed sample height should be 2-3 mm.
-
Initial Rapid Determination: Place the capillary in a melting point apparatus and heat rapidly to determine an approximate melting range. This saves time in the subsequent, more precise measurement.
-
Accurate Determination: Prepare a new sample and heat the apparatus quickly to about 15-20°C below the approximate melting point found in the previous step.
-
Observation: Decrease the heating rate to 1-2°C per minute. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
-
Validation: Perform the measurement in triplicate to ensure reproducibility.
Workflow for Melting Point Analysis
Caption: Workflow for determining the melting point of a crystalline solid.
Part 2: Definitive Structural & Purity Verification – Quantitative ¹H NMR Spectroscopy
While melting point suggests purity, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation and can be adapted for highly accurate quantitative analysis (qNMR). ¹H NMR is particularly powerful because it gives information about the chemical environment of every proton in the molecule, making it sensitive to even minor structural deviations and impurities.[7]
Causality in Method Selection
We employ ¹H NMR not just to confirm that we have synthesized the correct molecule, but to quantify it against a known standard. By integrating the area of a specific proton signal from our analyte against the signal from a certified internal standard of known concentration, we can calculate a highly accurate mass purity. This method is self-validating as the presence of unexpected signals (impurities) would also be immediately apparent.
Experimental Protocol: Quantitative ¹H NMR
-
Standard Preparation: Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial. The standard should have signals that do not overlap with the analyte signals.
-
Sample Preparation: Accurately weigh a sample of the synthesized this compound into the same vial.
-
Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆). Ensure complete dissolution.
-
Data Acquisition: Transfer the solution to an NMR tube. Acquire the ¹H NMR spectrum using parameters that ensure accurate integration (e.g., a long relaxation delay, D1, of at least 5 times the longest T1 relaxation time).
-
Data Processing: Process the spectrum (phasing, baseline correction).
-
Integration: Carefully integrate a well-resolved signal from the analyte (e.g., the N-methyl protons) and a signal from the internal standard.
-
Calculation: Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * 100
Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass.
Workflow for Quantitative ¹H NMR Analysis
Caption: Workflow for quantitative purity determination by ¹H NMR spectroscopy.
Part 3: High-Sensitivity Impurity Profiling – HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying components in a mixture. Its high sensitivity makes it ideal for detecting and quantifying trace-level impurities that may not be visible by NMR.
Causality in Method Selection
While NMR provides excellent quantitative data on the main component, HPLC excels at impurity profiling. It physically separates the analyte from impurities, allowing for their individual detection and quantification, often as a percentage of the total peak area. For a compound like this compound which lacks a strong UV chromophore, an alternative detection method such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) is often required for universal detection.[7]
Experimental Protocol: HPLC-CAD/MS
-
Mobile Phase Preparation: Prepare the mobile phases (e.g., Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile). Degas thoroughly.
-
Standard/Sample Preparation: Prepare a stock solution of the synthesized compound in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Gradient: A typical gradient might run from 5% B to 95% B over 15 minutes to elute compounds of varying polarity.
-
Detector: Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) in scan mode.
-
-
Analysis: Inject the sample and run the gradient program.
-
Data Interpretation: Identify the main peak corresponding to the product. Calculate the purity by dividing the area of the main peak by the total area of all peaks in the chromatogram.
Purity (%) = (Area_analyte / Total Peak Area) * 100
Workflow for HPLC Analysis
Caption: Workflow for purity assessment and impurity profiling by HPLC.
Part 4: Comparison of Analytical Methods
No single method provides a complete picture. A robust purity assessment relies on using orthogonal methods—techniques that measure purity based on different chemical or physical principles. The data below represents a hypothetical batch of synthesized this compound analyzed by the methods described.
| Analytical Method | Parameter Measured | Hypothetical Result | Interpretation |
| Melting Point | Thermal transition range | 186-188°C | Slightly depressed and broad range suggests the presence of minor impurities.[5] |
| Quantitative ¹H NMR | Molar quantity vs. standard | 98.5% | High mass purity. Confirms structure and quantifies the main component accurately. |
| HPLC-CAD | Relative peak area | 98.3% (Main Peak) | Corroborates NMR data. Reveals two minor impurities at 0.9% and 0.8% area. |
| Argentometric Titration | Total bromide ion content | 99.2% (as HBr salt) | High salt purity. This method is not specific to the organic cation and would not detect organic, non-bromide impurities.[7] |
Synthesizing the Results: A Holistic View
The melting point provided the first clue of impurity. ¹H NMR confirmed the product's identity and high bulk purity. HPLC corroborated the high purity value but also resolved and quantified two minor impurities invisible to NMR at that concentration. Finally, argentometric titration confirmed the correct formation of the hydrobromide salt.
This multi-faceted approach provides a self-validating system. The high degree of agreement between NMR and HPLC (98.5% vs. 98.3%) lends high confidence to the purity value. The HPLC data further enriches this by providing a profile of the minor components, which is critical for process optimization and regulatory submissions.
Conclusion
References
- 1. This compound | 2862-39-7 | Benchchem [benchchem.com]
- 2. This compound | 2862-39-7 | FB140652 [biosynth.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound | 2862-39-7 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
A Comparative Spectroscopic Guide to 2-Bromo-N,N-dimethylethanamine Hydrobromide and its Synthetic Alternatives
For researchers, scientists, and professionals in drug development, the precise characterization of reagents is paramount to ensure the integrity and reproducibility of synthetic protocols. This guide provides an in-depth spectroscopic comparison of 2-Bromo-N,N-dimethylethanamine hydrobromide, a key building block in organic synthesis, with two common alternatives: 2-Chloro-N,N-dimethylethanamine hydrochloride and N-(2-bromoethyl)phthalimide. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this guide will illuminate the structural nuances of these molecules and provide practical insights for their application in the laboratory.
Introduction to the Reagents
These three compounds are primarily utilized as electrophilic synthons for the introduction of a substituted ethylamine moiety, a common pharmacophore in many biologically active molecules. Their utility lies in their bifunctional nature, possessing a reactive halide that is susceptible to nucleophilic attack, and a nitrogen atom that is either a tertiary amine or a protected primary amine.
-
This compound: A widely used reagent for introducing the N,N-dimethylethanamine group. The hydrobromide salt form enhances its stability and handling properties.[1]
-
2-Chloro-N,N-dimethylethanamine hydrochloride: The chlorinated analog, often used as a more cost-effective alternative. Its reactivity is generally lower than the bromide, which can be advantageous in certain synthetic strategies.[2]
-
N-(2-bromoethyl)phthalimide: A reagent of choice for the Gabriel synthesis of primary amines. The phthalimide group serves as a protecting group for the primary amine, preventing over-alkylation, a common side reaction with simpler alkyl halides.[3]
Below is a comparative overview of their key physical and chemical properties.
| Property | This compound | 2-Chloro-N,N-dimethylethanamine hydrochloride | N-(2-bromoethyl)phthalimide |
| CAS Number | 2862-39-7[1][4][5][6][7] | 4584-46-7[2][8][9] | 574-98-1[3][10][11] |
| Molecular Formula | C₄H₁₁Br₂N[7] | C₄H₁₁Cl₂N | C₁₀H₈BrNO₂[3][11] |
| Molecular Weight | 232.95 g/mol [6][7] | 144.04 g/mol [2][8][9] | 254.08 g/mol [3][11] |
| Appearance | White to off-white crystalline solid[1] | White to beige hygroscopic crystals | White to off-white powder[12] |
| Melting Point | 188-189 °C[4] | 201-204 °C[2][9] | 79-82 °C[12] |
Spectroscopic Characterization
The following sections detail the expected spectroscopic data for each compound. The interpretation of these spectra is fundamental to confirming the identity and purity of the reagent before its use in a synthetic sequence.
This compound
Figure 1: Structure of this compound.
¹H NMR (Proton NMR) Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons.
-
δ ~3.0-3.2 ppm (Singlet, 6H): This signal corresponds to the six equivalent protons of the two methyl groups (-N(CH₃)₂). The singlet multiplicity indicates no adjacent protons.
-
δ ~3.4-3.6 ppm (Triplet, 2H): This triplet is assigned to the two protons on the carbon adjacent to the nitrogen atom (-NCH₂-). The signal is split into a triplet by the two neighboring protons on the bromine-bearing carbon.
-
δ ~3.7-3.9 ppm (Triplet, 2H): This triplet corresponds to the two protons on the carbon atom bonded to the bromine (-CH₂Br). This signal is split by the two adjacent protons on the nitrogen-bearing carbon.
-
Broad signal (1H): A broad, exchangeable proton signal for the ammonium proton (N⁺-H) may be observed, its chemical shift being highly dependent on the solvent and concentration.
¹³C NMR (Carbon-13 NMR) Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.
-
δ ~45-48 ppm: Signal for the two equivalent methyl carbons (-N(CH₃)₂).
-
δ ~55-58 ppm: Signal for the carbon adjacent to the nitrogen (-NCH₂-).
-
δ ~28-32 ppm: Signal for the carbon bonded to the bromine atom (-CH₂Br). The electronegativity of the bromine atom shifts this carbon downfield.
IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups.
-
~2900-3100 cm⁻¹: C-H stretching vibrations of the methyl and methylene groups.
-
~2400-2700 cm⁻¹ (broad): Characteristic broad absorption due to the N⁺-H stretching of the ammonium salt.
-
~1470 cm⁻¹: C-H bending vibrations.
-
~650-550 cm⁻¹: C-Br stretching vibration.
MS (Mass Spectrometry): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the free base.
-
Molecular Ion (M⁺): The mass spectrum of the free base (2-Bromo-N,N-dimethylethanamine) would show a molecular ion peak. Due to the presence of bromine, there will be two peaks of nearly equal intensity at m/z values corresponding to the molecule with the ⁷⁹Br and ⁸¹Br isotopes.
-
Fragmentation: A common fragmentation pathway involves the loss of a bromine radical to give a stable iminium ion, which would be observed as a prominent peak in the spectrum.
2-Chloro-N,N-dimethylethanamine hydrochloride
Figure 2: Structure of 2-Chloro-N,N-dimethylethanamine hydrochloride.
¹H NMR Spectroscopy: The ¹H NMR spectrum is similar to its bromo-analog, with slight upfield shifts for the protons on the halogenated carbon due to the higher electronegativity of chlorine.
-
δ ~2.9-3.1 ppm (Singlet, 6H): -N(CH₃)₂ protons.
-
δ ~3.3-3.5 ppm (Triplet, 2H): -NCH₂- protons.
-
δ ~3.9-4.1 ppm (Triplet, 2H): -CH₂Cl protons.
-
Broad signal (1H): N⁺-H proton of the ammonium salt.
¹³C NMR Spectroscopy:
-
δ ~44-47 ppm: -N(CH₃)₂ carbons.
-
δ ~57-60 ppm: -NCH₂- carbon.
-
δ ~40-43 ppm: -CH₂Cl carbon. The carbon attached to chlorine appears at a lower chemical shift compared to the carbon attached to bromine.
IR Spectroscopy:
-
~2900-3100 cm⁻¹: C-H stretching.
-
~2400-2700 cm⁻¹ (broad): N⁺-H stretching.
-
~1470 cm⁻¹: C-H bending.
-
~750-650 cm⁻¹: C-Cl stretching vibration, which is generally stronger and at a higher wavenumber than the C-Br stretch.
MS (Mass Spectrometry): The mass spectrum of the free base will show a characteristic isotopic pattern for the molecular ion due to the presence of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.
N-(2-bromoethyl)phthalimide
Figure 3: Structure of N-(2-bromoethyl)phthalimide.
¹H NMR Spectroscopy:
-
δ ~7.7-7.9 ppm (Multiplet, 4H): These signals correspond to the four protons on the aromatic ring of the phthalimide group. The symmetry of the phthalimide ring results in two sets of two equivalent protons, often appearing as two multiplets.
-
δ ~4.0-4.2 ppm (Triplet, 2H): This triplet is assigned to the protons on the carbon adjacent to the nitrogen of the phthalimide group (-NCH₂-).
-
δ ~3.6-3.8 ppm (Triplet, 2H): This triplet corresponds to the protons on the carbon bonded to the bromine atom (-CH₂Br).
¹³C NMR Spectroscopy:
-
δ ~168 ppm: The two equivalent carbonyl carbons of the phthalimide group.
-
δ ~134 ppm: The two aromatic carbons to which the carbonyl groups are attached.
-
δ ~132 ppm: The two aromatic carbons ortho to the carbonyl-bearing carbons.
-
δ ~123 ppm: The two aromatic carbons meta to the carbonyl-bearing carbons.
-
δ ~40-42 ppm: The carbon adjacent to the nitrogen (-NCH₂-).
-
δ ~28-30 ppm: The carbon bonded to the bromine (-CH₂Br).
IR Spectroscopy:
-
~3050-3100 cm⁻¹: Aromatic C-H stretching.
-
~2850-2950 cm⁻¹: Aliphatic C-H stretching.
-
~1770 cm⁻¹ and ~1715 cm⁻¹: Strong, characteristic symmetric and asymmetric C=O stretching vibrations of the imide group.
-
~1600 cm⁻¹: Aromatic C=C stretching.
-
~650-550 cm⁻¹: C-Br stretching.
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak with the characteristic isotopic pattern for a bromine-containing compound (M⁺ and M⁺+2 peaks of similar intensity). A major fragmentation pathway is the loss of the bromoethyl group, leading to a stable phthalimide radical cation.
Comparative Analysis and Practical Implications
| Spectroscopic Feature | 2-Bromo-N,N-dimethylethanamine HBr | 2-Chloro-N,N-dimethylethanamine HCl | N-(2-bromoethyl)phthalimide |
| ¹H NMR: Aromatic Protons | Absent | Absent | Present (~7.7-7.9 ppm) |
| ¹H NMR: -N(CH₃)₂ Protons | Present (~3.0-3.2 ppm) | Present (~2.9-3.1 ppm) | Absent |
| ¹³C NMR: Carbonyl Carbons | Absent | Absent | Present (~168 ppm) |
| IR: N⁺-H Stretch | Present (~2400-2700 cm⁻¹, broad) | Present (~2400-2700 cm⁻¹, broad) | Absent |
| IR: C=O Stretch | Absent | Absent | Present (~1770 & ~1715 cm⁻¹) |
| MS: Halogen Isotope Pattern | ¹⁹Br/⁸¹Br (1:1) | ³⁵Cl/³⁷Cl (3:1) | ¹⁹Br/⁸¹Br (1:1) |
The distinct spectroscopic signatures of these three reagents allow for unambiguous identification and quality control. For instance, the presence of aromatic signals in the ¹H and ¹³C NMR spectra, along with the characteristic imide carbonyl stretches in the IR spectrum, are definitive for N-(2-bromoethyl)phthalimide. Conversely, the absence of these signals and the presence of a singlet corresponding to six protons in the ¹H NMR are indicative of the N,N-dimethyl substituted reagents.
The choice between the bromo- and chloro- analogs of N,N-dimethylethanamine can be confirmed by both ¹³C NMR (different chemical shifts for the halogenated carbon) and mass spectrometry (distinct isotopic patterns for bromine and chlorine).
Experimental Protocols
General Procedure for Acquiring Spectroscopic Data for a Solid Sample
Figure 4: General workflow for spectroscopic analysis of a solid organic compound.
-
Sample Preparation:
-
For NMR: Accurately weigh a few milligrams of the solid sample and dissolve it in an appropriate deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical to avoid interfering signals.
-
For IR: For a solid sample, prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol (mineral oil).
-
For MS: The sample preparation depends on the ionization technique. For Electrospray Ionization (ESI), dissolve a small amount of the sample in a suitable solvent. For Electron Impact (EI), the sample is typically introduced into the instrument and vaporized by heating.
-
-
Instrumental Analysis:
-
Acquire the spectra on the respective spectrometers (NMR, FT-IR, Mass Spectrometer) using standard acquisition parameters.
-
-
Data Processing and Interpretation:
-
Process the raw data using appropriate software to obtain the final spectra.
-
Interpret the spectra by assigning the observed signals to the different parts of the molecule's structure, as detailed in the sections above.
-
Compare the obtained spectra with reference data from spectral databases or literature to confirm the identity and purity of the compound.
-
Conclusion
The spectroscopic data for this compound, 2-Chloro-N,N-dimethylethanamine hydrochloride, and N-(2-bromoethyl)phthalimide are distinct and informative. A thorough understanding of their NMR, IR, and MS spectra is essential for any researcher utilizing these reagents. This guide provides a foundational framework for interpreting this data, enabling scientists to confidently identify these compounds, assess their purity, and make informed decisions in their synthetic endeavors.
References
- 1. CAS 2862-39-7: (2-Bromoethyl)dimethylamine hydrobromide [cymitquimica.com]
- 2. webbook.nist.gov [webbook.nist.gov]
- 3. scbt.com [scbt.com]
- 4. This compound | 2862-39-7 [sigmaaldrich.com]
- 5. This compound | 2862-39-7 [sigmaaldrich.com]
- 6. Synthonix, Inc > 2862-39-7 | this compound [synthonix.com]
- 7. This compound | 2862-39-7 | FB140652 [biosynth.com]
- 8. scbt.com [scbt.com]
- 9. 2-氯-N,N-二甲基乙胺 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. chemscene.com [chemscene.com]
- 11. N-(2-Bromoethyl)phthalimide 95 574-98-1 [sigmaaldrich.com]
- 12. N-(2-Bromoethyl)phthalimide(574-98-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-Bromo-N,N-dimethylethanamine hydrobromide
As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific innovation. The handling and disposal of specialized reagents like 2-Bromo-N,N-dimethylethanamine hydrobromide (CAS No: 2862-39-7) demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance. Our objective is to move beyond mere procedure and instill a deep understanding of the causality behind these essential safety measures.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before any handling or disposal, a thorough understanding of the reagent's hazard profile is paramount. This compound is not a benign substance; its risks necessitate the stringent protocols outlined in this guide.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1][2][3]
-
Skin Irritation (Category 2), H315: Causes skin irritation.[1][2][3]
-
Serious Eye Irritation (Category 2), H319: Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), H335: May cause respiratory irritation.[1][2][3]
Environmental Hazards: This compound must be prevented from entering the environment.[4] It is recognized as being harmful to aquatic life with long-lasting effects, making containment and proper disposal a critical environmental responsibility.[5] Under no circumstances should this chemical or its rinsate be discharged into sewer systems.[4]
Combustion Hazards: While the material itself is a solid, in the event of a fire, it can decompose to release highly toxic and corrosive fumes, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen bromide gas.[6][7]
Personal Protective Equipment (PPE) and Safe Handling
Given the identified hazards, a robust PPE and handling protocol is non-negotiable. All handling, including preparation for disposal, must be conducted within a certified chemical fume hood to mitigate inhalation risks.[8]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile), inspected prior to use. | Prevents skin contact and irritation.[4][6] |
| Eye Protection | Safety glasses with side-shields or chemical goggles. | Protects against dust particles and splashes causing serious eye irritation.[6] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination.[4] |
| Respiratory | Required if handling outside a fume hood or if dust is generated. | Prevents respiratory tract irritation.[5][6] |
Handling Principle: The primary physical hazard during handling is the generation of dust.[4][6] Therefore, all transfers should be performed carefully to minimize aerosolization. Use non-sparking tools to prevent ignition sources.[4]
Waste Characterization and Segregation: The First Step to Proper Disposal
Proper disposal begins with accurate waste characterization. This compound is a halogenated organic compound .[9] This classification is critical as it dictates the final disposal method—typically high-temperature incineration—and the specific waste stream it must enter.
The Cardinal Rule of Segregation:
-
DO NOT mix this waste with non-halogenated organic solvents, acids, bases, or strong oxidizing agents.[8][9]
-
Incompatible materials can react violently or produce toxic gases. Furthermore, cross-contamination of waste streams complicates the disposal process and can significantly increase disposal costs.
-
All waste containing this compound must be collected in a designated container labeled "Halogenated Organic Solid Waste."
Step-by-Step Disposal Protocol
This protocol covers the disposal of unused product, contaminated labware, and empty containers.
Protocol 4.1: Collection of Unused or Waste Product
-
Container Selection: Obtain a dedicated hazardous waste container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[10][11]
-
Labeling: Immediately label the container with a hazardous waste tag. The label must include:
-
The words "Hazardous Waste"
-
Full chemical name: "this compound"
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date.
-
-
Transfer: Carefully transfer the solid waste into the designated container inside a chemical fume hood. Avoid creating dust.
-
Closure: Securely close the container. The exterior of the container must be kept clean and free of contamination.[10][12]
Protocol 4.2: Management of Contaminated Labware and PPE
-
Solid Items: Disposable items such as contaminated gloves, weigh boats, and paper towels must be placed in the designated "Halogenated Organic Solid Waste" container.[6]
-
Reusable Labware (Glassware, etc.):
-
Perform an initial rinse with a suitable organic solvent (e.g., acetone, ethanol).
-
Crucially, this first rinsate is considered hazardous waste. It must be collected in a designated "Halogenated Organic Liquid Waste" container.
-
After the initial rinse, the glassware can be washed according to standard laboratory procedures.
-
Protocol 4.3: Decontamination of Empty Reagent Containers
The original container of this compound must be managed as hazardous waste.[6]
-
Triple Rinsing: To render the container non-hazardous for disposal or recycling, it must be triple-rinsed.[4]
-
First Rinse Collection: The first rinse must be collected as hazardous waste.[13] Add a small amount of an appropriate solvent, secure the cap, and shake thoroughly to dissolve any remaining residue. Decant this rinsate into your "Halogenated Organic Liquid Waste" container.
-
Subsequent Rinses: The second and third rinses can typically be managed according to institutional policy, but collecting them as hazardous waste is the most conservative and recommended approach.
-
Final Disposal: After triple-rinsing and air-drying, deface the original label and dispose of the container in accordance with your institution's EHS guidelines (e.g., in a designated bin for empty chemical bottles).
On-Site Waste Storage: The Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.[11]
SAA Requirements:
-
Secondary Containment: The waste container must be kept in a secondary container (e.g., a plastic tub or bin) to contain any potential leaks.[11]
-
Segregation: The SAA must maintain segregation between incompatible waste types (e.g., halogenated waste stored separately from acids).[11]
-
Container Integrity: Keep waste containers closed at all times except when adding waste.[12] Do not fill containers beyond 90% capacity to allow for expansion.[10]
-
Inspection: The SAA should be inspected weekly to ensure compliance and identify any potential issues.[11]
Caption: Disposal workflow for 2-Bromo-N,N-dimethylethanamine HBr waste.
Arranging for Final Disposal
On-site treatment of this chemical to render it non-hazardous is generally not feasible without specialized permits and equipment.[14] Therefore, final disposal must be conducted by professionals.
-
Engage EHS: Contact your institution's Environmental Health and Safety (EHS) department or your designated waste manager.
-
Licensed Vendor: Your EHS department will arrange for the collection of the waste by a licensed and approved hazardous waste disposal vendor.
-
Documentation: Ensure all paperwork and labels are completed accurately to comply with national and local regulations, such as those from the Environmental Protection Agency (EPA) in the United States.[14] The final disposal method will likely be controlled incineration at a facility equipped with flue gas scrubbing to neutralize the acidic gases produced.[4]
Emergency Procedures: Spill and Exposure Response
In the event of a spill or exposure, immediate and correct action is vital.
-
Spill:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4][8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][8]
By adhering to this comprehensive guide, you ensure that your handling and disposal of this compound meet the highest standards of laboratory safety, personal well-being, and environmental protection.
References
- 1. echemi.com [echemi.com]
- 2. This compound | 2862-39-7 [sigmaaldrich.com]
- 3. This compound | 2862-39-7 [sigmaaldrich.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. medline.com [medline.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. bucknell.edu [bucknell.edu]
- 10. rug.nl [rug.nl]
- 11. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 12. ethz.ch [ethz.ch]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. epa.gov [epa.gov]
Navigating the Synthesis Frontier: A Practical Guide to Handling 2-Bromo-N,N-dimethylethanamine hydrobromide
For the researcher pioneering advancements in pharmaceuticals and novel chemical entities, the precise and safe handling of specialized reagents is paramount. 2-Bromo-N,N-dimethylethanamine hydrobromide, a key building block in many synthetic pathways, demands a rigorous and informed approach to its management in the laboratory. This guide moves beyond mere compliance, offering a framework for integrating this compound into your workflow with the highest standards of safety and operational excellence. Here, we dissect the essential protocols, from personal protective equipment to spill management and disposal, ensuring that your focus remains on innovation, underpinned by an unwavering commitment to safety.
Hazard Identification and Risk Mitigation: A Proactive Stance
This compound is classified as a substance harmful if swallowed, causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] A thorough understanding of these hazards is the first step in establishing a safe handling protocol. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of its dust.[2][3]
Proactive risk mitigation involves not just wearing the correct personal protective equipment (PPE), but also engineering a safe workspace. All manipulations of this solid compound should be conducted within a certified chemical fume hood to control airborne dust.[4][5] An emergency eyewash station and safety shower must be readily accessible and their locations known to all personnel working with the chemical.[4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The following table summarizes the minimum required PPE for handling this compound. It is crucial to remember that PPE is the last line of defense; engineering controls and safe work practices are the primary means of exposure prevention.
| Body Part | Required PPE | Specifications and Best Practices | Rationale |
| Eyes/Face | Safety Goggles and Face Shield | Goggles should provide a complete seal around the eyes. A face shield worn over goggles is mandatory when there is a risk of splashing.[6] | To protect against splashes that can cause serious eye damage.[2][7] |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are suitable for incidental contact. For direct handling or when handling larger quantities, consider double-gloving or using butyl rubber gloves.[6][8] Gloves must be inspected before use and changed immediately if contaminated.[3] | To prevent skin contact, which can cause irritation.[1][2] |
| Body | Laboratory Coat | A long-sleeved, fully buttoned laboratory coat is the minimum requirement.[8][9] For larger-scale operations, a chemical-resistant apron or coveralls should be considered. | To protect skin from accidental contact and to prevent contamination of personal clothing.[9] |
| Respiratory | NIOSH-Approved Respirator (if necessary) | A respirator with an appropriate cartridge for organic vapors and particulates should be used if engineering controls are insufficient or during a large spill clean-up.[5][8] | To prevent inhalation of dust, which can cause respiratory irritation.[1][2] |
Operational Protocol: A Step-by-Step Approach to Safe Handling
A systematic workflow is essential to minimize the risk of exposure during routine laboratory operations.
Preparation and Weighing
-
Don PPE: Before handling the reagent, put on all required PPE as detailed in the table above.
-
Prepare Workspace: Ensure the chemical fume hood is operational with the sash at the appropriate height. Line the work surface with absorbent, disposable pads.
-
Weighing: Conduct all weighing operations within the fume hood. Use a spatula to carefully transfer the solid to a weighing vessel to minimize dust generation.[5] Keep the primary container tightly sealed when not in use.
Dissolution and Reaction
-
Solvent Addition: When preparing a solution, slowly add the solid this compound to the solvent to prevent splashing.
-
Vessel Sealing: Ensure all reaction vessels are securely sealed to prevent the escape of vapors.
-
Constant Vigilance: Continuously monitor the reaction for any unexpected changes.
Post-Handling and Decontamination
-
Surface Decontamination: After completing your work, decontaminate all surfaces within the fume hood that may have come into contact with the chemical.
-
PPE Removal: Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Gloves should be removed last, and hands must be washed thoroughly with soap and water.[3]
Emergency Procedures: Preparedness is Key
Accidents can happen, and a well-defined emergency plan is critical.
Chemical Spills
In the event of a spill, the response will depend on the scale.
Caption: Workflow for responding to a chemical spill.
For minor spills, personnel with appropriate PPE can clean it up by covering the spill with an inert absorbent material, carefully sweeping it into a designated waste container, and then decontaminating the area.[4] For major spills, evacuate the area immediately and notify your institution's environmental health and safety department.[10]
Personal Exposure
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2][3] Remove contaminated clothing. Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][10] Seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water. Seek immediate medical attention.[3]
Waste Disposal: A Responsible Conclusion
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated consumables such as gloves, absorbent pads, and weighing papers should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Protocol: Follow your institution's and local regulations for the disposal of chemical waste.[4] Do not dispose of this chemical down the drain.[4]
By integrating these safety protocols into your daily laboratory practices, you can confidently and responsibly handle this compound, ensuring a safe environment for yourself, your colleagues, and the groundbreaking research you conduct.
References
- 1. echemi.com [echemi.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. ba.auburn.edu [ba.auburn.edu]
- 9. benchchem.com [benchchem.com]
- 10. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
